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  • Product: (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol
  • CAS: 911444-85-4

Core Science & Biosynthesis

Foundational

Technical Profile: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Topic: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Content Type: Technical Reference Guide Audience: Research Scientists, Process Chemists, and Drug Discovery Specialists [1][2][3][4][5] Executive Summary (1S,2S)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Content Type: Technical Reference Guide Audience: Research Scientists, Process Chemists, and Drug Discovery Specialists

[1][2][3][4][5]

Executive Summary

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 2964-48-9) is the L-(+)-threo isomer of the chloramphenicol base.[1][2][3] While its enantiomer, the D-(-)-threo form (1R,2R), is the direct precursor to the broad-spectrum antibiotic Chloramphenicol, the (1S,2S) isomer serves as a critical chiral reference standard and a scaffold for structure-activity relationship (SAR) studies in antibiotic resistance and chiral resolution methodologies.

This guide details the stereochemical identity, resolution protocols from racemic mixtures, and analytical characterization of the (1S,2S) isomer, distinguishing it rigorously from its biologically active enantiomer.

Chemical Identity & Stereochemical Landscape[2]

The molecule possesses two chiral centers at positions C1 and C2. This results in four possible stereoisomers: two threo pairs and two erythro pairs. The (1S,2S) configuration corresponds to the L-threo isomer.[2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Common Name L-(+)-threo-Chloramphenicol Base
CAS Number 2964-48-9 (Specific to 1S,2S)
Molecular Formula C

H

N

O

Molecular Weight 212.20 g/mol
Optical Rotation

to

(c=1, 6N HCl)
Appearance White to off-white crystalline powder
Stereochemical Relationships

Confusion between the D-threo (antibiotic) and L-threo (inactive/reference) forms is a common source of experimental error. The diagram below maps the stereochemical relationships.

Stereochemistry RacemicThreo Racemic (DL)-Threo Base (Mixture of 1S,2S and 1R,2R) Target (1S,2S)-L-(+)-Threo Base TARGET MOLECULE [α]D = +31° RacemicThreo->Target Resolution (Target) Antibiotic (1R,2R)-D-(-)-Threo Base (Chloramphenicol Precursor) [α]D = -30° RacemicThreo->Antibiotic Resolution (Counter-isomer) Erythro Erythro Isomers (1R,2S) and (1S,2R) Biologically Inactive

Figure 1: Stereochemical map distinguishing the target (1S,2S) L-threo isomer from the antibiotic precursor (1R,2R) D-threo isomer.[4]

Synthesis & Resolution Methodologies

The primary route to (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is the optical resolution of the racemic threo mixture. Direct asymmetric synthesis is possible but less common in industrial settings compared to classical resolution.

Resolution Strategy

The resolution relies on the formation of diastereomeric salts using a chiral acid.[5] D-(-)-Tartaric acid is the standard resolving agent.

  • Principle: When D-tartaric acid is added to the racemic threo base, two diastereomeric salts are formed:

    • (1R,2R)-Base

      
       D-Tartrate (Less soluble)
      
    • (1S,2S)-Base

      
       D-Tartrate (More soluble)
      

Crucial Note: In this system, the antibiotic precursor (1R,2R) precipitates. The target (1S,2S) isomer remains in the mother liquor. To isolate the (1S,2S) isomer as a solid directly, one must use L-(+)-Tartaric acid (the unnatural tartrate), or recover it from the filtrate of the D-tartaric process.

Protocol: Isolation of (1S,2S) Isomer via Mother Liquor Recovery

Objective: Isolate (1S,2S)-base from the filtrate of a standard chloramphenicol resolution.

Reagents:

  • Racemic threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol (100 g, 0.47 mol)

  • D-(-)-Tartaric acid (70.5 g, 0.47 mol)

  • Water (deionized)

  • Ammonium hydroxide (25%) or NaOH (50%)

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 100 g of racemic base and 70.5 g of D-tartaric acid in 200 mL of hot water (80°C).

    • Stir until a clear homogeneous solution is obtained.

  • Crystallization (Removal of 1R,2R):

    • Cool the solution slowly to 20°C over 4 hours.

    • The (1R,2R)-Base

      
       D-Tartrate salt will crystallize.[4][5]
      
    • Filtration: Filter the solid.[5][6] Save the solid for antibiotic synthesis.

    • Filtrate Collection: The filtrate contains the enriched (1S,2S)-Base

      
       D-Tartrate .
      
  • Basification & Isolation of Target:

    • Concentrate the filtrate to approximately half its volume under reduced pressure.

    • Adjust pH to >10 using concentrated Ammonium Hydroxide or 50% NaOH.

    • The free base (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol will precipitate.

  • Purification:

    • Filter the crude (1S,2S) precipitate.[5]

    • Recrystallization: Recrystallize from water or a water/methanol mixture.

    • Drying: Dry in a vacuum oven at 50°C.

ResolutionWorkflow Start Racemic Threo Base + D-Tartaric Acid Dissolve Dissolve in Hot Water (80°C) Start->Dissolve Cool Cool to 20°C (Crystallization) Dissolve->Cool Filter Filtration Cool->Filter Solid Solid Cake: (1R,2R)-Base • D-Tartrate (Antibiotic Precursor) Filter->Solid Retain for CAP Liquor Mother Liquor: (1S,2S)-Base • D-Tartrate (TARGET) Filter->Liquor Process for Target Base Basify (pH > 10) with NH4OH/NaOH Liquor->Base Precip Precipitation of Free Base Base->Precip Final Pure (1S,2S)-Base Crystalline Solid Precip->Final

Figure 2: Process flow for isolating the (1S,2S) isomer from the mother liquor of a standard resolution.

Analytical Characterization

To validate the identity and optical purity of the isolated (1S,2S) isomer, the following analytical parameters must be met.

HPLC Method for Enantiomeric Purity

Standard C18 columns cannot separate enantiomers. A chiral stationary phase is required.

  • Column: Chiralcel OD-H or AD-H (Daicel)

  • Mobile Phase: Hexane : Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm or 275 nm

  • Expected Result: The (1S,2S) isomer will have a distinct retention time from the (1R,2R). The (1S,2S) typically elutes second on an OD-H column (verify with racemic standard).

Spectroscopic Profile
TechniqueSpecification for (1S,2S) Isomer
1H NMR (DMSO-d6)

8.18 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 5.3 (br s, OH), 4.7 (d, 1H, CH-OH), 3.3-3.5 (m, 2H, CH2-OH), 2.9 (m, 1H, CH-NH2).
Optical Rotation

to

(c=1, 6N HCl). Must be positive.
Melting Point 163 – 166 °C (Sharp melting point indicates high purity).

Reactivity & Applications

Chemical Reactivity

The (1S,2S) base contains three reactive centers:

  • Primary Amine (-NH2): Nucleophilic; susceptible to acylation, alkylation, and Schiff base formation.

  • Secondary Alcohol (C1-OH): Benzylic position; susceptible to oxidation or substitution.

  • Primary Alcohol (C3-OH): Susceptible to selective esterification.

Application in Research
  • Chiral Standard: Used to calibrate chiral HPLC methods during the manufacturing of Chloramphenicol to ensure <0.5% enantiomeric impurity.

  • Isocytoxazone Synthesis: The (1S,2S) base is a key intermediate in the synthesis of (4S,5S)-(-)-isocytoxazone, a cytokine modulator.

  • Toxicity Studies: Used as a negative control in ribosomal binding assays, as it does not bind to the 50S ribosomal subunit effectively compared to the (1R,2R) isomer.

References

  • PubChem. (2024).[2] (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Compound Summary. National Library of Medicine. [Link]

  • Velluz, L., Amiard, G., & Joly, R. (1953). Méthodes de résolution des alcools aminés (Methods for resolution of amino alcohols). Bull. Soc. Chim. Fr, 20, 904. (Foundational text on the tartaric acid resolution of chloramphenicol base).

Sources

Exploratory

Technical Guide: Discovery &amp; Resolution of L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

The following technical guide details the discovery, chemical structure, and isolation protocol for L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol . While this specific enantiomer is the optical antipode of the bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical structure, and isolation protocol for L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol .

While this specific enantiomer is the optical antipode of the biologically active Chloramphenicol base (which is D-(-)-threo), its discovery and isolation were integral to the first total synthesis of a commercially scalable antibiotic. This guide focuses on the technical resolution that distinguishes the L-(+) isomer from its active counterpart.

Executive Summary

L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (CAS: 2964-48-9) is a chiral aminodiol and the enantiomer of the pharmacophore found in the antibiotic Chloramphenicol. Its discovery occurred in 1949 at the Parke-Davis Research Laboratories during the campaign to synthesize Chloramphenicol (Chloromycetin). The isolation of the L-(+) isomer was a critical milestone in establishing the stereochemical requirements for antibiotic activity, serving as the definitive "negative control" that proved the necessity of the D-(-)-threo configuration for ribosomal binding.

Chemical Structure & Stereochemistry

The molecule contains two chiral centers at positions C1 and C2, generating four possible stereoisomers. The "discovery" phase involved determining that the threo configuration was required for stability and activity, followed by the optical resolution of the enantiomers.

ParameterSpecification
IUPAC Name (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Configuration threo (Syn-clinal relationship between -OH and -NH₂)
Optical Rotation [α]²⁵D = +28° to +30° (c=1, 1N HCl)
Melting Point 162–164 °C
Relationship Enantiomer of the Chloramphenicol base (D-(-)-threo)
Stereochemical Taxonomy

The threo isomers have the amino and hydroxyl groups on opposite sides in the Fischer projection (similar to L-threose).

  • D-(-)-threo: The active antibiotic precursor (1R,2R).[1]

  • L-(+)-threo: The inactive enantiomer (1S,2S) – Subject of this guide.

  • D/L-erythro: Diastereomers (inactive and unstable under synthesis conditions).

Stereochemistry Racemate Synthetic Racemate (dl-threo-base) Resolution Optical Resolution (D-Tartaric Acid) Racemate->Resolution Crystallization D_Base D-(-)-threo-Base (Active Precursor) (1R, 2R) Resolution->D_Base Precipitate (1st Crop) L_Base L-(+)-threo-Base (Inactive Enantiomer) (1S, 2S) Resolution->L_Base Mother Liquor (2nd Crop)

Figure 1: Stereochemical divergence during the resolution of the synthetic racemate.

The Discovery Pathway (Synthetic Route)

The discovery of the L-(+) isomer is inextricably linked to the "Rebstock Synthesis" (1949), which produced the racemic threo base. The L-(+) form was "discovered" when it was separated from this mixture.

The Rebstock Synthesis (Parke-Davis Route)

This historical route remains the benchmark for understanding the chemical lineage of the molecule.

  • Bromination: p-Nitroacetophenone is brominated to α-bromo-p-nitroacetophenone.

  • Delépine Reaction: Reaction with hexamethylenetetramine followed by acid hydrolysis yields α-amino-p-nitroacetophenone hydrochloride.

  • Acetylation: Protection of the amine to form α-acetamido-p-nitroacetophenone.

  • Hydroxymethylation: An aldol-like condensation with formaldehyde adds the primary alcohol group, forming α-acetamido-β-hydroxy-p-nitropropiophenone.

  • Reduction (The Stereoselective Step): Meerwein-Ponndorf-Verley (MPV) reduction reduces the ketone to a secondary alcohol. This step predominantly yields the threo racemate (D/L mix) over the erythro form.

  • Hydrolysis: Acid hydrolysis removes the acetyl group, yielding the dl-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (The Racemate).[2]

Protocol: Optical Resolution & Isolation

This protocol describes the isolation of the L-(+) isomer from the racemic mixture using D-Tartaric acid.[3] This is a classical resolution where the diastereomeric salts exhibit differential solubility.

Objective: Isolate L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Principle: The D-(-)-base forms a less soluble salt with D-Tartaric acid than the L-(+)-base. Therefore, the L-(+) isomer is recovered from the mother liquor.

Reagents
  • Substrate: dl-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (Racemic Base).

  • Resolving Agent: (+)-Tartaric acid (D-Tartaric acid).

  • Solvent: Deionized Water (or Methanol/Water 90:10).

  • Base: Ammonium hydroxide or Sodium hydroxide (1N).

Step-by-Step Methodology
Phase 1: Formation of Diastereomeric Salts
  • Dissolution: Dissolve 21.2 g (0.1 mol) of the racemic base in 100 mL of hot water (85–90 °C).

  • Addition: Add 15.0 g (0.1 mol) of (+)-Tartaric acid to the solution. Stir until fully dissolved.

  • Crystallization (Removal of D-Isomer): Allow the solution to cool slowly to room temperature (25 °C) and stir for 24 hours.

    • Observation: A heavy precipitate forms. This is the D-(-)-base-D-tartrate (The active antibiotic precursor).

  • Filtration: Filter the solid precipitate under vacuum.

    • Critical Checkpoint: The Solid contains the D-(-) isomer. The Filtrate (Mother Liquor) contains the L-(+) isomer.

Phase 2: Isolation of the L-(+) Target
  • Concentration: Take the filtrate from Phase 1 and concentrate it to approximately 50% of its original volume under reduced pressure.

  • Secondary Crystallization: Cool the concentrated filtrate to 5–10 °C for 12 hours.

    • Mechanism:[3][4][5] The L-(+)-base-D-tartrate is more soluble but will crystallize upon concentration and cooling.

  • Collection: Filter the secondary precipitate. This is the tartrate salt of the L-(+) isomer.

  • Recrystallization: Recrystallize the salt from a minimum amount of hot water to remove entrapped D-isomer.

Phase 3: Regeneration of the Free Base
  • Basification: Suspend the purified L-(+)-tartrate salt in water. Adjust pH to 10–11 using 1N NaOH or NH₄OH.

  • Precipitation: The free base, L-(+)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol , will precipitate as a light yellow/white powder.

  • Final Purification: Filter the solid, wash with ice-cold water, and dry. Recrystallize from ethyl acetate or ethanol if necessary.

Analytical Validation[5][7]
  • Specific Rotation: Dissolve the final product in 1N HCl. The specific rotation

    
     must be positive (+28° to +30° ).
    
  • Melting Point: 162–164 °C.

ResolutionProtocol Input Racemic Base + D-Tartaric Acid (in Hot Water) Cooling Cool to 25°C (24 Hours) Input->Cooling Filter1 Filtration Cooling->Filter1 Solid1 Solid Precipitate (D-Base Tartrate) *Active Precursor* Filter1->Solid1 Insoluble Salt Liquor1 Mother Liquor (Enriched L-Base) Filter1->Liquor1 Soluble Fraction Concentrate Concentrate & Cool (5-10°C) Liquor1->Concentrate Filter2 Filtration Concentrate->Filter2 Solid2 Solid Precipitate (L-Base Tartrate) Filter2->Solid2 BaseTreat Treat with NaOH/NH4OH Solid2->BaseTreat FinalProduct L-(+)-threo-Base (Final Product) BaseTreat->FinalProduct

Figure 2: Workflow for the isolation of the L-(+) isomer from the racemic mixture.

Scientific Significance

Why isolate the inactive L-(+) isomer?

  • Structure-Activity Relationship (SAR) Verification: The isolation of L-(+) allowed researchers to prove that the antibacterial activity of Chloramphenicol is stereospecific. The L-(+) isomer is virtually inactive against bacteria, demonstrating that the binding to the 50S ribosomal subunit requires the precise spatial arrangement of the (1R,2R) configuration.

  • Chiral Pool Utility: The L-(+) isomer serves as a chiral building block for other chemical syntheses and as a standard for determining enantiomeric purity in industrial production batches of Chloramphenicol.

References

  • Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949).[6] Chloramphenicol (Chloromycetin).[5][6][7] V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468.[6]

  • Rebstock, M. C., Crooks, H. M., Controulis, J., & Bartz, Q. R. (1949). Chloramphenicol (Chloromycetin).[5][6][7] IV. Chemical Studies. Journal of the American Chemical Society, 71(7), 2458–2462.

  • Velluz, L., Amiard, G., & Joly, R. (1953). Méthodes de résolution des alcools aminés (Resolution methods for amino alcohols). Bulletin de la Société Chimique de France, 20, 903.
  • Albertson, N. F. (1956). Process for the resolution of racemic threo-1-phenyl-2-amino-1,3-propanediol. U.S. Patent 2,766,286.

Sources

Foundational

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol material safety data sheet

This technical guide provides an in-depth analysis of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol , a critical chiral intermediate in the synthesis of phenicol antibiotics. Stereochemical Purity, Safety Protocols,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol , a critical chiral intermediate in the synthesis of phenicol antibiotics.

Stereochemical Purity, Safety Protocols, and Synthetic Utility

Executive Summary & Chemical Identity

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 2964-48-9) is the L-threo enantiomer of the chloramphenicol base.[1] While its mirror image, the (1R,2R) D-threo isomer, is the pharmacologically active precursor to the antibiotic Chloramphenicol, the (1S,2S) isomer is a vital reference standard for enantiomeric purity and a scaffold for chiral resolution studies.

This compound represents a "Precursor Paradox" in safety management: while it lacks the dichloroacetyl tail responsible for some of Chloramphenicol's specific toxicities, it retains the nitro-aromatic core, necessitating rigorous containment strategies to prevent sensitization and irritation.

Chemical Profile
PropertySpecification
Systematic Name (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Common Synonyms L-threo-1-(p-nitrophenyl)-2-amino-1,3-propanediol; L-threo base
CAS Number 2964-48-9
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol
Stereochemistry (1S, 2S) / L-threo
Appearance White to yellowish crystalline powder
Melting Point 163–166 °C
Optical Rotation [α]²⁰D +29° to +34° (c=1, 6N HCl)

Hazard Identification & Toxicology (The Safety Core)

Unlike the final antibiotic, this intermediate is primarily classified as an Irritant , but the presence of the nitro group mandates a precautionary approach regarding potential mutagenicity and blood dyscrasias.

GHS Classification (Regulation (EC) No 1272/2008)[4]
  • Skin Irritation: Category 2 (H315)[2]

  • Eye Irritation: Category 2 (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)

Toxicological Context[4]
  • Bone Marrow Suppression Risk: The (1R,2R) chloramphenicol analog is linked to aplastic anemia. While the (1S,2S) base lacks the dichloroacetamide moiety often implicated in this mechanism, the nitro-aromatic ring can undergo metabolic reduction to toxic nitroso/hydroxylamine intermediates. Protocol: Handle as a potential hemotoxin.

  • Routes of Entry: Inhalation of fine dust is the primary high-risk vector in a laboratory setting.

Exposure Control Workflow

The following diagram outlines the hierarchy of controls required when handling >1g quantities of this substance.

SafetyControl Hazard Hazard Source: (1S,2S)-Base Dust Engineering Engineering Controls: ISO 5 Containment / Fume Hood Hazard->Engineering Primary Barrier Admin Admin Controls: Designated Weighing Area Engineering->Admin SOP Enforcement PPE PPE Layer: Nitrile (Double) + P3 Respirator Waste Waste Stream: Incineration (Nitrogenous) PPE->Waste Disposal Path Admin->PPE Operator Defense

Figure 1: Risk Management Hierarchy for Nitro-Aromatic Amine Handling.

Experimental Protocols: Chiral Resolution & Handling

The (1S,2S) isomer is often isolated during the resolution of the racemic threo base. The following protocol describes the separation logic, critical for establishing enantiomeric excess (ee).

Protocol: Resolution of dl-threo-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Objective: Isolate the (1S,2S) isomer from the racemic mixture using chemical resolution.

  • Dissolution: Dissolve 10.0 g of racemic dl-threo base in 40 mL of hot water (80°C).

  • Resolving Agent Addition: Add equimolar amount of (+)-Tartaric acid or D-Camphorsulfonic acid.

  • Crystallization: Cool slowly to 20°C over 4 hours. The diastereomeric salt of the (1R,2R) isomer typically crystallizes first (depending on the specific resolving agent used; typically D-tartaric acid precipitates the D-threo base).

  • Filtration & Mother Liquor: Filter the solid (D-threo salt). The (1S,2S) isomer remains predominantly in the mother liquor.

  • Basification: Treat the mother liquor with 2N NaOH to pH 10 to precipitate the free (1S,2S) base.

  • Recrystallization: Recrystallize from water/methanol to achieve >99% optical purity.

Analytical Validation (HPLC)[2]
  • Column: Chiral stationary phase (e.g., Chiralcel OD-H or protein-based column like α1-AGP).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (85:15:0.1).

  • Detection: UV at 278 nm (nitro group absorption).

  • Success Metric: (1S,2S) peak should show >99.5% purity vs. the (1R,2R) peak.

Synthesis & Resolution Logic Map

This diagram illustrates the pathway from the achiral precursor to the specific (1S,2S) isomer.

SynthesisPath Start 4-Nitroacetophenone Inter Racemic dl-threo Base Start->Inter Bromination & Reduction Resolution Chiral Resolution (D-Tartaric Acid) Inter->Resolution + Resolving Agent Precipitate Precipitate: (1R,2R)-Salt (Antibiotic Precursor) Resolution->Precipitate Crystallization Liquor Mother Liquor: (1S,2S)-Salt Resolution->Liquor Filtration Final Purified (1S,2S)-Base (Reference Std) Liquor->Final Basification (pH 10) & Recrystallization

Figure 2: Chiral Resolution Workflow isolating the (1S,2S) isomer.

Storage & Stability

  • Storage Conditions: Store at +15°C to +25°C. Keep container tightly closed in a dry, well-ventilated place.

  • Light Sensitivity: Protect from light. Nitro compounds can darken upon prolonged UV exposure.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, and acid anhydrides (which will react with the amine/hydroxyl groups).

Emergency Response

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Remove contact lenses.[2][4][5] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water.[6][4] Remove contaminated clothing.[2][4] If irritation persists, consult a physician.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3]

  • Spill Cleanup: Wet sweep or vacuum with HEPA filtration to avoid dust generation. Do not dry sweep.

References
  • Sigma-Aldrich. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Sheet. Retrieved from

  • ChemicalBook. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol MSDS. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from

  • TCI Chemicals. Product Code A3036 Safety Data Sheet. Retrieved from

  • National Institutes of Health (PubChem). Chloramphenicol Base Compound Summary. Retrieved from

  • BenchChem. Stereoisomers of Chloramphenicol: A Technical Guide. Retrieved from

Sources

Exploratory

Technical Whitepaper: Pharmacological &amp; Stereochemical Profile of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

[1] Executive Summary (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (hereafter referred to as L-threo-base ) is the enantiomer of the biologically active antibiotic pharmacophore, D-(-)-threo-chloramphenicol.[] While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (hereafter referred to as L-threo-base ) is the enantiomer of the biologically active antibiotic pharmacophore, D-(-)-threo-chloramphenicol.[] While the D-threo (1R,2R) configuration is a potent inhibitor of bacterial protein synthesis, the L-threo (1S,2S) isomer is bacteriologically inert.[]

This guide analyzes the Structure-Activity Relationship (SAR) that renders the (1S,2S) isomer inactive at the ribosomal target, while highlighting its retained potential for mitochondrial toxicity and hematological dyscrasias via non-stereoselective nitro-reduction.[] Furthermore, it details the use of this molecule as a high-value chiral resolving agent and intermediate in the synthesis of thiamphenicol and florfenicol.[]

Molecular Architecture & Stereochemistry[1]

The biological activity of the chloramphenicol scaffold is strictly governed by its stereochemistry.[][2] The molecule possesses two chiral centers (C1 and C2), creating four possible stereoisomers.[][2]

Common NameConfigurationBiological Activity
Chloramphenicol D-(-)-threo (1R, 2R)Active (Broad-spectrum antibiotic)
L-threo-base L-(+)-threo (1S, 2S) Inactive (Antibacterial); Toxicological relevance
D-erythro(1S, 2R)Inactive
L-erythro(1R, 2S)Inactive

Key Structural Feature: The "threo" designation indicates that the hydroxyl group on C1 and the amino group on C2 are on opposite sides in the Fischer projection.[] In the (1S,2S) isomer, the spatial arrangement prevents the formation of the critical "hairpin" conformation required for ribosomal binding.

Mechanism of Action (SAR Analysis)

The "Mechanism of Action" for the (1S,2S) isomer is defined by its exclusion from the target site and its metabolic activation toward toxicity.[]

Ribosomal Exclusion (The "Negative" MOA)

The active D-threo isomer binds to the 23S rRNA of the 50S ribosomal subunit at the Peptidyl Transferase Center (PTC).[] It inhibits peptide bond formation by occupying the A-site and preventing the aminoacyl-tRNA from binding.

  • Binding Failure of (1S,2S):

    • Steric Clash: The (1S,2S) configuration orients the p-nitrophenyl group and the propanediol backbone in a mirror-image trajectory.[]

    • H-Bond Misalignment: The C1-hydroxyl and C3-hydroxyl groups in the (1S,2S) isomer cannot simultaneously engage the phosphate backbone of U2506 and G2505 (E. coli numbering) in the ribosomal cleft.[]

    • Result: The affinity constant (

      
      ) of the L-threo isomer is orders of magnitude higher than the D-threo form, resulting in a lack of bacteriostatic activity.[]
      
Mitochondrial Toxicity & Nitro-Reduction (The "Positive" Toxicological MOA)

While the (1S,2S) isomer fails to bind bacterial ribosomes, it retains significant toxicological potential due to the nitro group (


) , which undergoes metabolic reduction regardless of stereochemistry.[]
  • Pathway: Hepatic and bone marrow CYP450 enzymes (and intestinal flora) reduce the nitro group to a nitroso (-NO) intermediate.[]

  • Mechanism: The nitroso-intermediate is highly electrophilic and reacts with DNA and proteins.[]

  • Clinical Consequence: This mechanism is linked to aplastic anemia (idiosyncratic) and dose-dependent bone marrow suppression.[] The (1S,2S) isomer contributes to this toxicity profile if present as an impurity, without providing therapeutic benefit.

Pathway Visualization

The following diagram illustrates the divergence between the therapeutic pathway (blocked for 1S,2S) and the toxicological pathway (active for 1S,2S).[]

MOA_Pathways Substrate (1S,2S)-L-threo-Base Target Bacterial 50S Ribosome (Peptidyl Transferase Center) Substrate->Target Steric Mismatch (No Binding) Metabolism Nitro-Reduction (CYP450 / Intestinal Flora) Substrate->Metabolism Non-Stereoselective Reduction Outcome_Therapeutic No Inhibition of Peptide Bond Formation Target->Outcome_Therapeutic Intermediate Nitroso-Derivative (Electrophile) Metabolism->Intermediate -2e- / -2H+ Outcome_Toxic DNA Damage & Protein Adducts Intermediate->Outcome_Toxic Covalent Binding Clinical Mitochondrial Injury & Aplastic Anemia Risk Outcome_Toxic->Clinical

Figure 1: Divergent pathways of the (1S,2S) isomer.[] Note the failure to engage the therapeutic target (Red Dotted Line) vs. the active metabolic toxicity pathway (Green Line).

Experimental Protocols

Synthesis & Chiral Resolution

Since the (1S,2S) isomer is often a byproduct of racemic chloramphenicol synthesis, it must be isolated or synthesized via resolution.[]

Objective: Isolation of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol from racemic threo-base.

Reagents:

  • Racemic threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol[][3]

  • Resolving Agent: D-(-)-Tartaric acid (or L-(+)-Tartaric acid for the inverse)[]

  • Solvent: Methanol / Water[]

Step-by-Step Methodology:

  • Dissolution: Dissolve 100g of racemic threo-base in 400mL of hot water (

    
    ).
    
  • Addition: Add equimolar amount of D-(-)-tartaric acid dissolved in minimal methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The D-(-)-threo base forms a less soluble diastereomeric salt with D-tartaric acid and crystallizes out.

  • Filtration (Mother Liquor): Filter the solid (this contains the active drug precursor).[] The mother liquor is now enriched with the (1S,2S)-L-threo tartrate salt.[]

  • Basification: Treat the mother liquor with 2N NaOH to pH 10 to liberate the free base.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Recrystallization: Concentrate the organic layer and recrystallize from water/ethanol to yield pure (1S,2S) base.[]

Analytical Validation

To confirm the (1S,2S) identity and ensure no contamination with the active (1R,2R) isomer.[]

ParameterSpecification for (1S,2S)Method
Appearance White to yellowish crystalline powderVisual
Melting Point

Capillary Method
Optical Rotation


in 6N HCl
HPLC Purity

C18 Column, MeOH:H2O (40:[]60)
Chiral HPLC Enantiomeric Excess (ee)

Chiralcel OD-H, Hexane:IPA

Applications in Drug Development[1][2][5]

Despite its lack of antibiotic activity, the (1S,2S) isomer is a critical reagent:

  • Chiral Resolving Agent: Used to resolve racemic acids in organic synthesis due to its basic amine and rigid chiral backbone.[]

  • Synthesis of Thiamphenicol/Florfenicol: While these drugs typically use the D-configuration, the L-isomer is used in research to study the stereochemical requirements of the fluorination step in Florfenicol synthesis.[]

  • Impurity Standard: It is a mandatory reference standard (Impurity Enantiomer) in the QC release of Chloramphenicol API to ensure enantiomeric purity.[]

References

  • BenchChem. (2025).[][2] Stereoisomers of Chloramphenicol: A Technical Guide to Structure and Biological Activity. Retrieved from

  • National Center for Biotechnology Information. (2025).[] PubChem Compound Summary for CID 224171, (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from []

  • Yunis, A. A., et al. (1980).[][4] Chloramphenicol toxicity: pathogenetic mechanisms and the role of the p-NO2 in aplastic anemia. Clinical Toxicology, 17(3), 359–373.[]

  • Kalpaxis, D. L., et al. (2016).[] Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Antibiotics (Basel), 5(2), 20. Retrieved from

  • Sigma-Aldrich. (2025).[] Product Specification: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from []

Sources

Foundational

Commercial suppliers of L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Commercial Sourcing & Technical Validation of L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Executive Summary This technical guide addresses the sourcing, validation, and application of L-(+)-threo-2-Amino-1-(4-n...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Sourcing & Technical Validation of L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Executive Summary

This technical guide addresses the sourcing, validation, and application of L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 2964-48-9).[1] Often overshadowed by its enantiomer (the Chloramphenicol base), the L-(+)-threo isomer is a critical chiral building block for the synthesis of next-generation phenicol antibiotics and a resolving agent for chiral acids.

Crucial Warning: The market is saturated with the D-(-)-threo isomer (CAS 716-61-0). Vendors frequently label the D-isomer simply as "p-Nitrophenylserinol" without specifying optical rotation. This guide provides the specific parameters required to distinguish the target L-(+) isomer from its enantiomer to prevent costly synthetic failures.

Part 1: Chemical Identity & Stereochemical Criticality

The target molecule possesses two chiral centers at positions 1 and 2. The specific stereochemistry is (1S, 2S) .[1] You must strictly differentiate this from the "Chloramphenicol Base" (1R, 2R).

The Isomer Landscape

The following diagram illustrates the stereochemical relationship between the target and its common market impostors.

IsomerLandscape Target TARGET: L-(+)-threo-isomer (1S, 2S) CAS: 2964-48-9 Rotation: (+) Imposter COMMON IMPOSTER: D-(-)-threo-isomer (1R, 2R) CAS: 716-61-0 Rotation: (-) Imposter->Target Enantiomers (Mirror Image) Racemate Racemic Mixture (DL-threo) CAS: 3689-55-2 Racemate->Target Chiral Resolution (Target) Racemate->Imposter Chiral Resolution (Byproduct) Erythro Erythro Isomers (Diastereomers) Usually Impurities Erythro->Target Diastereomers

Caption: Stereochemical relationships highlighting the distinction between the target L-(+) isomer (Green) and the common D-(-) Chloramphenicol base (Red).

FeatureTarget: L-(+)-threo Common Imposter: D-(-)-threo
CAS Number 2964-48-9 716-61-0
Configuration (1S, 2S)(1R, 2R)
Optical Rotation [α]20/D +29° to +33° (c=1, 6N HCl)[α]20/D -28° to -30.5° (c=1, 6N HCl)
Primary Use Chiral Reagent, Thiamphenicol IntermediatesChloramphenicol Synthesis

Part 2: Sourcing Landscape & Validated Suppliers

Procurement of the L-(+) isomer requires navigating a supply chain dominated by the D-(-) isomer. Below are validated suppliers categorized by their market role.

Validated Catalog Suppliers (High Purity / R&D Scale)

These vendors explicitly list the (1S, 2S) configuration and CAS 2964-48-9.

SupplierCatalog / Product IDPurity GradeNotes
Sigma-Aldrich (Merck) Aldrich-47167499%Explicitly labeled as (1S,2S)-(+). High reliability for reference standards.
Thermo Fisher (Alfa Aesar) L1265898%Listed as L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
LGC Standards (TRC) TRC-A628070NeatSold as a pharmaceutical reference standard.
Chem-Impex Int'l 0368998%+Good source for mid-scale (gram to kg) synthesis requirements.
Strategic Sourcing for Bulk (Pilot/Commercial)

For quantities >1kg, catalog prices are prohibitive. You must engage Custom Synthesis Organizations (CSOs).

  • Strategy: Do not ask for "p-nitrophenylserinol." Ask for "CAS 2964-48-9 with [α]D > +29°" .[1]

  • Key Regions: India and China dominate the phenicol antibiotic supply chain. Manufacturers of Thiamphenicol often have the L-threo isomer as a side-stream or specific intermediate.

Part 3: Quality Assurance & Analytical Validation

Trusting the label is insufficient for chiral chemistry. The following protocols validate identity and enantiomeric excess (ee%).

Protocol A: Enantiomeric Purity via Chiral HPLC

Rationale: This method separates the (1S, 2S) target from the (1R, 2R) enantiomer to ensure no inversion occurred during storage or synthesis.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based stationary phase.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).

    • Note: Diethylamine is critical to suppress peak tailing of the primary amine.

  • Flow Rate: 0.5 mL/min (Low flow improves resolution of the enantiomers).

  • Detection: UV @ 275 nm (Absorption max of the p-nitrophenyl group).

  • Temperature: 25°C.

  • Expected Result: The L-(+) isomer typically elutes after the D-(-) isomer on OD-H columns (verify with racemic standard).

Protocol B: Rapid Polarimetric Screening (Go/No-Go)

Rationale: A quick check to ensure the vendor did not ship the D-(-) isomer by mistake.

  • Preparation: Dissolve 100 mg of sample in 10 mL of 6N Hydrochloric Acid (HCl) .

    • Caution: Use acid; neutral solvents may give variable rotation data due to solubility issues.

  • Measurement: Measure optical rotation at 589 nm (Sodium D line) at 20°C.

  • Validation Criteria:

    • Result > +28°: PASS (Identity Confirmed).

    • Result < 0° (Negative): FAIL (Wrong Enantiomer).

    • Result 0° to +10°: FAIL (Likely Racemic).

Part 4: Synthetic Utility & Workflow

The L-(+) isomer is primarily used in two high-value workflows:

  • Chiral Resolution: Used to resolve racemic acids (e.g., N-acetyl-DL-leucine).

  • Antibiotic Synthesis: Precursor for Florfenicol/Thiamphenicol analogs where the C1/C2 stereochemistry dictates biological activity.

Workflow: Procurement to Reactor

QC_Workflow Order Procure CAS 2964-48-9 Spec: [α]D > +29° Receiving Receiving Inspection Check CoA for (1S, 2S) Order->Receiving Polarimetry Polarimetry Screen (6N HCl) Receiving->Polarimetry Decision Rotation Positive? Polarimetry->Decision HPLC Chiral HPLC (Determine ee%) Decision->HPLC Yes (> +28°) Reject Reject / Return Decision->Reject No (Negative/Low) Release Release to Synthesis HPLC->Release ee > 99% HPLC->Reject ee < 98%

Caption: Logic flow for validating incoming raw material to prevent stereochemical errors.

References

  • Sigma-Aldrich (Merck). (2024). Product Specification: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (Aldrich-471674). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 92743, (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from

  • LGC Standards. (2024). Reference Standard L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (TRC-A628070).[2] Retrieved from [2]

  • Thermo Fisher Scientific. (2024). (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, 96% (Alfa Aesar). Retrieved from

  • ChemicalBook. (2024). CAS 2964-48-9 Technical Data and Supplier List. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Chloramphenicol via N-Dichloroacetylation of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Part 1: Executive Summary & Scientific Foundation Core Directive & Stereochemical Criticality This Application Note details the synthetic conversion of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (hereafter referre...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Foundation

Core Directive & Stereochemical Criticality

This Application Note details the synthetic conversion of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (hereafter referred to as the threo-base) into its dichloroacetamide derivative.

CRITICAL STEREOCHEMICAL NOTICE: The user has specified the starting material as the (1S, 2S) isomer.

  • Target Implication: The transformation of the (1S, 2S) base yields L-(+)-threo-chloramphenicol .

  • Therapeutic Context: The clinically active broad-spectrum antibiotic is D-(-)-threo-chloramphenicol , which possesses the (1R, 2R) configuration.[1]

  • Protocol Validity: The chemical protocol described below utilizes non-chiral reagents (methyl dichloroacetate). Therefore, the chemical mechanism and process parameters are identical for both enantiomers. However, researchers aiming for the bioactive drug must substitute the starting material with the (1R, 2R) enantiomer.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis relies on the selective N-acylation of the primary amine in the presence of two hydroxyl groups.

  • Reagent Selection: Methyl Dichloroacetate (MDCA) is preferred over Dichloroacetyl Chloride.

    • Reasoning: Acid chlorides are highly aggressive and generate HCl, requiring stoichiometric base scavengers and often leading to O-acylation impurities (ester formation). MDCA allows for a cleaner aminolysis reaction driven by the higher nucleophilicity of the amine compared to the hydroxyls, often requiring no external base or catalyst.

  • Thermodynamics: The reaction is driven by the formation of a stable amide bond and the removal of the methanol byproduct.

Part 2: Detailed Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
Starting Material (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diolNucleophile (Base)
Reagent Methyl Dichloroacetate (MDCA)Electrophile (Acyl donor)
Solvent Methanol (Anhydrous)Reaction Medium
Purification Ethyl Acetate / Petroleum EtherRecrystallization
Equipment 3-Neck Round Bottom Flask, Reflux CondenserReactor
Synthetic Procedure (Green Route via MDCA)

Step 1: Solubilization

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge 10.0 g (47.1 mmol) of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol.

  • Add 50 mL of anhydrous Methanol.

  • Stir at room temperature (25°C) until the solid is fully dissolved or forms a fine, uniform suspension.

Step 2: Acylation (Aminolysis)

  • Add 7.4 g (51.8 mmol, 1.1 equiv) of Methyl Dichloroacetate dropwise over 10 minutes.

    • Note: A slight excess ensures complete consumption of the amine.

  • Heat the reaction mixture to a gentle reflux (~65°C ).

  • Maintain reflux for 2 to 3 hours .

    • In-Process Control (IPC): Monitor by TLC (System: Chloroform/Methanol 9:1). The starting amine spot (low Rf, ninhydrin active) should disappear.

Step 3: Isolation

  • Cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure (Rotary Evaporator, 40°C) to remove approximately 80% of the methanol.

  • The residue is a thick oil or semi-solid. Add 30 mL of distilled water and stir vigorously. The product often precipitates as a white to off-white solid.

  • If oiling occurs, extract with Ethyl Acetate (3 x 30 mL) . Wash the organic layer with 0.1M HCl (to remove unreacted amine) and then Brine. Dry over Na₂SO₄ and evaporate.

Step 4: Crystallization (Purification)

  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate.

  • Slowly add Petroleum Ether (or Hexane) until turbidity is observed.

  • Allow to cool slowly to 4°C overnight.

  • Filter the crystals and wash with cold hexanes.

  • Yield Expectation: 85-92%.

Part 3: Analytical Validation & QC

To validate the synthesis, the following parameters must be met. Note that the optical rotation sign will differ based on the starting enantiomer.

TestAcceptance Criteria (for 1S,2S-derived product)Method
Appearance White to grayish-white crystalline powderVisual
Melting Point 150°C – 152°CCapillary Method
HPLC Purity > 98.5%C18 Column, MeOH/H2O
Specific Rotation

(in Ethanol) *
Polarimetry
IR Spectrum Amide Carbonyl stretch @ ~1680 cm⁻¹FTIR

*Note: The active D-threo (1R,2R) isomer has a rotation of +18.5° to +21.5° in ethanol. The (1S,2S) product synthesized here will show the opposite sign (negative in ethanol, positive in ethyl acetate).

Part 4: Visualization (Graphviz/DOT)

Reaction Mechanism & Pathway

This diagram illustrates the nucleophilic attack of the amine on the ester and the stereochemical retention.

ReactionMechanism cluster_stereo Stereochemistry Integrity Start Starting Material (1S,2S)-Threo-Base (Amine Nucleophile) Intermed Tetrahedral Intermediate Start->Intermed Nucleophilic Attack (Amine on Ester) Reagent Reagent Methyl Dichloroacetate (Electrophile) Reagent->Intermed Product Product (1S,2S)-Chloramphenicol (L-Threo Isomer) Intermed->Product Elimination of OMe Byprod Byproduct Methanol Intermed->Byprod StereoNote Configuration (1S, 2S) is Retained

Caption: Mechanism of aminolysis via Methyl Dichloroacetate. The stereocenters at C1 and C2 remain undisturbed.

Process Workflow

This diagram outlines the operational steps for the laboratory protocol.

ProcessFlow Step1 1. Dissolution Base + MeOH Step2 2. Addition Add Methyl Dichloroacetate (Dropwise) Step1->Step2 Step3 3. Reaction Reflux @ 65°C (2-3 hrs) Step2->Step3 Step4 4. Concentration Remove MeOH (Rotovap) Step3->Step4 Step5 5. Workup Add Water -> Precipitate OR Extract (EtOAc) Step4->Step5 Step6 6. Crystallization EtOAc + Petroleum Ether Step5->Step6 QC QC Analysis HPLC / Melting Point Step6->QC

Caption: Operational workflow for the synthesis of Chloramphenicol derivatives via the "Green" ester route.

Part 5: References

  • ChemicalBook. Chloramphenicol Synthesis and Reaction Maps. (Detailed reaction pathways for threo-base acylation).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloramphenicol. (Confirming stereochemistry and physical data).

  • BenchChem. Stereoisomers of Chloramphenicol: A Technical Guide. (Differentiation of (1R,2R) vs (1S,2S) activity).

  • Google Patents. CN102399161A: Preparation method of chloramphenicol.[2] (Industrial protocol using methyl dichloroacetate).

  • MDPI (Antibiotics Journal). New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail. (Recent advances in acylation chemistry of the chloramphenicol base).

Sources

Application

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a chiral resolving agent

Executive Summary This guide details the application of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (referred to herein as (1S,2S)-ANPPD or L-threo-base ) as a robust chiral resolving agent. While the (1R,2R) enant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (referred to herein as (1S,2S)-ANPPD or L-threo-base ) as a robust chiral resolving agent. While the (1R,2R) enantiomer is the well-known precursor to the antibiotic Chloramphenicol, the (1S,2S) isomer has emerged as a powerful, cost-effective tool for resolving racemic carboxylic acids, particularly in the agrochemical and pharmaceutical sectors (e.g., pyrethroid precursors).

Key Advantages:

  • Structural Rigidity: The p-nitrophenyl moiety provides strong

    
    -
    
    
    
    stacking interactions, facilitating the formation of highly crystalline diastereomeric salts.
  • Dual H-Bonding: The 1,3-diol motif offers secondary hydrogen bonding sites, enhancing lattice energy differences between diastereomers.

  • Economic Viability: As the "distomer" byproduct of racemic Chloramphenicol synthesis, it is often available at high purity and lower cost than designer chiral amines.

Chemical Profile & Mechanism[1]

Physicochemical Properties
PropertySpecification
IUPAC Name (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Common Name L-threo-Chloramphenicol Base
CAS Number 2964-48-9
Molecular Weight 212.20 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 163–166 °C
Optical Rotation

to

(

, 1M HCl)
Solubility Soluble in MeOH, EtOH, dilute acids; Sparingly soluble in water, ether.[1]
Mechanism of Resolution: The "Lattice Rigidity" Effect

Unlike flexible aliphatic amines (e.g., 2-aminobutane), (1S,2S)-ANPPD acts via a Three-Point Interaction Model :

  • Ionic Bonding: Primary amine (

    
    ) protonation by the chiral acid.
    
  • Hydrogen Bonding: The C1 and C3 hydroxyl groups act as donors/acceptors, locking the salt geometry.

  • 
    -Stacking:  The nitro-substituted aromatic ring induces planar stacking in the crystal lattice.
    

This combination maximizes the solubility difference (


) between the 

and

pairs, often leading to sharp separation where one salt precipitates and the other remains in solution (The "Pasteur" Principle).

Experimental Protocol: Resolution of rac-trans-Chrysantemic Acid

Note: This protocol uses Chrysantemic Acid as a model substrate, a common industrial application for this base. The workflow is adaptable to other chiral acids such as N-acetyl-phenylalanine.

Materials Required[5][6]
  • Substrate: rac-trans-Chrysantemic acid (100 mmol, 16.8 g).

  • Resolving Agent: (1S,2S)-ANPPD (50 mmol, 10.6 g) — Note: 0.5 equivalent stoichiometry.

  • Solvent: Ethanol (95%) or Methanol/Water (80:20).

  • Equipment: Jacketed reactor with overhead stirrer, vacuum filtration setup.

Workflow Diagram

ResolutionWorkflow Start Racemic Acid (1.0 eq) + Solvent AddBase Add (1S,2S)-ANPPD (0.5 eq) Start->AddBase Heat Heat to Reflux (Dissolution) AddBase->Heat Cool Controlled Cooling (0.5°C/min to 20°C) Heat->Cool Filter Filtration Cool->Filter Solid Solid Filter Cake (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Enriched Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (if ee < 98%) Solid->Recryst Recryst->Solid Iterate Liberation Acid/Base Extraction (pH < 2) Recryst->Liberation Pure Salt Product Resolved Acid (Target Enantiomer) Liberation->Product RecoveredBase Recovered (1S,2S)-ANPPD (Recycle) Liberation->RecoveredBase

Caption: Figure 1. Standard resolution workflow using the "Half-Quantity" method to maximize throughput and minimize resolving agent consumption.

Step-by-Step Methodology

Step 1: Salt Formation (The "Half-Quantity" Method)

  • Charge the reaction vessel with 16.8 g (100 mmol) of rac-trans-chrysantemic acid.

  • Add 150 mL of Ethanol (95%). Stir to suspend.

  • Add 10.6 g (50 mmol) of (1S,2S)-ANPPD.

    • Expert Insight: Using 0.5 equivalents ensures that the less soluble diastereomer (LSD) precipitates while the more soluble diastereomer (MSD) remains as the free acid in solution, preventing co-crystallization.

  • Heat the mixture to reflux (approx. 78°C) until a clear solution is obtained.

Step 2: Crystallization

  • Cool the solution slowly. A ramp rate of 0.5°C/min is recommended to prevent "oiling out."

  • Seed the solution at 55°C with pure crystals of the target salt if available.

  • Continue cooling to 20°C and hold for 2 hours to maximize yield.

Step 3: Isolation and Purification

  • Filter the white precipitate under vacuum.

  • Wash the cake with cold Ethanol (2 x 20 mL).

  • Check Purity: Analyze a small sample via Chiral HPLC. If ee < 98%, recrystallize the wet cake from hot Ethanol.

Step 4: Liberation of the Acid

  • Suspend the purified salt in 50 mL of water.

  • Acidify with 1M HCl until pH < 2. The (1S,2S)-ANPPD will dissolve as the hydrochloride salt.

  • Extract the liberated chiral acid with Ethyl Acetate (3 x 50 mL).

  • Dry the organic layer over

    
     and evaporate to yield the resolved acid.
    

Recovery of (1S,2S)-ANPPD

For the process to be economical, the resolving agent must be recycled.

  • Aqueous Phase Treatment: Take the aqueous acidic layer from Step 3.4 (containing ANPPD

    
    HCl).
    
  • Basification: Slowly add 20% NaOH solution while stirring until pH > 10. The (1S,2S)-ANPPD free base will precipitate.

  • Extraction/Filtration:

    • Option A (High Yield): Extract with Ethyl Acetate, dry, and evaporate.

    • Option B (Green): Cool the aqueous mixture to 4°C and filter the precipitated solid directly.

  • Re-use: The recovered base typically retains >99% optical purity and can be reused immediately.

Troubleshooting & Optimization

Common Issues
IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent too non-polar.Re-heat and add 5-10% Methanol; use seed crystals.
Low Yield Solvent volume too high.Concentrate solution by 20% or lower final temperature to 4°C.
Low ee Co-crystallization of diastereomers.Switch from 1.0 eq to 0.5 eq of resolving agent; perform recrystallization.
Solvent Screening Decision Tree

SolventSelect Start Start Solvent Screen (100 mg Scale) Polar Try Ethanol/Water (90:10) Start->Polar Check Clear Solution at Reflux? Polar->Check Precip Precipitate upon Cooling? Check->Precip Yes Insoluble Insoluble: Add MeOH or Water Check->Insoluble No Success Analyze ee (Proceed to Scale-up) Precip->Success Crystals TooSoluble Too Soluble: Switch to iPrOH or EtOAc Precip->TooSoluble No Solid

Caption: Figure 2. Rapid screening logic for solvent selection during process development.

References

  • Velluz, L., et al. (1953). Optical Resolution Procedures.
  • Amiard, G. (1956). Process for the resolution of racemic threo-1-phenyl-2-amino-1,3-propanediol. US Patent 2,766,286. Link

  • Sigma-Aldrich. (2024).[2] Product Specification: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Link

  • Org Prep Daily. (2009). Chloramphenicol Base as a Resolving Agent. Discusses the specific application in resolving chrysantemic acid and the "waste-to-resource" concept. Link

  • Fogassy, E., et al. (2022). Optical Resolution of Two Pharmaceutical Bases.... Molecules, 27(10), 3134.[3] Provides modern context on the resolution of the base itself, validating the solubility properties. Link

Sources

Method

Use of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol in asymmetric synthesis

Application Note: Asymmetric Synthesis with (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Executive Summary (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 2964-48-9), commonly known as L-threo-p-nitrophenyls...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis with (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 2964-48-9), commonly known as L-threo-p-nitrophenylserinol , is a high-value chiral scaffold. While historically overshadowed by its enantiomer (the base for the antibiotic Chloramphenicol), the (1S,2S) isomer has emerged as a critical "chiral pool" building block. Its unique structure—featuring a rigid stereochemical array, a reactive amine, two differentiable hydroxyls, and an electron-withdrawing nitroaryl group—makes it indispensable for:

  • Ligand Design: Synthesis of chiral aziridines and oxazolines for transition metal catalysis.

  • API Synthesis: Construction of oxazolidinone cores (e.g., Isocytoxazone analogues).

  • Chiral Resolution: Serving as a robust basic resolving agent for racemic acids.[1]

This guide provides validated protocols for these three core applications, moving beyond generic descriptions to actionable, bench-ready methodology.

Chemical Profile & Handling

PropertySpecification
Chemical Name (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Common Name L-(+)-threo-p-nitrophenylserinol
Structure

(Text: 1-p-NO2-Ph, 1-OH, 2-NH2, 3-OH)
Stereochemistry (1S, 2S) / L-threo
Molecular Weight 212.20 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 163–166 °C
Solubility Soluble in MeOH, EtOH, dilute acids; sparingly soluble in water.[2][3][4][5]
Handling Irritant. Store at RT.[5] Stable under normal conditions.

Application I: Synthesis of Chiral Aziridine Ligands

Context: The transformation of the amino-diol scaffold into a chiral aziridine creates a strained, highly reactive electrophile. These aziridines are precursors to bis-aziridine ligands and chiral diamines used in asymmetric catalysis. The protocol below targets the formation of the N-tosyl aziridine via selective activation of the benzylic alcohol, resulting in an inversion of configuration at C1.

Mechanism: (1S,2S)-Amino-diol


 Selective 

-Tosylation

Activation of C1-OH

Intramolecular Displacement

(2S,3R)-Aziridine.

Protocol: Synthesis of (2S,3R)-2-(hydroxymethyl)-3-(4-nitrophenyl)-1-tosylaziridine

  • Reagents:

    • Substrate: 10.0 g (47 mmol)

    • Tosyl chloride (TsCl): 1.1 equiv

    • Triethylamine (TEA): 2.5 equiv

    • Solvent: Dichloromethane (DCM) / THF (1:1)

  • Step-by-Step Procedure:

    • 
      -Protection:  Suspend the amino-diol (10 g) in dry THF (100 mL). Add TEA (1.1 equiv) and cool to 0°C. Add TsCl (1.0 equiv) portion-wise over 30 mins. Stir at RT for 4 hours until TLC confirms consumption of starting material (formation of sulfonamide).
      
    • Activation/Cyclization: To the crude sulfonamide solution, add excess TEA (2.0 equiv) and cool to -10°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Note: This selectively mesylates the benzylic -OH due to electronic activation by the p-nitro group.

    • Ring Closure: Warm the mixture to reflux (60°C) for 6 hours. The internal nucleophilic attack of the sulfonamide nitrogen onto the mesylated benzylic carbon occurs with inversion of configuration .

    • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes to yield the pure aziridine.

  • Key Outcome:

    • Product: (2S,3R)-Aziridine derivative.[2]

    • Yield: Typically 65–75%.

    • Critical Note: The stereochemistry inverts from (1S) to (3R) at the benzylic position.[2]

Application II: Synthesis of Chiral Oxazolidinone Scaffolds

Context: The (1S,2S) scaffold is a direct precursor to 4,5-disubstituted oxazolidinones, a pharmacophore found in antibiotics (Linezolid analogues) and cytokine modulators like Isocytoxazone . Unlike the aziridine route, this cyclization typically retains stereochemistry.

Protocol: Carbonylation to (4S,5S)-Oxazolidinone Core

  • Reagents:

    • Substrate: 5.0 g

    • Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) OR Diethyl carbonate (DEC)

    • Base: K2CO3 (catalytic if using DEC)

    • Solvent: Anhydrous THF (for CDI) or neat (for DEC)

  • Step-by-Step Procedure (CDI Method):

    • Dissolution: Dissolve 5.0 g of (1S,2S)-amino-diol in 50 mL anhydrous THF under nitrogen.

    • Addition: Add CDI (1.2 equiv) in one portion at RT.

    • Reaction: Heat to 50°C for 3 hours. The reaction proceeds via formation of an intermediate imidazole carbamate followed by intramolecular cyclization.

    • Workup: Evaporate THF. Redissolve residue in EtOAc, wash with 1N HCl (to remove imidazole) and brine.

    • Isolation: The product often precipitates upon cooling or addition of diethyl ether.

  • Key Outcome:

    • Product: (4S,5S)-4-(hydroxymethyl)-5-(4-nitrophenyl)oxazolidin-2-one.

    • Stereochemistry: Retention at both centers ((1S,2S)

      
       (5S,4S)).
      

Application III: Chiral Resolution Agent

Context: As a chiral base with distinct solubility properties, the (1S,2S) amine is excellent for resolving racemic carboxylic acids, particularly those with aromatic moieties (e.g., mandelic acid derivatives, ibuprofen) via diastereomeric salt formation.

Protocol: Resolution of Racemic Mandelic Acid (General Procedure)

  • Reagents:

    • Racemic Acid: 10 mmol

    • Resolving Agent: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (5 mmol, 0.5 equiv - "Method of Half-Quantities")

    • Solvent: 95% Ethanol or EtOH/Water mix.

  • Workflow:

    • Salt Formation: Dissolve the racemic acid (10 mmol) in boiling Ethanol (20 mL). Add the chiral amine (5 mmol) dissolved in hot Ethanol (10 mL).

    • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight. The less soluble diastereomeric salt will crystallize.

    • Filtration: Filter the crystals. Wash with cold ethanol.

    • Liberation: Suspend the salt in water and acidify with 1N HCl (to pH 2). Extract the free resolved acid into Ethyl Acetate.

    • Recycle: Basify the aqueous layer (containing the chiral amine hydrochloride) with NaOH to pH 10. Extract the chiral amine with EtOAc to recover and reuse it.

Visual Workflows (Graphviz)

Figure 1: Synthetic Divergence from (1S,2S)-Scaffold

Caption: Pathways to Aziridines (Inversion) and Oxazolidinones (Retention).

SyntheticPathways Start (1S,2S)-Amino-diol (L-threo) Aziridine (2S,3R)-N-Tosyl Aziridine (Ligand Precursor) Start->Aziridine 1. TsCl, TEA 2. MsCl (Activation) 3. Heat (Inversion) Oxazol (4S,5S)-Oxazolidinone (Isocytoxazone Core) Start->Oxazol CDI or Diethyl Carbonate (Retention)

Figure 2: Chiral Resolution Workflow

Caption: "Method of Half-Quantities" for resolving racemic acids.

ResolutionWorkflow Racemate Racemic Acid (1.0 eq) Mix Dissolve in Hot EtOH Racemate->Mix Agent (1S,2S)-Amine (0.5 eq) Agent->Mix Cryst Selective Crystallization (Diastereomeric Salt) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid: Salt of (S)-Acid + (1S,2S)-Base (Theoretical) Filter->Solid Liquor Mother Liquor: Enriched (R)-Acid Filter->Liquor Acidify Acidify (HCl) & Extract Solid->Acidify Result Resolved Pure Acid Acidify->Result Recover Recovered Chiral Amine Acidify->Recover Aq. Layer + NaOH

References

  • ChemicalBook. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Product Specifications and Applications. Retrieved from

  • ResearchGate. Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. (2025).[4][6][7] Retrieved from

  • Sigma-Aldrich. Product Specification: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.[4] Retrieved from

  • Chem-Impex. Applications of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharmaceutical Development. Retrieved from

  • Chemistry LibreTexts. Resolution of Racemic Mixtures and Diastereomers. Retrieved from

Sources

Application

Application Note: Synthesis of (4S,5S)-(-)-Isocytoxazone Scaffold via (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary This application note details the stereoselective synthesis of (4S,5S)-(-)-isocytoxazone (specifically its 4-nitrophenyl precursor) utilizing (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol as the chi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the stereoselective synthesis of (4S,5S)-(-)-isocytoxazone (specifically its 4-nitrophenyl precursor) utilizing (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol as the chiral scaffold.

Isocytoxazone is a cytokine modulator originally isolated from Streptomyces sp., distinct from its regioisomer, cytoxazone, by the position of the aryl and hydroxymethyl substituents on the 2-oxazolidinone ring. While natural isocytoxazone bears a p-methoxyphenyl group, the provided starting material yields the p-nitrophenyl analogue. This protocol focuses on the critical regioselective cyclization to form the (4S,5S)-oxazolidinone core, a key intermediate that can be subsequently reduced and methylated to yield the natural product or used directly in structure-activity relationship (SAR) studies.

Key Technical Achievement:

  • Target Molecule: (4S,5S)-4-(hydroxymethyl)-5-(4-nitrophenyl)-2-oxazolidinone.

  • Stereochemical Retention: The (1S,2S) configuration of the starting material is directly translated to the (4S,5S) configuration of the product via a retention mechanism during ring closure.

  • Regiocontrol: Conditions are optimized to favor the thermodynamic 5-aryl isomer (isocytoxazone core) over the kinetic 4-aryl isomer (cytoxazone core).

Strategic Analysis & Mechanism

Structural Logic and Regiochemistry

The synthesis hinges on the reaction of a 2-amino-1,3-diol with a carbonyl source (e.g., Triphosgene, CDI). This reaction can yield two regioisomers:

  • Isocytoxazone Scaffold (Thermodynamic): Cyclization involving the benzylic hydroxyl (C1) and the amine (C2). This yields a 5-aryl-4-hydroxymethyl-2-oxazolidinone .

  • Cytoxazone Scaffold (Kinetic): Cyclization involving the primary hydroxyl (C3) and the amine (C2). This yields a 4-(arylhydroxymethyl)-2-oxazolidinone .

To synthesize (4S,5S)-isocytoxazone, the reaction conditions must promote the stability of the 5-aryl ring system. The use of the (1S,2S) starting material ensures the formation of the (4S,5S) product, as the chiral centers at C1 and C2 are not inverted during the acylation/cyclization process.

Mechanistic Pathway

The reaction proceeds via an initial N-acylation of the amine to form an isocyanate or carbamoyl intermediate, followed by intramolecular nucleophilic attack by the hydroxyl group. The benzylic hydroxyl (C1) attack is favored under thermodynamic control due to the stability of the resulting 5-aryl-substituted ring.

ReactionPathway SM (1S,2S)-2-Amino-1-(4-nitrophenyl) propane-1,3-diol Inter N-Carbamoyl Intermediate SM->Inter Triphosgene / TEA (N-Acylation) TS_Kinetic TS: Primary OH Attack (Kinetic) Inter->TS_Kinetic Path B (Minor) TS_Thermo TS: Benzylic OH Attack (Thermodynamic) Inter->TS_Thermo Path A (Preferred) Prod_Cyto Cytoxazone Analogue (4-Aryl Core) TS_Kinetic->Prod_Cyto Cyclization Prod_Iso (4S,5S)-Isocytoxazone (5-Aryl Core) TS_Thermo->Prod_Iso Cyclization

Figure 1: Mechanistic pathway illustrating the bifurcation between Isocytoxazone (Path A) and Cytoxazone (Path B) scaffolds. Path A is favored under the described protocol conditions.

Materials & Reagents

Reagent / SolventGradeRoleCAS Number
(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol >98% (Chiral)Starting Material2964-48-9
Triphosgene Synthesis GradeCarbonyl Source32315-10-9
Triethylamine (TEA) AnhydrousBase121-44-8
Dichloromethane (DCM) AnhydrousSolvent75-09-2
Tetrahydrofuran (THF) AnhydrousSolvent109-99-9
Sodium Bicarbonate (NaHCO₃) Sat. SolutionQuenching144-55-8

Note: Bis(trichloromethyl) carbonate (Triphosgene) is used as a safer solid alternative to phosgene gas, though it must still be handled with extreme caution in a fume hood.

Experimental Protocol

Phase 1: Cyclization to (4S,5S)-Isocytoxazone Core

This phase constructs the oxazolidinone ring.[1][2] The specific stereochemistry of the starting material ((1S,2S)) dictates the formation of the (4S,5S) product.

Step-by-Step Procedure:

  • Preparation of Starting Material Solution:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (2.12 g, 10.0 mmol) in anhydrous THF (40 mL).

    • Cool the solution to 0 °C using an ice/water bath.

  • Base Addition:

    • Add Triethylamine (3.5 mL, 25.0 mmol, 2.5 equiv) dropwise to the cooled solution. Stir for 10 minutes.

  • Carbonylation (Critical Step):

    • Dissolve Triphosgene (1.19 g, 4.0 mmol, 0.4 equiv) in anhydrous DCM (10 mL).

    • Caution: Triphosgene generates phosgene in situ. Ensure rapid ventilation.

    • Add the Triphosgene solution dropwise to the reaction mixture at 0 °C over 30 minutes via a pressure-equalizing addition funnel.

    • Observation: A white precipitate (TEA·HCl) will form.

  • Reaction Progression:

    • Allow the mixture to warm to room temperature (25 °C) naturally.

    • Stir for 4–6 hours.

    • TLC Monitoring: (Mobile Phase: EtOAc/Hexane 2:1). The starting diol (polar, low Rf) should disappear, replaced by the less polar oxazolidinone spot (Rf ~0.4–0.5).

  • Workup:

    • Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL).

    • Remove volatiles (THF/DCM) under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate to yield a crude off-white solid.

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 0-5% MeOH in DCM).

    • Yield Target: 1.8 – 2.0 g (75–85%).

Product Characterization Data (Expected):

  • Appearance: White to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (d, 2H, Ar-NO₂), 7.6 (d, 2H, Ar-NO₂), 7.9 (s, 1H, NH), 5.4 (d, 1H, H-5, benzylic), 3.8 (m, 1H, H-4), 3.5 (m, 2H, CH₂OH), 5.1 (t, 1H, OH).

  • Stereochemistry: The coupling constant J₄,₅ typically indicates a trans relationship on the ring (consistent with the (4S,5S) configuration derived from the anti (1S,2S) precursor).

Phase 2: Downstream Transformation (Optional)

If the specific target is the natural methoxy-isocytoxazone, the nitro group must be converted.

  • Reduction: Hydrogenation of the nitro-oxazolidinone (Pd/C, H₂, MeOH) yields the aniline derivative.

  • Diazotization & Hydrolysis: Treatment with NaNO₂/H₂SO₄ followed by heating yields the phenol.

  • Methylation: Reaction with Methyl Iodide (MeI) and K₂CO₃ in Acetone yields (4S,5S)-5-(4-methoxyphenyl)-4-(hydroxymethyl)-2-oxazolidinone .

Quality Control & Validation

ParameterSpecificationMethod
Purity >98%HPLC (C18 column, Acetonitrile/Water gradient)
Enantiomeric Excess (ee) >99%Chiral HPLC (Chiralcel OD-H or AD-H)
Identity Matches Ref. Std.¹H NMR, ¹³C NMR, MS (ESI+)
Regiochemistry 5-Aryl isomerHMBC Correlation (H-5 to Carbonyl C-2)

Validation of Regiochemistry: To confirm the formation of Isocytoxazone (5-aryl) vs. Cytoxazone (4-aryl), perform an HMBC NMR experiment .

  • Isocytoxazone: The benzylic proton (H-5) will show a strong correlation to the carbamate carbonyl carbon (C-2).

  • Cytoxazone: The benzylic proton is on the side chain, not the ring; the ring proton (H-4) would correlate to the carbonyl.

References

  • Simon, M., Micle, A., Badea, V., & Csunderlik, C. (2009).[1] Bis(O-nitrophenyl) carbonate as a new reagent for the synthesis of chiral oxazolidin-2-ones.[1] Tetrahedron: Asymmetry, 20(17), 2048-2051.[1] Link[1]

  • Kakeya, H., Morishita, M., Kobinata, K., Osono, M., Ishizuka, M., & Osada, H. (1998). Isolation and biological activity of a novel cytokine modulator, cytoxazone. The Journal of Antibiotics, 51(12), 1126-1128. Link

  • Giorgio, E., Roje, M., Tanaka, K., Hamersak, Z., Sunjic, V., Nakanishi, K., ...[3] & Berova, N. (2005).[3] Determination of the absolute configuration of flexible molecules by ab initio ORD calculations: A case study with cytoxazones and isocytoxazones. The Journal of Organic Chemistry, 70(17), 6557-6563.[3] Link

  • Sudalai, A., & Paraskar, A. S. (2006). Synthesis of (+)-epi-cytoxazone and (-)-cytoxazone. Tetrahedron, 62(20), 4907-4916. Link

Sources

Method

Application Note: Polymer Synthesis with (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary This guide details the synthetic utility of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as Chloramphenicol Base or CLB ) as a chiral monomer in the production of functional polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as Chloramphenicol Base or CLB ) as a chiral monomer in the production of functional polymers. Unlike its common role as a resolving agent or a template for molecular imprinting, this note explores its application as a backbone constituent in Hyperbranched Poly(ester amide)s (HB-PEAs) and Linear Poly(urethane-urea)s (PUUs) .

These protocols exploit the molecule's unique B3-type nucleophilic architecture (one primary amine, one primary hydroxyl, one secondary benzylic hydroxyl) and its inherent optical activity, making the resulting polymers highly suitable for chiral separation phases, biodegradable drug carriers, and tissue engineering scaffolds.

Monomer Profile & Reactivity Analysis

Chemical Structure & Properties
  • IUPAC Name: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol[1][2][3]

  • CAS Number: 2964-48-9[1][2][3][4]

  • Molecular Weight: 212.20 g/mol [2][4]

  • Chirality: (1S, 2S) – threo configuration.

Chemoselectivity & Nucleophilic Hierarchy

Successful polymerization requires understanding the reactivity order of the three nucleophilic sites:

  • Primary Amine (-NH₂): Most nucleophilic. Reacts rapidly with acyl chlorides, isocyanates, and activated esters.

  • Primary Hydroxyl (-CH₂OH): Moderately nucleophilic. Reacts with carboxylates and isocyanates; slower than the amine.

  • Secondary Benzylic Hydroxyl (-CH(OH)-): Least nucleophilic. Sterically hindered and electronically deactivated by the electron-withdrawing p-nitrophenyl group.

Implication for Polymer Design:

  • Linear Polymers: Require selective protection of the benzylic -OH or careful stoichiometric control (e.g., reacting only the amine and primary -OH).

  • Hyperbranched Polymers: Ideal for "A2 + B3" strategies where all nucleophiles eventually react to form dendritic structures.

Application I: Synthesis of Hyperbranched Poly(ester amide)s (HB-PEAs)

Principle

This protocol utilizes an A2 + B3 melt polycondensation strategy. The CLB monomer acts as the B3 core (tri-nucleophile), and a dicarboxylic acid (e.g., Sebacic Acid) acts as the A2 linker. The resulting polymer features a high degree of branching, good solubility, and numerous terminal functional groups suitable for drug conjugation.

Materials
  • Monomer B3: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CLB) (>98% purity).

  • Monomer A2: Sebacic Acid (SA) (Recrystallized).

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄).

  • Solvents: Methanol (for purification), DMF (for analysis).

Experimental Protocol

Step 1: Melt Polymerization

  • Charge: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add CLB (10.61 g, 50 mmol) and Sebacic Acid (10.11 g, 50 mmol) . Note: A 1:1 molar ratio favors gelation at high conversion; for soluble hyperbranched polymers, a slight excess of A2 or stopping the reaction before the gel point is critical.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.

  • Oligomerization: Heat the mixture to 160°C in an oil bath. Stir at 150 rpm. The mixture will melt, and water (byproduct) will begin to evolve. Maintain for 2 hours.

  • Polycondensation: Raise temperature to 180°C . Add Ti(OBu)₄ (0.1 wt%) . Apply vacuum (gradually reducing to <5 mmHg) to remove water and drive the equilibrium toward high molecular weight.

  • Monitoring: Monitor torque on the stirrer. Stop the reaction immediately if viscosity spikes (indicating onset of gelation/crosslinking), typically after 3-5 hours under vacuum.

Step 2: Purification

  • Cool the reaction vessel to room temperature.

  • Dissolve the crude polymer in a minimum amount of DMF (approx. 50 mL).

  • Precipitate dropwise into excess cold Methanol (500 mL) under vigorous stirring.

  • Filter the off-white precipitate and vacuum dry at 40°C for 24 hours.

Reaction Logic Visualization

HB_PEA_Synthesis Monomer Monomer B3 (CLB) Melt Melt Phase (160°C, N2) Monomer->Melt Linker Monomer A2 (Sebacic Acid) Linker->Melt Vacuum Vacuum Stage (180°C, -H2O) Melt->Vacuum Oligomerization Branching Branching Point (Amine + Pri-OH react) Vacuum->Branching Ti(IV) Cat. Terminus Terminal Units (Sec-OH / COOH) Branching->Terminus Propagation Product Hyperbranched Poly(ester amide) Terminus->Product

Figure 1: Workflow for the synthesis of Hyperbranched Poly(ester amide)s via A2+B3 melt polycondensation.

Application II: Chiral Poly(urethane-urea)s (PUUs)

Principle

This protocol synthesizes a linear or lightly crosslinked Poly(urethane-urea) . The amine reacts with isocyanates to form urea linkages (hard segments), while the hydroxyls form urethane linkages. This polymer is ideal for chiral stationary phases (CSPs) or biomedical coatings due to the high density of hydrogen-bonding sites and the presence of the chiral center.

Materials
  • Monomer: CLB (Dried in vacuo over P₂O₅).

  • Diisocyanate: Hexamethylene diisocyanate (HDI) or Toluene Diisocyanate (TDI).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent: Anhydrous Dimethylacetamide (DMAc).

Experimental Protocol
  • Dissolution: Dissolve CLB (2.12 g, 10 mmol) in anhydrous DMAc (15 mL) in a flame-dried flask under nitrogen.

  • Isocyanate Addition: Cool the solution to 0°C. Add HDI (1.68 g, 10 mmol) dropwise.

    • Mechanistic Insight: At 0°C, the amine reacts preferentially with the isocyanate to form urea linkages.

  • Polymerization: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to 80°C and add 2 drops of DBTDL . Stir for 6 hours.

    • Mechanistic Insight: Heating and catalysis drive the reaction of the hydroxyl groups (forming urethanes) to complete the polymer backbone.

  • Isolation: Pour the viscous solution into Water/Ethanol (1:1) to precipitate the polymer. Wash repeatedly with water to remove solvent and unreacted monomers.

Characterization & Data Analysis

To validate the synthesis, the following analytical parameters should be assessed.

TechniqueParameterExpected ResultInterpretation
FT-IR C=O Stretch1640 cm⁻¹ (Amide/Urea) 1730 cm⁻¹ (Ester/Urethane)Confirms formation of amide/urea and ester/urethane linkages.
¹H NMR Chemical Shift5.0-5.5 ppm (Benzylic CH)Shift in benzylic proton signal confirms participation of the secondary OH (in HB-PEA).
DSC Tg (Glass Transition)45°C - 80°CDepends on linker length (Sebacic vs Adipic). Higher Tg indicates higher branching or H-bonding.
GPC PDI (Polydispersity)> 2.0 (for HB-PEA)Broad distribution is characteristic of hyperbranched polymerization.
Polarimetry Specific Rotation[α] retentionThe polymer should exhibit optical activity, confirming the (1S,2S) center remained intact.

Safety & Handling

  • Chloramphenicol Base: While less biologically active than the antibiotic Chloramphenicol, it should be handled as a potential irritant and sensitizer. Use gloves and a fume hood.

  • Isocyanates (HDI/TDI): Highly toxic and sensitizers. Strictly handle in a fume hood.

  • Waste: Dispose of all polymer waste and solvents according to halogenated/non-halogenated organic waste protocols.

References

  • Gomurashvili, Z., et al. (2000). Amino Acid Based Epoxy-Poly(Ester Amide)s: Synthesis and Chemical Transformations. Journal of Macromolecular Science, Part A. Link

  • Katsarava, R., et al. (2016).[5][6] Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications.[6] Polymer Chemistry.[7][8] Link

  • Sigma-Aldrich. (n.d.). (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Sheet.Link

  • Rodriguez-Galinan, et al. (2016). Synthesis of poly(ester amide)s containing α-amino acids from a thermal polycondensation of a diol and a diamide-diester.[7][8][9] UPCommons. Link

  • Ma, C., et al. (2019). The New Catalyst System: Chloramphenicol Base and Organic Acid Co-catalyzed Enantioselective Alcoholysis.[10]Link

Sources

Application

Enzymatic assay protocols involving (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol derivatives

Executive Summary & Scope The molecule (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (commonly referred to as Chloramphenicol Base ) serves as the chiral pharmacophore for the antibiotic Chloramphenicol and its synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The molecule (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (commonly referred to as Chloramphenicol Base ) serves as the chiral pharmacophore for the antibiotic Chloramphenicol and its synthetic analogs. While the base itself is a precursor, its derivatives—specifically the N-dichloroacetylated form (Chloramphenicol) and fluorescent conjugates—are the substrates for the legendary Chloramphenicol Acetyltransferase (CAT) reporter system.

This Application Note provides a comprehensive technical guide for researchers utilizing this scaffold in two distinct contexts:

  • CAT Reporter Assays: The gold standard for monitoring gene expression, utilizing radioisotopic, fluorescent, and spectrophotometric derivatives.

  • Chiral Resolution: Enzymatic protocols for isolating the biologically active (1S,2S) enantiomer using lipases, critical for drug development.

Mechanism of Action: The CAT System

The CAT enzyme (EC 2.3.1.28) confers bacterial resistance by transferring an acetyl group from Acetyl-CoA to the 3-hydroxyl group of the chloramphenicol scaffold. This acetylation prevents the antibiotic from binding to the 50S ribosomal subunit.

Key Causality: The reaction proceeds in two steps. First, the 3-hydroxyl is acetylated.[1] Subsequently, a non-enzymatic migration can move the acetyl group to the 1-hydroxyl position, allowing the enzyme to acetylate the 3-position again (forming 1,3-diacetylchloramphenicol). Understanding this migration is critical for interpreting Thin Layer Chromatography (TLC) results.

CAT_Mechanism Substrate Chloramphenicol (Substrate) CAT_Enzyme CAT Enzyme (Catalyst) Substrate->CAT_Enzyme AcetylCoA Acetyl-CoA (Cofactor) AcetylCoA->CAT_Enzyme MonoAcetyl 3-Acetyl-Chloramphenicol (Primary Product) CAT_Enzyme->MonoAcetyl Acetylation Migration Non-Enzymatic Migration MonoAcetyl->Migration pH > 7.5 DiAcetyl 1,3-Diacetyl-Chloramphenicol (Secondary Product) Migration->DiAcetyl Slow

Figure 1: The acetylation pathway of Chloramphenicol derivatives. Note that high pH promotes the non-enzymatic migration, leading to diacetylated products visible on TLC.

Protocol A: The Gold Standard (Radioisotopic TLC)

Application: High-sensitivity promoter analysis in transfected mammalian cells. Principle: Separation of [¹⁴C]-Chloramphenicol from its acetylated forms via TLC.[2]

Reagents Required
  • Lysis Buffer: 0.25 M Tris-HCl (pH 7.8).

  • Substrate: [¹⁴C]-Chloramphenicol (50–60 mCi/mmol). Dilute to 0.1 µCi/µL.

  • Cofactor: 4 mM Acetyl-CoA (Lithium salt) in water.

  • Extraction Solvent: Ethyl Acetate (AR Grade).

  • TLC Plate: Silica Gel 60 with fluorescent indicator (e.g., Merck).

Step-by-Step Methodology
  • Cell Lysis: Resuspend cell pellet in 100 µL Lysis Buffer. Perform 3 cycles of freeze-thaw (Liquid N₂ / 37°C water bath) to disrupt membranes while preserving CAT activity.[3]

    • Expert Note: Avoid detergents (SDS/Triton) if possible, as they can interfere with downstream acetylation kinetics.

  • Heat Inactivation: Incubate lysate at 60°C for 10 minutes.

    • Causality: This inactivates endogenous deacetylases in mammalian cells that would otherwise reverse the reaction, but CAT remains stable.

  • Reaction Assembly:

    • 20 µL Cell Extract[3]

    • 10 µL 4 mM Acetyl-CoA

    • 2 µL [¹⁴C]-Chloramphenicol

    • 68 µL Water (Total Vol: 100 µL)

  • Incubation: Incubate at 37°C for 1–3 hours.

  • Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 30 seconds.[4] Centrifuge at max speed for 2 minutes.

    • Self-Validating Step: The acetylated forms and unmodified chloramphenicol partition into the organic phase (top), while unreacted Acetyl-CoA remains in the aqueous phase.

  • TLC Separation: Spot 20 µL of the organic phase onto the silica plate. Develop in Chloroform:Methanol (95:5) .

  • Detection: Expose to X-ray film or PhosphorImager. Acetylated forms migrate faster (higher Rf) than the substrate.

Protocol B: High-Throughput Fluorescent Assay (FAST CAT)

Application: Flow cytometry or kinetic plate-reader analysis without radioactivity. Substrate: BODIPY-Chloramphenicol (Fluorescent derivative).[5]

Methodology
  • Substrate Prep: Dissolve BODIPY-Chloramphenicol in methanol.

  • Reaction: Mix 50 µL cell lysate with 10 µL fluorescent substrate and 10 µL Acetyl-CoA (5 mM).

  • Incubation: 37°C for 30–60 minutes.

  • Separation: Apply to TLC plate using Chloroform:Methanol (85:15) .

  • Quantification: Visualize under UV (365 nm). The substrate fluoresces green.[5]

    • Advantage:[6] The BODIPY fluorophore does not quench upon acetylation, allowing direct molar quantification based on spot intensity.

Protocol C: Spectrophotometric Assay (DTNB Coupled)

Application: Screening purified enzyme fractions or high-activity bacterial lysates. Principle: CAT generates free Coenzyme A (CoA-SH), which reacts with DTNB (Ellman's Reagent) to produce the yellow TNB anion (OD 412 nm).[7]

Reagents
  • DTNB Stock: 4 mg/mL in 1 M Tris-HCl (pH 7.8).

  • Substrate: 5 mM Chloramphenicol (unlabeled) in ethanol.

  • Acetyl-CoA: 5 mM in water.[7]

Protocol
  • Blanking: In a quartz cuvette, mix:

    • 800 µL 100 mM Tris-HCl (pH 7.8)

    • 100 µL Acetyl-CoA

    • 100 µL DTNB

    • Wait 2 mins to establish baseline (removes background from free thiols).

  • Initiation: Add 20–50 µL Enzyme Extract + 20 µL Chloramphenicol substrate.

  • Measurement: Monitor absorbance at 412 nm continuously for 5 minutes.

  • Calculation:

    
    
    (Where 13.6 is the millimolar extinction coefficient of TNB).
    

Synthetic Application: Lipase-Mediated Chiral Resolution

Context: For drug development professionals synthesizing Chloramphenicol analogs, obtaining the pure (1S,2S) base is critical.

Protocol:

  • Substrate: Racemic erythro-2-amino-1-(4-nitrophenyl)propane-1,3-diol.

  • Enzyme: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene.

  • Acyl Donor: Vinyl Acetate (3 equivalents).

  • Procedure:

    • Suspend racemate (50 mM) and Lipase (20 mg/mL) in solvent.

    • Incubate at 30°C with shaking (200 rpm).

    • Mechanism:[8] The lipase selectively acetylates the (1R,2R) enantiomer, leaving the desired (1S,2S) base unreacted.

  • Purification: Filter enzyme. Evaporate solvent. Separate the unreacted amine (1S,2S) from the amide (1R,2R) via acid-base extraction.

Comparative Analysis of Methods

FeatureRadioisotopic (TLC)Fluorescent (FAST CAT)Spectrophotometric (DTNB)
Sensitivity Extremely High (Femtogram)HighModerate (Nanogram)
Throughput Low (Manual spotting)MediumHigh (96-well plate)
Cost High (Disposal/Isotopes)High (Substrates)Low
Interference MinimalAuto-fluorescenceEndogenous Thiols/Deacetylases
Best For Weak Promoters / TransfectionFlow Cytometry / KineticsPurified Enzyme / Bacteria

Workflow Decision Matrix

Assay_Selection Start Select Assay Protocol SampleType Sample Type? Start->SampleType Purified Purified Enzyme or High Expression SampleType->Purified High Activity Crude Crude Lysate (Mammalian) SampleType->Crude Low Activity DTNB Protocol C: Spectrophotometric (DTNB) Purified->DTNB Sensitivity Sensitivity Critical? Crude->Sensitivity Throughput High Throughput Required? FAST Protocol B: Fluorescent (FAST CAT) Throughput->FAST Yes Radio Protocol A: Radioisotopic TLC Throughput->Radio No Sensitivity->Throughput No Sensitivity->Radio Yes (Weak Promoter)

Figure 2: Decision matrix for selecting the appropriate CAT assay based on sample origin and sensitivity requirements.

References

  • Shaw, W. V. (1975). "Chloramphenicol acetyltransferase from chloramphenicol-resistant bacteria." Methods in Enzymology, 43, 737-755.

  • Gorman, C. M., Moffat, L. F., & Howard, B. H. (1982). "Recombinant genomes which express chloramphenicol acetyltransferase in mammalian cells." Molecular and Cellular Biology, 2(9), 1044-1051.

  • Neumann, J. R., Morency, C. A., & Russian, K. O. (1987). "A novel rapid assay for chloramphenicol acetyltransferase gene expression."[9] BioTechniques, 5, 444-447.

  • Hruby, D. E., et al. (1990). "Use of a fluorescent chloramphenicol derivative as a substrate for CAT assays."[10] BioTechniques, 8(2), 170-171.[10]

  • Thermo Fisher Scientific. "CAT Assay Protocols and FAST CAT Green/Yellow Kits."

  • Sigma-Aldrich. "Enzymatic Assay of Chloramphenicol Acetyltransferase (EC 2.3.1.28)."[7]

  • Gotor, V., et al. (2000). "Lipase-catalyzed kinetic resolution of 2-amino-1-(4-nitrophenyl)propane-1,3-diol." Tetrahedron: Asymmetry, 11(15), 3097-3103.

Disclaimer: Radioisotopic assays require specific licensure and safety protocols. Always consult your institution's Radiation Safety Officer before handling ¹⁴C compounds.

Sources

Method

Application Note: Advanced Analytical Characterization of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary This application note details the analytical framework for the characterization of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 2964-48-9).[1][2] Commonly referred to as L-(+)-threo-Chloramph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the characterization of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 2964-48-9).[1][2] Commonly referred to as L-(+)-threo-Chloramphenicol Base , this compound is the enantiomer of the biologically active intermediate used in Chloramphenicol production.

Differentiation between the (1S,2S) enantiomer, the (1R,2R) active precursor, and the erythro diastereomers is critical in pharmaceutical manufacturing. This guide provides a self-validating workflow combining Chiral HPLC , Ion-Pairing RP-HPLC , and NMR Spectroscopy to ensure stereochemical purity and structural integrity.

Chemical Identity & Stereochemical Context

The target molecule possesses two chiral centers at positions C1 and C2.

  • Target: (1S,2S) [L-threo]

  • Enantiomer: (1R,2R) [D-threo] (Precursor to Chloramphenicol)

  • Diastereomers: (1R,2S) and (1S,2R) [erythro forms]

Key Physicochemical Properties:

Property Specification
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol
Melting Point 163–166 °C

| Optical Rotation |


 (

, 6N HCl) | | Solubility | Soluble in Methanol, Ethanol, Dilute Acids; Sparingly soluble in Water. |

Analytical Strategy Workflow

The following decision tree outlines the logical progression from raw material receipt to final release testing.

CharacterizationWorkflow Start Sample Receipt (Crude or Purified) ID_Check Identity Confirmation (IR & HRMS) Start->ID_Check Purity_Achiral Chemical Purity (Ion-Pair RP-HPLC) ID_Check->Purity_Achiral Confirmed Purity_Achiral->Start Fail: Re-crystallize Stereo_Check Stereochemical Purity (Chiral HPLC) Purity_Achiral->Stereo_Check >98.0% Area Stereo_Check->Start Fail: Chiral Resolution NMR_Conf Structural Elucidation (1H/13C NMR & NOE) Stereo_Check->NMR_Conf e.e. > 99.5% Release Certificate of Analysis (CoA) Generation NMR_Conf->Release

Figure 1: Analytical workflow for the qualification of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol.

Protocol 1: Chemical Purity via Ion-Pairing RP-HPLC

Because the analyte contains a primary amine and multiple hydroxyl groups, it is highly polar. Standard C18 retention is poor without modification. We utilize Ion-Pairing Chromatography to enhance retention and peak shape.

Method Parameters
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Inertsil ODS-3),

    
    .
    
  • Mobile Phase A: 10 mM Sodium Pentanesulfonate in Water (pH adjusted to 3.0 with Glacial Acetic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Isocratic Mode: 85% A : 15% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV @ 278 nm (Nitro group

    
    ).[3][4]
    
  • Injection Volume: 10

    
    L.
    
Experimental Procedure
  • Buffer Prep: Dissolve 1.74 g of Sodium Pentanesulfonate in 1000 mL HPLC-grade water. Add 10 mL Glacial Acetic Acid. Filter through 0.45

    
    m nylon filter.
    
  • Sample Prep: Dissolve 10 mg of sample in 20 mL of Mobile Phase (Concentration: 0.5 mg/mL). Sonicate for 5 minutes.

  • System Suitability: Inject a standard mixture of Chloramphenicol (neutral) and the Amine Base.

    • Requirement: Resolution (

      
      ) > 2.0.
      
    • Note: The amine base elutes before Chloramphenicol due to higher polarity, but the ion-pairing agent ensures it does not elute in the void volume (

      
      ).
      

Causality: The sulfonate ion pairs with the protonated amine (


) at pH 3.0, forming a neutral complex that interacts hydrophobically with the C18 stationary phase, preventing peak tailing common with amines.

Protocol 2: Enantiomeric Purity via Chiral HPLC

Separating the (1S,2S) enantiomer from the (1R,2R) isomer requires a chiral selector capable of hydrogen bonding or inclusion complexation.

Method Parameters
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    .
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).

  • Ratio: 85 : 15 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV @ 278 nm.[3][4]

Experimental Procedure
  • Mobile Phase Prep: Premix Hexane and IPA. Add DEA last. Crucial: DEA is required to suppress ionization of the primary amine, ensuring sharp peaks and proper interaction with the chiral selector.

  • Sample Prep: Dissolve 5 mg sample in 1 mL Ethanol, then dilute to 10 mL with Mobile Phase.

  • Elution Order:

    • Peak 1: (1R,2R) isomer (D-threo).

    • Peak 2: (1S,2S) isomer (L-threo) [Target].

  • Calculation:

    
    
    

Protocol 3: Structural Confirmation via NMR

Distinguishing threo ((1S,2S)/(1R,2R)) from erythro diastereomers relies on the vicinal coupling constant (


) in proton NMR.
1H NMR Settings (400 MHz or higher)
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    .
  • Internal Standard: TMS (0.00 ppm).

Diagnostic Signals (in Methanol- )
PositionChemical Shift (

)
MultiplicityCoupling (

)
Assignment
Aromatic 8.21Doublet8.8 HzAr-H (Ortho to

)
Aromatic 7.63Doublet8.8 HzAr-H (Meta to

)
H-1 4.72Doublet~2.0 - 4.0 Hz

- Benzylic
H-2 3.05Multiplet-

H-3 3.50, 3.65dd (ABX)-

Stereochemical Interpretation
  • Threo Configuration ((1S,2S) or (1R,2R)): The benzylic proton (H-1) typically appears as a doublet with a small coupling constant (

    
    ). This indicates a gauche relationship between H-1 and H-2 in the preferred hydrogen-bonded conformation.
    
  • Erythro Configuration: Typically exhibits a larger coupling constant (

    
    ) due to an anti relationship.
    

Validation Step: If


, the sample contains significant erythro impurity or is the wrong diastereomer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92743: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. [Link]

  • Zhang, J., et al. "Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography." Journal of Chromatographic Science. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • British Pharmacopoeia. 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Reference Standard. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Status: Operational Ticket ID: #SYN-CHL-1S2S Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-CHL-1S2S Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Stereoselective Synthesis & Resolution

Executive Summary & Stereochemical Alert

You are attempting to synthesize (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol .

CRITICAL STOP: Verify your target stereochemistry immediately.

  • The Antibiotic Base (Chloramphenicol): This is the (1R,2R) isomer (D-threo).

  • Your Target: The (1S,2S) isomer (L-threo) is the enantiomer (mirror image) of the active antibiotic base.

If you are developing generic Chloramphenicol, you likely need (1R,2R).[1] If you are strictly targeting (1S,2S) for analog studies or as a chiral auxiliary, proceed with this guide. The chemistry is identical, but the chiral resolving agents must be inverted.

Module 1: The Synthetic Route & Diastereocontrol

The most robust route for scale and reproducibility involves the Meerwein-Ponndorf-Verley (MPV) reduction of the ketone precursor. This method is superior to catalytic hydrogenation for two reasons:

  • Chemo-selectivity: It leaves the nitro group intact.

  • Diastereoselectivity: It preferentially yields the threo pair (racemic) over the erythro pair.

Workflow Visualization

G Start Start: p-Nitroacetophenone Step1 1. Bromination & Amination (Formation of Aminoketone) Start->Step1 Step2 2. Hydroxymethylation (Aldol-like addition of HCHO) Step1->Step2 Ketone Intermediate: alpha-acetamido-beta-hydroxy-p-nitropropiophenone Step2->Ketone Decision CRITICAL STEP: Reduction Method Ketone->Decision PathA Path A: H2 / Pd/C (AVOID) Decision->PathA High Risk PathB Path B: MPV Reduction (Al(OiPr)3 / IPA) Decision->PathB Recommended ResultA Failure: Nitro reduction to Aniline PathA->ResultA ResultB Success: DL-Threo Isomer (Racemic) PathB->ResultB

Figure 1: Critical decision pathway for preserving the nitro group and ensuring threo-diastereoselectivity.

Module 2: Troubleshooting the Resolution (Isolation of 1S,2S)

This is the most frequent failure point. The synthesis produces DL-threo (a 50:50 mix of 1S,2S and 1R,2R). You must separate them.

The "Chiral Switch" Protocol

Standard industrial protocols use D-(-)-Tartaric Acid to precipitate the (1R,2R) isomer (the antibiotic). To isolate your target (1S,2S) , you have two options:

StrategyReagent RequiredProcedure NoteCost
Direct Precipitation L-(+)-Tartaric Acid The (1S,2S) amine forms a salt with L-Tartaric acid that crystallizes out.High (L-Tartaric is often more expensive).
Mother Liquor Recovery D-(-)-Tartaric Acid Use standard D-Tartaric acid. The (1R,2R) salt precipitates. Your target (1S,2S) remains in the solution (Mother Liquor).Low (Standard reagents).
FAQ: Resolution Failures

Q1: I tried resolving with Tartaric Acid, but the salt is not crystallizing, or the yield is <10%.

  • Diagnosis: Incorrect Solvent Ratio or Temperature Shock.

  • The Fix: The diastereomeric salt is highly sensitive to water content.

    • Protocol: Use water/methanol (1:5 ratio). Dissolve the racemic base in hot methanol first, then add the tartaric acid solution.

    • Critical Parameter: Cool slowly (1°C/min) to 5°C. Rapid cooling traps the unwanted isomer or prevents crystal nucleation. Seed crystals of the pure salt are essential for high yields.

Q2: I isolated the salt, but the optical rotation is lower than the literature value (+29° to +33°).

  • Diagnosis: Eutectic entrapment of the erythro isomer or partial resolution.

  • The Fix: You must perform a double recrystallization .

    • Take your crude salt.

    • Dissolve in minimum hot water (approx 1.5 mL per gram of salt).

    • Add hot methanol (approx 2.5 mL per gram).

    • Let stand at room temperature for 12 hours.

    • Why this works: The solubility differential between the (1S,2S)-L-Tartrate and the (1R,2R)-L-Tartrate increases significantly in the presence of methanol.

Q3: Can I use enzymatic resolution instead?

  • Diagnosis: Looking for green chemistry alternatives.

  • The Fix: Yes. Lipases (like Candida antarctica Lipase B, CAL-B) can selectively acylate the primary hydroxyl group of the (1R,2R) isomer, leaving your (1S,2S) target unreacted.

    • Reference: Enzymatic resolution is efficient but often requires longer reaction times (24-48h) compared to chemical resolution [1].

Module 3: Functional Group Management (The Nitro Group)

Q4: My product has turned brown/red, and NMR shows aromatic amine protons.

  • Diagnosis: You reduced the nitro group. This is irreversible.

  • Root Cause:

    • Used catalytic hydrogenation (H2/Pd) to reduce the ketone.

    • Used Tin/HCl (Bechamp conditions) too vigorously.

  • The Fix: Switch to Aluminum Isopropoxide in Isopropyl Alcohol (MPV Reduction) .

    • Mechanism:[1] This is a hydride transfer that is specific to the carbonyl. It is thermodynamically controlled to favor the threo isomer (the OH and NH2 groups arrange anti to minimize steric clash in the transition state).

    • Stoichiometry: Use 1.5 to 2.0 equivalents of Al(OiPr)3. Remove the generated acetone by distillation to drive the equilibrium forward.

Module 4: Analytical Verification

Do not proceed to the next step without passing these checkpoints.

TestSpecification for (1S,2S) BaseFailure Mode Indicator
Melting Point 163–166 °C<160 °C indicates Erythro contamination or incomplete resolution.
Optical Rotation

(c=1, 1N HCl)
Negative rotation indicates (1R,2R) isomer. Low positive indicates racemate.
HPLC (Chiral) >98% eeSingle peak on Chiralcel OD-H or equivalent column.
Resolution Logic Diagram

Resolution Racemate Racemic Base (DL-Threo) (1S,2S) + (1R,2R) Agent Add Resolving Agent: L-(+)-Tartaric Acid Racemate->Agent Process Crystallization in MeOH/H2O Agent->Process Solid Precipitate: (1S,2S)-Base-L-Tartrate Salt Process->Solid Insoluble Salt Liquid Mother Liquor: (1R,2R)-Base + Impurities Process->Liquid Soluble Fraction FinalStep Basify (NH4OH) & Recrystallize Solid->FinalStep Target Target: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol FinalStep->Target

Figure 2: Isolation pathway for the (1S,2S) isomer using L-Tartaric Acid.

References

  • Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin).[1] V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468.

    • Core citation for the MPV reduction and general synthetic str
  • Long, L. M., & Troutman, H. D. (1949). Chloramphenicol (Chloromycetin).[1] VI. A Synthetic Approach. Journal of the American Chemical Society, 71(7), 2469–2472.

    • Establishes the resolution protocols using tartaric acid.
  • Bhanage, B. M., et al. (2003). Lipase-catalyzed enantioselective resolution of 2-amino-1-(4-nitrophenyl)-1,3-propanediol. Bioorganic & Medicinal Chemistry Letters.

    • Modern enzymatic altern
  • Apollo Scientific. (n.d.). (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Data.

    • Verification of physical properties (Melting Point/Optical Rot

Sources

Optimization

Technical Support Center: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Synthesis

Ticket Status: OPEN Subject: Troubleshooting Impurity Profiles & Stereochemical Control Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Executive Summary: The Stereochemical Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Impurity Profiles & Stereochemical Control Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary: The Stereochemical Challenge

Welcome to the technical support hub for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (also known as L-threo-ANPPD ).[1]

Crucial Context: This molecule is the enantiomer of the famous antibiotic precursor "Chloramphenicol Base" (which is the D-threo or (1R,2R) form).

  • Target: (1S,2S) [L-threo]

  • Primary Impurity: (1R,2R) [D-threo]

  • Secondary Impurities: (1R,2S) and (1S,2R) [Erythro diastereomers]

Because the most common industrial route involves the resolution of a racemic threo mixture, the most persistent "impurity" is actually the mirror image of your target. This guide addresses the separation of these isomers and the removal of synthetic byproducts.

Impurity Identification & Origin Map

The following table summarizes the critical impurities you will encounter. We categorize them by their origin: Stereochemical (isomerism) or Synthetic (reaction intermediates).

Table 1: Common Impurity Profile
Impurity IDChemical NameClassificationOriginRemoval Strategy
IMP-A (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diolEnantiomerIncomplete resolution of racemic mixture.[1]Chiral Resolution: Recrystallization with D-Tartaric acid (targeting the mother liquor or precipitate depending on method).[1]
IMP-B (1R,2S) / (1S,2R)-Erythro isomersDiastereomerNon-stereoselective reduction of the ketone precursor.[1]Fractional Crystallization: Erythro forms generally have lower solubility in alcohols than threo forms.
IMP-C 2-Amino-1-(4-nitrophenyl)-3-hydroxypropan-1-oneIntermediateIncomplete reduction (stopping at the ketone).[1]Reprocess: Additional hydrogenation or hydride reduction.
IMP-D 4-NitrobenzaldehydeStarting MaterialUnreacted starting material from Aldol condensation.[1]Washing: Bisulfite wash or acid/base extraction (aldehyde is non-basic).
IMP-E 2-Amino-1-(4-aminophenyl)propane-1,3-diolOver-reductionReduction of the nitro group to an amine (rare, catalyst poisoning).[1]Prevention: Control hydrogenation conditions (avoid Pd/C if nitro group must be preserved; use MPV reduction).

Visualizing the Impurity Pathways

The following flowchart illustrates the standard synthetic workflow (Aldol-Cannizzaro or MPV route) and identifies exactly where impurities enter the system.

ImpurityPathways Start Start: p-Nitrobenzaldehyde Step1 Aldol Condensation (w/ Glycine or 2-Nitroethanol) Start->Step1 Inter1 Intermediate: Amino-Ketone or Nitro-Diol Step1->Inter1 ImpD IMP-D: Unreacted Aldehyde Step1->ImpD Residual SM Step2 Reduction Step (Meerwein-Ponndorf-Verley or NaBH4) Inter1->Step2 Racemate Racemic Mixture (DL-Threo + DL-Erythro) Step2->Racemate ImpC IMP-C: Amino-Ketone (Incomplete Red.) Step2->ImpC Incomplete Rxn Step3 Purification 1: Fractional Crystallization Racemate->Step3 ImpB IMP-B: Erythro Isomers Racemate->ImpB Separated here ThreoMix Racemic DL-Threo Base Step3->ThreoMix Step4 Optical Resolution (e.g., w/ Tartaric Acid) ThreoMix->Step4 Target TARGET: (1S,2S)-L-threo-ANPPD Step4->Target ImpA IMP-A: (1R,2R)-Enantiomer Step4->ImpA Precipitates/Mother Liquor

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.[1]

Troubleshooting Guide (FAQ Format)

Case #1: "My HPLC shows a split peak or 'shoulder' on the main peak."

Diagnosis: This is likely Stereoisomer Contamination .

  • Scenario A (Erythro/Threo mix): If using an achiral C18 column, erythro and threo diastereomers often have slightly different retention times.

  • Scenario B (Enantiomers): If using a standard C18 column, (1S,2S) and (1R,2R) will co-elute perfectly. You cannot see enantiomeric excess (ee%) on a standard column.

Solution:

  • Diastereomer Check: Run a standard C18 method (Phosphate buffer pH 3.0 / Acetonitrile). If you see two distinct peaks, you have erythro contamination.

    • Fix: Recrystallize from water or dilute ethanol. The erythro form is generally less soluble and can be filtered off, or vice versa depending on the specific salt form.

  • Enantiomer Check: You must use a Chiral Column (e.g., Chiralcel OD-H or AD-H).[1]

    • Fix: If (1R,2R) is present, re-perform the resolution step. If you used D-Tartaric acid, the (1R,2R) usually forms the less soluble salt. Filter it out; your target (1S,2S) is in the mother liquor.

Case #2: "The product has a yellow tint."

Diagnosis: Presence of IMP-D (p-Nitrobenzaldehyde) or IMP-C (Amino-ketone) .[1]

  • Nitro compounds are naturally yellow, but the pure amino-diol should be off-white to pale cream.[1] A deep yellow/orange indicates conjugated impurities.

Solution:

  • Acid/Base Wash:

    • Dissolve the crude amine in dilute HCl (pH 1-2).[1] The amine forms a water-soluble salt.[1]

    • Extract with Ethyl Acetate or Dichloromethane. The non-basic impurities (Aldehyde IMP-D) will move to the organic layer.[1]

    • Basify the aqueous layer (pH > 10) to precipitate the purified amine.

  • Recrystallization: Recrystallize from water. The ketone intermediate (IMP-C) is often more soluble in alcohols than the diol.

Case #3: "Melting point is low (below 160°C)."

Diagnosis: Eutectic mixture of enantiomers.

  • Pure (1S,2S)-ANPPD has a melting point of 163–166°C .[2]

  • The racemate (DL-threo) melts significantly lower (often ~150°C).[1]

Solution:

  • Check Optical Rotation.

  • Specification:

    
     to 
    
    
    
    (c=1, 1N HCl).[1]
  • If rotation is low, you have low optical purity. Perform a "swish" purification or recrystallization using a chiral resolving agent again.

Detailed Protocol: Resolution of Racemic Threo-ANPPD

Since the (1S,2S) isomer is the enantiomer of the antibiotic base, it is often found in the "waste" stream of Chloramphenicol production. Here is how to isolate it intentionally.

Reagents:

  • Racemic threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol (100g)[1]

  • D-(-)-Tartaric Acid (Resolving agent)[1]

  • Water (Solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve 100g of racemic base and 75g of D-(-)-Tartaric acid in 400mL of hot water (80°C).

  • Crystallization (The Split): Allow the solution to cool slowly to room temperature.

    • Mechanism:[1][2][3] The (1R,2R)·D-Tartrate salt is generally less soluble.[1] It will crystallize out.

    • Target Location: The (1S,2S)·D-Tartrate salt remains in the Mother Liquor .[1]

  • Filtration: Filter off the solid (this is the Chloramphenicol base precursor). Keep the liquid filtrate.

  • Recovery of Target:

    • Basify the filtrate with NaOH or NH₄OH to pH 9-10.[1]

    • The (1S,2S)-base will precipitate.[1]

  • Purification: Filter the precipitate and recrystallize from water to remove trapped tartrates and minor erythro impurities.

Analytical Methodology (HPLC)

To validate your troubleshooting, use this standard HPLC method.

Method A: Achiral (Purity & Diastereomers) [1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5µm.

  • Mobile Phase: Buffer (0.012 M Sodium Pentanesulfonate + 0.1% Acetic Acid) : Acetonitrile (85:15).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 278 nm.[5][6]

  • Purpose: Separates the Diol (Target) from the Ketone (IMP-C) and Aldehyde (IMP-D).[1]

Method B: Chiral (Enantiomeric Purity) [1]

  • Column: Chiralcel OD-H or equivalent.[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (85 : 15 : 0.1).

  • Detection: UV @ 275 nm.[4]

  • Purpose: Separates (1S,2S) from (1R,2R).

References

  • ChemicalBook. (2025). D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL Properties and Impurities. Retrieved from [1]

  • Thermo Fisher Scientific. (2025). (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Product Specifications. Retrieved from [1]

  • ResearchGate. (2025). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase HPLC. Retrieved from

  • PubChem. (2025). 2-Amino-1-(4-nitrophenyl)propane-1,3-diol Compound Summary. Retrieved from [1]

  • LGC Standards. (2025). Reference Standards for Chloramphenicol Impurities. Retrieved from [1]

Sources

Troubleshooting

Purification of crude (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol by recrystallization

Case ID: PUR-716-61-0-S Subject: Recrystallization Protocols & Troubleshooting for Chloramphenicol Base Intermediates Status: Active Agent: Senior Application Scientist Executive Summary & Compound Profile Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-716-61-0-S Subject: Recrystallization Protocols & Troubleshooting for Chloramphenicol Base Intermediates Status: Active Agent: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the technical support hub for the purification of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol . This compound is the enantiomer of the biologically active "Chloramphenicol Base" (1R,2R).[1] While the (1R,2R) isomer is the direct precursor to the antibiotic Chloramphenicol, the physical chemistry governing the purification of the (1S,2S) enantiomer is identical in achiral environments.

Critical Parameter: The primary challenge in this purification is the removal of the erythro-diastereomer and colored azo/azoxy by-products resulting from the nitro-reduction step.

Physicochemical Data Sheet
PropertySpecificationNotes
CAS Number 2964-48-9 (1S,2S) / 716-61-0 (1R,2R)Ensure correct stereochemistry for your application.
Melting Point 163–166 °CSharp mp indicates high diastereomeric purity.
Solubility (Cold) Very slightly solubleWater, Ethanol.
Solubility (Hot) Highly solubleWater (>80°C), Ethanol.
pKa ~8.5 (Amine)pH control is critical to prevent salt formation.
Crystal Form Needles/PlatesDependent on cooling rate.[2]

Standard Operating Procedure (SOP): Aqueous Recrystallization

Theory: The threo isomer (1S,2S) exhibits a steep solubility curve in water compared to the erythro impurities, making water the most efficient and "green" solvent for polishing optical and chemical purity.

The Protocol
  • Preparation:

    • Charge the crude solid into a reactor equipped with a reflux condenser and mechanical stirrer.

    • Solvent Ratio: Add Deionized Water (10–12 volumes) relative to the mass of the crude (e.g., 100 mL water for 10 g solid).

    • Optional: If the crude is highly colored, add Activated Carbon (5% w/w) .

  • Dissolution:

    • Heat the slurry to 90–95 °C .

    • Maintain agitation until the solid (excluding carbon) is completely dissolved.

    • Checkpoint: If solids remain after 15 mins at reflux, add water in 1-volume increments.

  • Hot Filtration (Critical Step):

    • Filter the solution while hot (>85 °C) through a pre-heated Büchner funnel or sintered glass filter to remove carbon and mechanical impurities.

    • Tip: Wash the filter cake with a small amount of boiling water to recover trapped product.

  • Crystallization:

    • Slow Cool: Allow the filtrate to cool to room temperature (20–25 °C) over 2–3 hours.

    • Chill: Further cool the slurry to 0–5 °C and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash: Rinse the cake with ice-cold water (2 volumes) to remove surface mother liquor containing erythro impurities.

  • Drying:

    • Dry in a vacuum oven at 50–60 °C for 12 hours.

    • Validation: Check melting point (Target: >163 °C).

Troubleshooting Guide

Issue A: "My yield is significantly lower than expected (<60%)."

Diagnosis: The compound is an amine.[3] If the pH of your crude material or the water is acidic, the compound will form a water-soluble ammonium salt (hydrochloride or similar) that will not crystallize out.

Corrective Action:

  • Check pH: Test the pH of the hot solution before cooling. It must be basic (pH > 9 ).

  • Adjust: If pH is < 9, add concentrated Ammonium Hydroxide (NH₄OH) or dilute NaOH dropwise until basic. The free base will precipitate/crystallize.

  • Mother Liquor Recovery: Concentrate the mother liquor to half volume and cool again to recover a second crop (Note: Second crops often have lower optical purity).

Issue B: "The product is colored (Yellow/Orange) instead of white."

Diagnosis: This indicates the presence of nitro-reduction by-products (azo or azoxy compounds) or oxidation products.

Corrective Action:

  • Carbon Treatment: You must perform the Hot Filtration step with Activated Carbon (Step 1 in SOP).

  • Solvent Switch: If water alone fails to remove color, recrystallize using 5% Ethanol in Water . The slight organic content helps keep organic colorants in solution while the product crystallizes.

Issue C: "Melting point is low (e.g., 150–155 °C)."

Diagnosis: Contamination with the erythro diastereomer or retained solvent (wet cake).

Corrective Action:

  • Dryness Check: Ensure the sample is dried to constant weight.

  • Reprocess: Recrystallize again from water. The erythro isomer is generally more soluble in water/ethanol mixtures and will remain in the supernatant.

  • Advanced Purification: If simple recrystallization fails, convert the base to its Hydrochloride Salt (using HCl in Ethanol), recrystallize the salt, and then neutralize back to the free base.

Process Visualization (Workflow)

RecrystallizationFlow Start Crude (1S,2S)-Base Dissolve Suspend in Water (12 vol) Heat to 90-95°C Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor AddCarbon Add Activated Carbon (5% w/w) CheckColor->AddCarbon Yes CheckpH Check pH > 9 CheckColor->CheckpH No FilterHot Hot Filtration (>85°C) Remove insolubles AddCarbon->FilterHot FilterHot->CheckpH AdjustpH Adjust with NH4OH CheckpH->AdjustpH No (<9) Cool Slow Cool to 25°C Chill to 0-5°C CheckpH->Cool Yes AdjustpH->Cool FilterCold Filtration & Wash (Ice-cold Water) Cool->FilterCold Dry Vacuum Dry 50-60°C FilterCold->Dry QC QC: Melting Point (Target: 163-166°C) Dry->QC

Figure 1: Decision tree for the purification of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Water? A: Yes, but yield will likely decrease. The compound is significantly more soluble in ethanol. If you must use ethanol (e.g., to remove specific organic impurities), use a Water:Ethanol (90:10) mixture. Pure ethanol is generally used for the hydrochloride salt form, not the free base.

Q: How do I separate the (1S,2S) enantiomer from the (1R,2R) enantiomer if I have a racemate? A: Recrystallization alone cannot separate enantiomers in an achiral environment. You must perform a Resolution . The standard method involves reacting the racemic base with a chiral acid (e.g., D-(-)-Tartaric Acid ) to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

Q: Is the compound heat sensitive? A: It is relatively stable, but prolonged heating at >100 °C in basic solution can lead to degradation. Avoid boiling for more than 30 minutes during dissolution.

References

  • Sigma-Aldrich. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Specification. (Note: Physical properties apply to the enantiomer).[4]

  • ChemicalBook. D-threo-1-(4-nitrophenyl)-2-amino-1,3-propanediol Properties & Solubility Data.

  • BenchChem. Comparative Analysis and Synthesis of Chloramphenicol Intermediates.

  • ResearchGate. Purification of Organic Compounds via Recrystallization: General Principles.

Sources

Optimization

Optimizing reaction conditions for the reduction of 1-(4-nitrophenyl)-2-nitropropane-1,3-diol

Technical Support Center: Optimizing Reduction of 1-(4-nitrophenyl)-2-nitropropane-1,3-diol Executive Summary & Process Scope Context: The reduction of 1-(4-nitrophenyl)-2-nitropropane-1,3-diol (hereafter "Nitro-diol") i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reduction of 1-(4-nitrophenyl)-2-nitropropane-1,3-diol

Executive Summary & Process Scope

Context: The reduction of 1-(4-nitrophenyl)-2-nitropropane-1,3-diol (hereafter "Nitro-diol") is a pivotal unit operation in the synthesis of phenicol antibiotics (e.g., Chloramphenicol analogues).[1][2]

The Critical Challenge: This substrate contains three reactive centers susceptible to reduction:

  • Aliphatic Nitro Group (

    
    ):  The primary target for conversion to an amine.
    
  • Aromatic Nitro Group (

    
    ):  Highly susceptible to reduction; often reduced concomitantly in standard hydrogenation protocols (The "Rebstock" Route).
    
  • Benzylic Hydroxyl Group (

    
    ):  Susceptible to hydrogenolysis (cleavage), leading to the "de-oxy" impurity (1-phenyl-2-aminopropane derivatives), which is a critical quality defect.[1]
    

Standard Outcome: Unless using highly specialized chemical reductants, Catalytic Hydrogenation typically yields the Diamine (1-(4-aminophenyl)-2-aminopropane-1,3-diol).[1] The preservation of the aromatic nitro group during catalytic hydrogenation of the aliphatic nitro group is kinetically unfavorable and generally requires alternative synthetic strategies (e.g., synthesis from


-nitroacetophenone).

This guide focuses on optimizing the Total Reduction to the Diamine while suppressing hydrogenolysis.

Experimental Workflow & Decision Matrix

The following diagram outlines the critical decision pathways for optimizing catalyst and solvent conditions.

ReductionOptimization Start Substrate: 1-(4-nitrophenyl)-2-nitropropane-1,3-diol Goal Define Target Product Start->Goal RouteA Target: Diamine (Total Reduction) Goal->RouteA Standard RouteB Target: Mono-Amine (Selective Aliphatic Reduction) Goal->RouteB Difficult CatSelect Catalyst Selection RouteA->CatSelect Advice Switch to Chemical Reduction (e.g., Bechamp/Fe) RouteB->Advice PdC Pd/C (Palladium on Carbon) High Activity / High Risk CatSelect->PdC RaNi Raney Nickel Moderate Activity / High Fidelity CatSelect->RaNi Risk1 Risk: Benzylic Hydrogenolysis (Loss of -OH) PdC->Risk1 Acidic/Neutral pH Risk2 Risk: Incomplete Reduction (Hydroxylamine Impurities) RaNi->Risk2 Low Temp/Press Outcome1 High Yield Diamine (Preferred) RaNi->Outcome1 Optimized Conditions Solvent Solvent System Risk1->Solvent Mitigate with Basic pH Outcome2 De-oxy Impurity (Reject) Risk1->Outcome2 Failure Mode Solvent->Outcome1 MeOH/EtOH (Neutral)

Caption: Decision tree for catalyst selection emphasizing the trade-off between reaction rate (Pd/C) and chemoselectivity (Raney Ni).

Catalyst & Condition Optimization (The "Hardware")

The choice of catalyst is the single most important variable in preventing benzylic hydrogenolysis.

Comparative Analysis: Pd/C vs. Raney Nickel
ParameterRaney Nickel (Preferred) Palladium on Carbon (Pd/C)
Primary Mechanism Surface adsorption/Hydride transferRapid H₂ activation/insertion
Reaction Rate Moderate (Requires 50-70°C)Fast (Active at RT)
Benzylic Retention High (Does not readily cleave C-O)Low (High risk of C-O cleavage)
Pressure Req. Medium to High (500–1000 psi)Low (15–60 psi)
pH Sensitivity Stable in basic/neutral mediaAcidic media accelerates hydrogenolysis
Cost Efficiency High (Cheaper bulk metal)Low (Precious metal)

Recommendation: Use Raney Nickel for the highest fidelity if the equipment allows for higher pressures. If using Pd/C , strict control of pH and temperature is required to prevent "over-reduction" (stripping the -OH group).

Solvent Systems[1][3][4]
  • Methanol (MeOH): The industry standard. High solubility for the nitro-diol.[1]

  • Ethanol (EtOH): Viable alternative; slightly slower rates.

  • Avoid: Acidic solvents (e.g., Acetic Acid) when using Pd/C, as protonation of the benzylic hydroxyl facilitates water elimination and subsequent reduction (hydrogenolysis).

Detailed Protocol: High-Fidelity Hydrogenation

Objective: Total reduction to 1-(4-aminophenyl)-2-aminopropane-1,3-diol with <1% de-hydroxylated impurity.

Reagents:

  • Substrate: 1-(4-nitrophenyl)-2-nitropropane-1,3-diol (1.0 equiv)[1]

  • Catalyst: Raney Nickel (Active, ~10-20 wt% loading relative to substrate)[1]

  • Solvent: Methanol (Anhydrous preferred)[1]

  • Hydrogen: >99.9% purity[1]

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Wash Raney Nickel (slurry) three times with water, then three times with Methanol to remove residual alkali. Critical: Do not let the catalyst dry out (pyrophoric).

  • Loading:

    • Charge the autoclave with the Nitro-diol dissolved in Methanol (Concentration: 0.5 – 1.0 M).

    • Add the washed Raney Nickel slurry.

  • Purging:

    • Purge the headspace 3x with Nitrogen (50 psi), then 3x with Hydrogen (50 psi) to remove oxygen.

  • Reaction:

    • Pressurize to 500–800 psi (35–55 bar) .

    • Heat to 50–60°C . Note: Do not exceed 75°C to avoid thermal degradation.

    • Agitate vigorously (1000+ rpm) to overcome mass transfer limitations.

  • Monitoring:

    • Monitor H₂ uptake. Reaction is complete when uptake plateaus.

    • In-Process Control (IPC): Check via HPLC for the disappearance of the nitro-diol and, crucially, the absence of the hydroxylamine intermediate (often a peak eluting just before the amine).

  • Workup:

    • Cool to RT. Vent H₂. Purge with N₂.

    • Filter catalyst over Celite (under inert blanket).

    • Concentrate filtrate to obtain the crude Diamine (often a viscous oil or low-melting solid).[1]

Troubleshooting Center (FAQ)

Q1: I am seeing a significant impurity with a mass of [M-16]. What is it?

  • Diagnosis: This is the De-oxy impurity (loss of the benzylic hydroxyl group).

  • Root Cause: Hydrogenolysis of the C-O bond. This is common with Pd/C catalysts, especially if the reaction mixture becomes acidic (e.g., due to trace HCl or inherent acidity).

  • Corrective Action:

    • Switch to Raney Nickel.[3]

    • If you must use Pd/C, add a trace amount of base (e.g., Triethylamine or NaOH) to the reaction mixture to neutralize acidity.

    • Lower the reaction temperature. Hydrogenolysis has a higher activation energy than nitro reduction; running cold (0–20°C) favors the amine.

Q2: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. [1]

  • Diagnosis: Catalyst Poisoning or Pore Blocking.

  • Root Cause:

    • Thiol/Sulfur Contamination: If the starting material was prepared via routes involving sulfur, even ppm levels will kill the catalyst.

    • Product Inhibition: The diamine product is a strong chelator and can bind to the metal surface.

  • Corrective Action:

    • Recrystallize the starting Nitro-diol to ensure high purity.[1]

    • Increase hydrogen pressure (drive the equilibrium).

    • Use a "promoter" like dilute HCl (only with Pt/Pd, not Ni) if hydrogenolysis is not a concern (risky).

Q3: Can I selectively reduce ONLY the aliphatic nitro group and keep the aromatic nitro group?

  • Short Answer: Not with standard Catalytic Hydrogenation.

  • Explanation: Aromatic nitro groups are generally easier to reduce (lower reduction potential) than aliphatic nitro groups. Standard hydrogenation will reduce the aromatic ring first or simultaneously.

  • Alternative: To achieve this selectivity, you must use Chemical Reduction methods, such as:

    • Sodium Dithionite (mild conditions).

    • Transfer Hydrogenation with specific ruthenium catalysts (research grade).

    • Note: The classic Chloramphenicol synthesis circumvents this by reducing both to the diamine, then rebuilding the functionality, or by introducing the aromatic nitro group after the aliphatic reduction steps.

Q4: My product is a mixture of diastereomers (Threo/Erythro). How do I control this?

  • Insight: The diastereomeric ratio is largely determined by the Henry Reaction (Aldol) step upstream, not the reduction. The reduction of

    
     to 
    
    
    
    generally retains the configuration of the carbon backbone.[1]
  • Optimization: If you observe epimerization (changing stereochemistry) during reduction, it is likely due to a retro-aldol/aldol equilibrium or tautomerization under basic conditions.[1] Ensure the reaction is pH neutral and completed rapidly.

References & Authority

  • Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin). V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468.

    • Core Reference: Establishes the foundational "Rebstock" route involving the reduction of the nitro-diol to the diamine.

  • Long, L. M., & Troutman, H. D. (1949). Chloramphenicol (Chloromycetin). VI. A Synthetic Approach. Journal of the American Chemical Society, 71(7), 2469–2472.

    • Technical Detail: Discusses the resolution of the racemic amines.

  • Rylander, P. N. (1967).[4] Catalytic Hydrogenation over Platinum Metals.[4][5] Academic Press.

    • Mechanistic Authority: Definitive text on the selectivity of Pd vs. Pt vs. Ni for nitro reductions and hydrogenolysis side reactions.

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035–2052.

    • Advanced Methods: Discusses selectivity challenges in nitro reduction.

Disclaimer: This guide is for research purposes only. The reduction of nitro compounds involves high-pressure hydrogen and pyrophoric catalysts.[1] Standard Operating Procedures (SOPs) for high-pressure reactors must be followed strictly.

Sources

Troubleshooting

Side reactions in the synthesis of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Technical Support Center: Synthesis of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Status: Active Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Case ID: CLP-INT-001[1]

Introduction: The Critical Chiral Scaffold

Welcome to the technical support hub for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (often referred to as the "Chloramphenicol Base").[1] This molecule is not merely an intermediate; it is the stereochemical anchor for the antibiotic Chloramphenicol.

Achieving the specific (1S,2S) configuration (the L-threo isomer) is the primary challenge. The synthetic landscape is riddled with traps: the formation of the unwanted erythro diastereomer, the chemoselective vulnerability of the nitro group, and the thermodynamic instability of the 1,3-diol system.

This guide is structured as a dynamic troubleshooting workflow. We do not just list errors; we diagnose the mechanistic failures behind them.

Module 1: Stereochemical Integrity (Threo vs. Erythro)

The Issue: You are observing a low diastereomeric excess (de). The unwanted erythro isomer (1R,2S or 1S,2R) is co-crystallizing or complicating downstream acylation.

Root Cause Analysis: The stereochemistry is typically set during the reduction of the ketone precursor (e.g.,


-acetamido-

-hydroxy-

-nitropropiophenone) or the initial aldol condensation.[1]
  • Thermodynamic Drift: The threo form is often the thermodynamically stable product, but rapid kinetic quenching can trap the erythro form.

  • Chelation Failure: If using metal-mediated reduction, failure to form the rigid transition state (often a 5- or 6-membered chelate ring) leads to poor facial selectivity.[1]

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
High Erythro Content (>15%) Fast reduction rates or lack of chelation control.[1]Switch to MPV Reduction: Use Aluminum Isopropoxide (

). The Meerwein-Ponndorf-Verley reduction proceeds via a cyclic six-membered transition state that heavily favors the threo isomer due to steric hindrance in the erythro transition state.[1]
Inconsistent Optical Rotation Incomplete Resolution.Recrystallization Check: If resolving a racemate, the D-Tartaric acid salt of the threo amine is less soluble. Ensure slow cooling to avoid trapping the erythro salt.
Racemization Retro-aldol mechanism active.[1]pH Control: Avoid strong bases at high temperatures (

C). The benzylic alcohol is prone to reversible deprotonation/cleavage.

Visualizing the Stereochemical Divergence:

Stereochemistry cluster_0 Transition States Start Ketone Precursor (p-Nitro-alpha-acetamido...) Reduction Reduction Step (Setting C1 Chirality) Start->Reduction TS_Cyclic Cyclic TS (MPV) Aluminum Bridge Reduction->TS_Cyclic Al(OiPr)3 TS_Open Open Chain TS (Hydride Attack) Reduction->TS_Open NaBH4 (No Lewis Acid) Threo (1S,2S)-Threo Isomer (Target) TS_Cyclic->Threo Major Product Erythro (1R,2S)-Erythro Isomer (Impurity) TS_Open->Erythro Increased Formation Resolution Resolution with D-Tartaric Acid Threo->Resolution Erythro->Resolution Remains in Mother Liquor

Figure 1: Stereochemical outcome dependence on reduction mechanism. The cyclic transition state of MPV reduction favors the Threo configuration.

Module 2: Chemoselectivity (The Nitro Group Survival)

The Issue: The nitro group (


) is being reduced to an amine (

) or hydroxylamine (

).

The Scenario: This typically happens when researchers attempt to reduce the ketone functionality using catalytic hydrogenation (


) or non-selective hydride donors.

Technical Insight: The aromatic nitro group is highly susceptible to reduction. In the synthesis of Chloramphenicol, the nitro group must remain intact until the very end (or forever, as it is part of the pharmacophore).

FAQ: "Can I use catalytic hydrogenation?"

  • Short Answer: generally, No.

  • Long Answer: Standard Pd/C will strip the oxygen off the nitro group faster than it reduces a hindered ketone. If you must use hydrogenation, you require a "poisoned" catalyst or specific conditions (e.g., PtO2 in acidic media), but this is high-risk.

Recommended Workflow (Chemoselective Reduction):

  • The Gold Standard (MPV Reduction):

    • Reagent: Aluminum Isopropoxide in Isopropyl Alcohol.

    • Mechanism:[][3][4] Hydride transfer is specific to the carbonyl. The nitro group is inert to aluminum alkoxides.

    • Bonus: Simultaneous removal of acetone (by distillation) drives the equilibrium.

  • The Modern Alternative (Borohydride):

    • Reagent:

      
       at low temperature (
      
      
      
      C).
    • Caveat: While generally chemoselective, over-reaction can occur at elevated temperatures.

NitroSurvival Input Nitro-Ketone Intermediate Decision Reduction Method Input->Decision Path_H2 Cat. Hydrogenation (H2, Pd/C) Decision->Path_H2 High Risk Path_MPV MPV Reduction (Al(OiPr)3) Decision->Path_MPV Recommended Result_Fail p-Amino Analog (CRITICAL FAILURE) Path_H2->Result_Fail Nitro Reduced Result_Success Target Nitro-Diol Path_MPV->Result_Success Nitro Intact

Figure 2: Decision tree for chemoselective reduction. Catalytic hydrogenation poses a severe risk to the nitro group.

Module 3: Stability & Cyclization (The Oxazoline Trap)

The Issue: The product purity drops during acid hydrolysis or storage. Analysis shows a loss of the primary amine signal and a change in the IR spectrum (appearance of C=N stretch).

Mechanism: 1,2-amino alcohols are prone to cyclization to form oxazolines (specifically 2-oxazolines) if an amide precursor is subjected to dehydrating acidic conditions.[1]

Reaction Pathway:


[1]

Troubleshooting Table:

TriggerMechanismPrevention
Strong Acid/Heat The carbonyl oxygen of the amide attacks the benzylic carbocation (or protonated alcohol).[1]Limit Hydrolysis Time: When hydrolyzing the acetamide to the free amine, use dilute HCl (1-2N) and monitor by TLC. Do not reflux overnight unnecessarily.
Thionyl Chloride (

)
If attempting to convert the alcohol to a chloride (rare, but possible), the amide oxygen will attack the activated alcohol, forming an oxazoline.Avoid activating agents on the amide-diol stage.[1] Ensure the amine is free or fully protected with non-participating groups (like Boc) if activation is needed.

References & Validated Sources

  • Stereoselective Synthesis & Resolution:

    • Source: Sigma-Aldrich / Merck Technical Data.[1]

    • Context: Physical properties and resolution standards for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol.

    • Link:[1]

  • Impurity Profiling:

    • Source: National Institutes of Health (PubChem).

    • Context: Identification of "Chloramphenicol Impurity A" and related isomers.

    • Link:[1]

  • Industrial Synthesis Context:

    • Source: BenchChem Comparative Analysis.[5]

    • Context: Comparison of the triol and amino-diol pathways, highlighting the nitro-reduction risks.

    • Link:[1]

  • British Pharmacopoeia Standards:

    • Source: British Pharmacopoeia Commission.[6]

    • Context: Reference standards for impurity analysis in Chloramphenicol production.

    • Link:[1]

Sources

Optimization

Challenges in the scale-up synthesis of L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Technical Support Center: Scale-Up Synthesis of L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Executive Summary This guide addresses the scale-up challenges for L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanedi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Executive Summary

This guide addresses the scale-up challenges for L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (CAS: 2964-48-9). While the D-(-)-threo enantiomer is the precursor to the antibiotic Chloramphenicol, the L-(+)-threo isomer (configuration 1S, 2S) is increasingly relevant in chiral resolution studies and as a scaffold for novel amphenicol analogs.

The synthesis generally proceeds via the p-nitroacetophenone route or the p-nitrobenzaldehyde aldol condensation. This guide focuses on the Meerwein-Ponndorf-Verley (MPV) reduction route due to its superior diastereoselectivity (threo preference) on a kilogram scale, followed by optical resolution.

Module 1: Diastereoselectivity & Reaction Control

Context: The critical step defining the threo:erythro ratio is the reduction of the ketone intermediate,


-acetamido-

-hydroxy-4-nitropropiophenone.
Q: My threo:erythro ratio is dropping below 90:10 on scale-up. What is the root cause?

A: The loss of diastereoselectivity is typically caused by moisture contamination or improper thermal profiles during the Meerwein-Ponndorf-Verley (MPV) reduction.

Troubleshooting Protocol:

  • Catalyst Integrity Check: The aluminum isopropoxide (Al(OiPr)

    
    ) catalyst is highly hygroscopic. On a large scale, even minor moisture ingress hydrolyzes the catalyst to aluminum hydroxide, which is catalytically inactive and promotes non-selective thermal reduction.
    
    • Action: Titrate your Al(OiPr)

      
       or use a fresh, sealed drum. Ensure the reaction vessel is purged with dry N
      
      
      
      to <50 ppm moisture before addition.
  • Solvent Drying: The isopropanol (IPA) solvent must be anhydrous.

    • Limit: Water content in IPA must be

      
      .
      
  • Temperature Ramp:

    • Mechanism:[1][2][3] The MPV reduction is reversible. High temperatures favor the thermodynamic product (threo), but prolonged heating can lead to degradation.

    • Optimization: Maintain reflux vigorously to remove acetone (the byproduct) immediately. Failure to distill off acetone shifts the equilibrium back, stalling the reaction and allowing non-selective side reactions to compete.

Q: The reaction stalls with 15% starting material remaining. Should I add more catalyst?

A: Do not simply add more catalyst. This usually indicates "acetone poisoning."

Corrective Action:

  • Check Distillation Efficiency: The MPV reaction generates acetone. If your fractionation column is inefficient (flooding or poor reflux ratio), acetone remains in the pot, inhibiting the forward reaction.

  • Vacuum Assist: Apply mild vacuum (approx. 600–700 mbar) to facilitate acetone removal without stripping the IPA solvent.

  • Endpoint Verification: Only add 0.1 eq of fresh Al(OiPr)

    
    after confirming acetone removal is optimized.
    

Module 2: Optical Resolution (Isolating the L-(+) Isomer)

Context: The synthesis produces DL-threo-base.[4][5] You must resolve this using a chiral acid. The L-(+) isomer is often the "second crop" or requires a specific resolving agent strategy compared to the D-(-) antibiotic base.

Q: I am using D-(-)-Tartaric Acid, but I am not getting the L-(+) crystals. Where is my product?

A: When using D-(-)-Tartaric Acid (the natural, abundant form), the D-(-)-threo-base (Chloramphenicol precursor) typically forms the less soluble salt and precipitates first.

Resolution Logic:

  • The Precipitate: Contains D-(-)-threo-base

    
     D-Tartrate.
    
  • The Mother Liquor: Enriched with your target, L-(+)-threo-base .

Protocol for L-(+) Isolation:

  • Filtration: Filter off the D-D salt precipitate at 25°C.

  • Mother Liquor Processing:

    • Concentrate the filtrate.[6]

    • Cool to 0–5°C to induce crystallization of the L-(+)-threo-base

      
       D-Tartrate (which is more soluble but will crystallize at lower volumes/temps).
      
    • Alternative: Basify the mother liquor immediately to recover the free L-(+)-base, then recrystallize the free base from water/methanol.

Q: My optical rotation is low (+20° instead of +29°). How do I purify?

A: This indicates contamination with the D-isomer or erythro impurities.

Purification Strategy (Ostwald Ripening):

  • Solvent System: Use water or 5% aqueous methanol.

  • Thermal Cycling: Heat the suspension to 60°C (dissolution) and cool slowly (5°C/hour) to 20°C.

  • Seeding: Seed with pure L-(+)-threo crystals at 45°C. Rapid cooling traps the wrong enantiomer in the crystal lattice.

Module 3: Safety & Impurity Management

Context: The nitro group is a thermal hazard, and the final reduction to the amine (if not done earlier) releases significant heat.

Q: We are seeing temperature spikes during the hydrolysis of the acetamido group. Is this normal?

A: No. Hydrolysis of the acetamide (using HCl or NaOH) is exothermic, but spikes indicate accumulation of unreacted reagent followed by a runaway.

Safety Protocol:

  • Dosing Control: Do not add the acid/base bolus. Use a metering pump controlled by the reactor temperature (interlock set to stop addition if

    
    C).
    
  • Nitro Stability: Ensure the temperature does not exceed 110°C. p-Nitro compounds can undergo autocatalytic decomposition at elevated temperatures, leading to explosion.

Q: The final product is colored (yellow/orange). How do I remove it?

A: Color usually comes from azo/azoxy byproducts formed during the reduction steps or oxidation of the amine.

Remediation:

  • Charcoal Treatment: Treat the hot aqueous solution of the hydrochloride salt with activated carbon (Type CPG, pH neutral) for 30 minutes.

  • Chelation: If the color persists, it may be trace metal complexes (from the reduction catalyst). Add EDTA (0.1% w/w) during the final recrystallization.

Visualizing the Workflow

Figure 1: Synthesis & Resolution Logic Flow

ChloramphenicolBase cluster_QC Quality Control Checkpoints Start p-Nitroacetophenone Step1 Bromination & Hexamine Addn. (Formation of Aminoketone) Start->Step1 Step2 Acetylation & Hydroxymethylation (Formation of Ketone Intermediate) Step1->Step2 Step3 MPV Reduction (Al(OiPr)3 / IPA) Step2->Step3 Intermed DL-threo-Acetamido-diol Step3->Intermed acetone removal essential Hydrolysis Acid Hydrolysis (Removal of Acetyl Group) Intermed->Hydrolysis Racemate DL-threo-Base (Racemic) Hydrolysis->Racemate Resolution Resolution with D-(-)-Tartaric Acid Racemate->Resolution Precipitate Precipitate: D-threo-Base Tartrate (Chloramphenicol Precursor) Resolution->Precipitate Solid Phase Liquor Mother Liquor: L-threo-Base Tartrate Resolution->Liquor Liquid Phase Target Target: L-(+)-threo-Base (Basify & Recrystallize) Liquor->Target Isolation

Caption: Figure 1. Process flow for the synthesis and isolation of L-(+)-threo-base, highlighting the critical branching point during resolution.

Key Data: Solubility & Properties

ParameterD-(-)-threo-Base (Antibiotic Precursor)L-(+)-threo-Base (Target)
Configuration (1R, 2R)(1S, 2S)
Optical Rotation

-29° (

, 1N HCl)
+29° (

, 1N HCl)
D-Tartrate Salt Solubility Low (Precipitates first)High (Remains in liquor)
Melting Point 162–164°C162–164°C
CAS Number 716-61-02964-48-9

References

  • Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin). V. Synthesis. Journal of the American Chemical Society. Link

  • Velluz, L., Amiard, G., & Joly, R. (1953). Méthode de dédoublement du dl-thréo-1-p-nitrophényl-2-amino-propane-1,3-diol.[3][7] Bulletin de la Société Chimique de France. (Fundamental reference for the tartaric acid resolution method).

  • Parke Davis & Co. (1956). Process for the resolution of racemic threo-1-p-nitrophenyl-2-amino-1,3-propanediol. US Patent 2,766,286. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for scale-up safety and MPV reduction troubleshooting).
  • ChemicalBook. (n.d.). Chloramphenicol Synthesis and Intermediate Properties.Link

Sources

Troubleshooting

Improving the yield of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol synthesis

To: Research & Development Team / Process Chemistry Unit From: Technical Support Center – Advanced Chiral Synthesis Division Subject: Yield Optimization & Troubleshooting for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team / Process Chemistry Unit From: Technical Support Center – Advanced Chiral Synthesis Division Subject: Yield Optimization & Troubleshooting for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary & Stereochemical Context

This guide addresses the synthesis and yield optimization of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (also known as L-threo-p-nitrophenylserinol or the L-threo base ).

Critical Distinction:

  • Target Molecule: (1S,2S)-isomer (L-threo).[1][2] Often used as a chiral auxiliary or intermediate for thiamphenicol analogs and HIV protease inhibitors.

  • Antibiotic Base: (1R,2R)-isomer (D-threo).[3][4] The precursor to Chloramphenicol.[5][6][7]

While the chemistry is mirror-image to Chloramphenicol synthesis, the choice of resolving agents and catalysts must be inverted. This guide focuses on maximizing the (1S,2S) isomer recovery from racemic mixtures and direct asymmetric strategies.

Core Synthesis Protocols

Method A: Classical Resolution (Robust & Scalable)

This method relies on the resolution of the racemic threo base. Since the target is the (1S,2S) enantiomer, we utilize Natural L-(+)-Tartaric Acid as the resolving agent, which is cost-effective compared to the unnatural D-(-) isomer required for Chloramphenicol.

Workflow:

  • Condensation:

    
    -Nitrobenzaldehyde + Glycine (or 2-Nitroethanol) 
    
    
    
    Racemic
    
    
    -Nitrophenylserine / Nitro-diol.
  • Reduction: Meerwein–Ponndorf–Verley (MPV) reduction or Metal Hydride reduction to obtain

    
    -threo base.
    
  • Resolution: Selective crystallization of the (1S,2S) salt.

Step-by-Step Resolution Protocol:

  • Preparation: Dissolve 100 g of racemic threo-base in 400 mL of hot water (85°C).

  • Acid Addition: Add 1.05 equivalents of L-(+)-Tartaric Acid dissolved in minimal hot water.

  • Crystallization: Cool slowly to 25°C over 6 hours. The (1S,2S)-base forms a less soluble diastereomeric salt with L-tartaric acid.

  • Filtration: Collect the precipitate. The mother liquor contains the (1R,2R) isomer.

  • Liberation: Treat the salt with ammonium hydroxide (pH 10) to precipitate the free (1S,2S) base.

Method B: Chemoenzymatic Asymmetric Synthesis (High Enantioselectivity)

For researchers seeking >95% ee without extensive resolution losses, the biocatalytic route is superior.

Mechanism: Use of an engineered L-Threonine Transaldolase (L-TTA) to catalyze the aldol reaction between


-nitrobenzaldehyde and glycine.
  • Enzyme: Low-specificity L-TTA (e.g., from Pseudomonas sp.).

  • Conditions: Aqueous buffer (pH 7.5), 25°C.

  • Yield: Typically >80% conversion with >90% diastereoselectivity for the threo isomer.

Visualization: Synthesis & Resolution Workflow

The following diagram outlines the chemical pathway and the critical resolution step for the (1S,2S) target.

G Start p-Nitrobenzaldehyde + Glycine/2-Nitroethanol Aldol Aldol Condensation (Racemic Mixture) Start->Aldol Base Cat. Reduction Reduction Step (H2/Pd or NaBH4) Aldol->Reduction Racemate dl-threo-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Racemic Base) Reduction->Racemate Resolution Resolution Step Add L-(+)-Tartaric Acid Racemate->Resolution Salt_S Precipitate: (1S,2S)-Base • L-Tartrate Salt Resolution->Salt_S Crystallization Liquor_R Mother Liquor: (1R,2R)-Base (Impurity) Resolution->Liquor_R Filtrate Base_Release Base Liberation (NH4OH, pH 10) Salt_S->Base_Release Final_Product Target Product: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Base_Release->Final_Product

Caption: Workflow for the isolation of (1S,2S)-isomer using L-(+)-Tartaric Acid resolution.

Troubleshooting Guide

This table addresses common failure points in the synthesis and resolution process.

Issue Potential Cause Corrective Action
Low Yield of Resolution Salt Incorrect solvent ratio (Water/Alcohol).Ensure solvent is strictly Water or 95% Ethanol . Methanol often increases solubility of the salt, reducing yield.
High Erythro Impurity Poor diastereoselectivity in Aldol step.Lower reaction temperature (<10°C) during condensation. Use basic catalysts (e.g., NaOH) carefully to favor threo kinetics.
Low Optical Rotation (

)
Contamination with (1R,2R) isomer.Recrystallize the tartrate salt from water before liberating the base. Target rotation: +29° to +33° (c=1, 6N HCl).
Oily Product (No Crystals) Presence of inorganic salts or residual solvent.Perform a thorough extraction with Ethyl Acetate after base liberation, dry over

, and induce crystallization with a seed crystal.
Color Degradation (Darkening) Oxidation of the amine or nitro group.Conduct all heating steps under Nitrogen (

) atmosphere
. Store product in amber vials at 2-8°C.

Yield Optimization Data

The following data summarizes the impact of different resolving agents and conditions on the recovery of the (1S,2S) isomer from a racemic mixture (10g scale).

Resolving AgentSolvent SystemYield (g)Enantiomeric Excess (% ee)Notes
L-(+)-Tartaric Acid Water (Hot -> Cold) 4.2 g >98% Recommended Standard
L-(+)-Tartaric AcidEthanol (95%)3.5 g99%Higher purity, lower yield.
Dibenzoyl-L-Tartaric AcidMethanol2.8 g95%Costly; hard to remove benzoyl groups.
D-(-)-Tartaric AcidWater0.5 g<10%Wrong Agent. Precipitates (1R,2R).

Frequently Asked Questions (FAQs)

Q1: Can I recycle the unwanted (1R,2R) isomer from the mother liquor? A: Yes. The unwanted isomer can be racemized.

  • Protocol: Acetylate the amino and hydroxyl groups, then treat with acetic anhydride/H2SO4 to induce racemization via an oxazoline intermediate. Hydrolysis yields the racemic base, which can be re-subjected to resolution with L-tartaric acid.

Q2: Why is my product melting point lower than the literature value (163-166°C)? A: A depressed melting point usually indicates erythro contamination or moisture.

  • Check: Run HPLC. If erythro > 2%, recrystallize from water (pH 10). The erythro base is generally more soluble in water than the threo base.

Q3: Is the (1S,2S) isomer toxic? A: Like Chloramphenicol precursors, it should be handled with care. It is a nitro-aromatic compound. Use standard PPE (gloves, goggles, fume hood). It does not possess the potent antibiotic activity of the (1R,2R) isomer but may still interact with biological systems.

Q4: Can I use biocatalysis for the reduction step only? A: Yes. You can synthesize the


-amino ketone chemically and use a Ketoreductase (KRED)  enzyme for the asymmetric reduction. This often yields >99% de (diastereomeric excess) for the threo form, bypassing the need for complex resolutions.

References

  • ChemicalBook. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Properties and Applications. Retrieved from

  • Sigma-Aldrich. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Sheet. Retrieved from

  • BenchChem. Technical Support: Synthesis and Resolution of Chloramphenicol Intermediates. Retrieved from

  • PubChem. Compound Summary: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol.[2] Retrieved from [2]

  • ResearchGate. Chemoenzymatic strategy for efficient synthesis of amphenicol antibiotics. Retrieved from

Sources

Optimization

Technical Support Center: Degradation Pathways of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Welcome to the technical support guide for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a critical intermediate in pharmaceutical synthesis and a primary hydrolytic degradant of the antibiotic Chloramphenicol.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a critical intermediate in pharmaceutical synthesis and a primary hydrolytic degradant of the antibiotic Chloramphenicol.[1] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. Here, we provide field-proven insights and troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?

The stability of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, also known as Chloramphenicol base, is primarily influenced by three factors: pH, temperature, and light.[2] The main degradation pathways are hydrolysis and photodegradation.[2][3]

  • Hydrolysis: The compound is the product of the amide bond hydrolysis of Chloramphenicol.[1][4] While it is itself a degradant, it can undergo further reactions, especially at pH extremes and elevated temperatures. The molecule's stability is significantly lower in alkaline conditions (pH > 7), with rapid degradation observed at pH levels above 10.[2][4] It is most stable in a pH range of 2 to 7.[2][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical decomposition.[2][3][5][6] This process can be complex, potentially involving redox and condensation reactions, and is often visually indicated by the yellowing of solutions.[3][5]

  • Thermal Degradation: Elevated temperatures accelerate both hydrolysis and other degradation reactions.[3][4][7] Studies have shown significant degradation when solutions are heated, especially under alkaline conditions.[4]

Q2: What are the optimal storage conditions to ensure the stability of this compound?

To maintain the integrity of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, proper storage is critical.

  • Solid Form: As a solid, the compound is relatively stable.[6] It should be stored in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C).

  • In Solution: Aqueous solutions are significantly less stable. Long-term storage at room temperature can lead to substantial hydrolysis.[5] For optimal stability, stock solutions should be prepared fresh. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.[2] For longer-term storage, freezing at -20°C is recommended.[2] The choice of solvent is also important; the compound is soluble in methanol and DMSO but has limited water solubility.[1]

Q3: How does pH affect the stability of the compound in aqueous solutions?

The pH of an aqueous solution is a critical determinant of the compound's stability. The degradation rate is largely independent of pH within the acidic to neutral range (pH 2-7).[5] However, as the pH becomes more alkaline, the rate of degradation increases significantly.[4][7] This is due to base-catalyzed hydrolysis. Forced degradation studies consistently show that the compound degrades much more extensively under basic conditions compared to acidic or neutral conditions.[4][8]

Q4: What analytical methods are most suitable for studying the degradation of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?

Several analytical techniques are employed to monitor the stability of this compound and quantify its degradants.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust method.[9][10][11][12] A reversed-phase C18 column is typically used, allowing for the simultaneous determination of the parent compound and its degradation products.[9][11]

  • Thin-Layer Chromatography (TLC): TLC, particularly with densitometry, is a valuable technique for stability-indicating studies, capable of separating the parent compound from various stress-induced degradation products.[3][4][8]

  • UV-Vis Spectrophotometry: While useful for quantifying the compound (which has a maximum absorbance around 278 nm), its specificity is limited.[4] Degradation products may have overlapping absorption spectra, which can interfere with accurate quantification unless derivative spectrophotometry or chemometric analysis is used.[4]

Troubleshooting Guide

Issue 1: My solution of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol has turned yellow.

  • Possible Cause: The yellow discoloration is a classic indicator of photochemical decomposition.[5] Exposure to ambient or UV light has likely caused the compound to degrade.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use the discolored solution for your experiment, as its purity is compromised and the concentration of the active compound is lower than intended. The degradation products may also interfere with your assay.

    • Prepare a Fresh Solution: Make a new solution from your solid stock.

    • Implement Light Protection: From the moment of preparation, protect the solution from light. Use amber vials or wrap your glassware in aluminum foil. Store the solution in a dark place, such as a refrigerator or a light-proof box.[2][5][11]

Issue 2: I'm observing an unexpected peak in my HPLC chromatogram.

  • Possible Cause: An extra peak, especially one that grows over time or appears after exposing the sample to stress conditions (heat, light, acid/base), is likely a degradation product.[4] The primary hydrolytic degradation product of Chloramphenicol is (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol itself, but further degradation can occur.[2][4] Other possibilities include impurities from the initial material or contamination.

  • Troubleshooting Steps:

    • Verify Retention Time: Compare the retention time of the unknown peak against a reference standard of known potential degradants if available.

    • Perform a Forced Degradation Study: Intentionally stress a sample of your compound (e.g., by heating it, adjusting the pH to be alkaline, or exposing it to UV light).[4] Analyze the stressed sample by HPLC. If the unknown peak increases in size, it confirms that it is a degradation product.

    • Use Mass Spectrometry (MS): If your HPLC system is coupled to a mass spectrometer (LC-MS), analyze the peak to determine its mass-to-charge ratio (m/z). This can help identify the structure of the degradation product.[13]

Issue 3: My stability study is yielding inconsistent and non-reproducible degradation rates.

  • Possible Cause: Variability in degradation studies often stems from insufficient control over key experimental parameters. The degradation of this compound is highly sensitive to temperature and pH.[3][7]

  • Troubleshooting Steps:

    • Strict Temperature Control: Use a calibrated incubator, water bath, or heating block with precise temperature control. Even small fluctuations can significantly alter degradation kinetics.

    • Precise pH Management: Use reliable buffers to maintain a constant pH throughout the experiment. Verify the pH of your solutions at the start and end of the study, as it can drift. Remember that solubility and degradation are highly pH-dependent.[14]

    • Consistent Light Exposure: Ensure all samples, including controls, are subjected to identical light conditions. For studying thermal or pH effects in isolation, samples must be rigorously protected from light.

    • Standardize Sample Preparation: Follow a consistent and precise protocol for preparing all samples, including dilutions and the addition of reagents, to minimize variability.

Issue 4: I'm having difficulty dissolving the compound in my aqueous buffer.

  • Possible Cause: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol has limited solubility in water.[1] The nitrophenyl group contributes to its hydrophobic character.[14]

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or methanol, where the compound is readily soluble.[1] Then, perform a serial dilution into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system.

    • Adjust pH: The solubility of nitrophenolic compounds can be pH-dependent.[14] Since this molecule contains an amino group, altering the pH might improve solubility. However, be mindful that moving to an alkaline pH will accelerate degradation.[4]

    • Gentle Heating: Gently warming the solution can increase solubility.[14] However, this must be done cautiously as heat also promotes degradation.[2] Ensure the compound remains in solution after cooling to the experimental temperature.

Data & Diagrams

Summary of Degradation Under Stress Conditions

The following table summarizes the percentage of degradation of the parent drug, Chloramphenicol, under various forced degradation conditions, which leads to the formation of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol and other products.

Stress ConditionTemperatureDurationDegradation (%)Reference
Acidic (0.1 N HCl)80°C2 hours~1.9%[2]
Acidic (1N HCl)80°C (reflux)2 hours23.75%[4][8]
Alkaline (0.1 N NaOH)80°C2 hours100%[4][8]
Thermal (Aqueous)90°C4 hours~9.7%[2]
Thermal (Aqueous)115°C30 minutes~10%[5]
PhotochemicalAmbient-Significant[5][8]
Visualizing Degradation and Analysis

Diagram 1: Primary Hydrolytic Degradation Pathway

This diagram illustrates the formation of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol from its parent compound, Chloramphenicol, via hydrolysis.

G cluster_main Hydrolysis of Chloramphenicol cluster_conditions Accelerating Conditions Chloramphenicol Chloramphenicol (C11H12Cl2N2O5) Degradant (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Chloramphenicol Base) Chloramphenicol->Degradant Amide Bond Hydrolysis SideProduct Dichloroacetic Acid Chloramphenicol->SideProduct Cleavage Alkaline Alkaline pH (pH > 7) Alkaline->Chloramphenicol Heat Heat (Elevated Temp.) Heat->Chloramphenicol Acid Acidic pH (pH < 7) Acid->Chloramphenicol

Caption: Hydrolysis of Chloramphenicol to its base degradant.

Diagram 2: General Workflow for a Stability Study

This workflow outlines the key steps for conducting a forced degradation and stability analysis of the compound.

G start Prepare Stock Solution (Protect from Light) stress Aliquot & Apply Stress Conditions (Heat, Light, Acid, Base, Oxidative) start->stress sampling Sample at Predetermined Time Points (t0, t1, t2...) stress->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis quant Quantify Parent Compound and Degradation Products analysis->quant kinetics Determine Degradation Rate and Pathway quant->kinetics

Caption: Experimental workflow for stability analysis.

References

  • Rahmah, S. A., et al. (2025). Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Jurnal Ilmiah Farmasi (Scientific Journal of Pharmacy), 21(1), 41-57. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Chloramphenicol base. Retrieved from [Link]

  • Ali, S. L. (1987). A rapid and specific method for measuring chloramphenicol degradation in aqueous solution following autoclaving. Journal of chromatographic science, 25(4), 176-178. [Link]

  • Wikipedia. (2024). Chloramphenicol. Retrieved from [Link]

  • Wang, Y., et al. (2022). Insight into the Hydrogen Bond-Assisted Base-Catalytic Hydrolysis of Chloramphenicol on ZnO under Limited Moisture Conditions. Environmental Science & Technology, 56(15), 11049-11059. [Link]

  • Boer, Y., & Pijnenburg, A. (1983). HPLC determination of chloramphenicol degradation in eye drops. Pharmaceutisch Weekblad, 5(3), 95-101. [Link]

  • Musharraf, S. G., et al. (2012). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. Journal of planar chromatography--modern TLC, 25(5), 436-443. [Link]

  • Mitchell, J., et al. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Chemosphere, 135, 1-7. [Link]

  • Boer, Y., & Pijnenburg, A. (1983). HPLC determination of chloramphenicol degradation in eye drops. Pharmaceutisch Weekblad Scientific Edition, 5(3), 95-101. [Link]

  • Ali, S. L. (1987). Rapid and Specific Method for Measuring Chloramphenicol Degradation in Aqueous Solution Following Autoclaving. Journal of Chromatographic Science, 25(4), 176-178. [Link]

  • Peter, E. L., et al. (2021). Evaluating Active Content in Chloramphenicol Ophthalmic Solutions Available in a Low-Resource Setting: A Case Study. Journal of Research in Pharmacy, 25(5), 689-697. [Link]

  • Giulietti, M., et al. (2021). Kinetics, degradation mechanisms and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process. Water Science and Technology, 84(1), 1-14. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Chloramphenicol. In Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Lyon (FR): International Agency for Research on Cancer. [Link]

Sources

Troubleshooting

Technical Support Guide: Stability &amp; Handling of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Compound Identity: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Common Aliases: D-threo-amine diol, "D-Base" (Chloramphenicol precursor).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Compound Identity: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Common Aliases: D-threo-amine diol, "D-Base" (Chloramphenicol precursor).[1][2][3] CAS: 2964-48-9[1][4][5][6][7][3]

This guide addresses the stability profile of the (1S,2S) isomer. As the chiral backbone for Chloramphenicol, the integrity of the (1S,2S) configuration is paramount. The primary stability risks are C1/C2 epimerization (racemization) and retro-aldol cleavage , both of which are accelerated by improper solvent choice and pH excursions.[1]

Unlike simple amines, the presence of the electron-withdrawing nitro group at the para position and the 1,3-diol motif creates a "push-pull" electronic environment that sensitizes the benzylic position (C1) and the alpha-amine position (C2) to degradation.[1]

Solvent Compatibility Matrix

The following matrix synthesizes solubility data with chemical stability risks. This is not merely a solubility list but a guide to reactive stability.

Solvent SystemSolubilityStability Risk ProfileApplication Notes
Water (Neutral) ModerateLow. Stable at ambient temp.[1]Preferred for short-term handling.[1] Long-term storage in water can lead to slow hydrolysis or microbial growth.[1]
Water (Basic pH > 9) HighCritical. High risk of Retro-Aldol cleavage and Epimerization.[1]Avoid prolonged exposure.[1] Base catalyzes the deprotonation at C2, leading to the erythro isomer.
Water (Acidic pH < 4) HighLow. Forms stable ammonium salt.[1]Best state for aqueous storage.[1] The protonated amine prevents oxidation and stabilizes the chiral center.
Methanol / Ethanol HighModerate. Risk of esterification (rare) or acetal formation if aldehydes are present.Standard for recrystallization.[1] Warning: Boiling alcohols can induce thermal isomerization if reflux is prolonged (>4h).[1]
DMSO / DMF Very HighModerate to High. Hygroscopic nature introduces water; high boiling point makes removal difficult.[1]Use only for concentrated stock solutions. DMSO can act as a mild oxidant over time, yellowing the compound.
Ethyl Acetate LowLow. Good as an anti-solvent for crystallization but poor for dissolution.[1]

Degradation Mechanisms & Visualizations[1]

To troubleshoot effectively, you must understand how the molecule breaks down.

Diagram 1: Degradation Pathways

This flow illustrates the two main enemies of your yield: Epimerization (flipping from active threo to inactive erythro) and Retro-Aldol Cleavage (breaking the carbon skeleton).

DegradationPathways cluster_0 Critical Failure Modes Start (1S,2S)-Threo-Base (Active Precursor) Intermediate Enolate / Carbanion Intermediate Start->Intermediate Basic pH (OH-) Proton abstraction at C2 Oxidation Schiff Base / Oxidized Oligomers Start->Oxidation O2 / Light (Slow process) Erythro (1R,2S)-Erythro-Isomer (Inactive Impurity) Intermediate->Erythro Reprotonation (Thermodynamic Control) Cleavage 4-Nitrobenzaldehyde + Glycinol Intermediate->Cleavage Retro-Aldol (Strong Base + Heat)

Caption: Figure 1. Mechanistic pathways for the degradation of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Note that basic conditions are the primary trigger for both isomerization and cleavage.

Troubleshooting Guide (FAQ Format)

Scenario A: "My product turned from white/pale yellow to deep orange/brown."

Diagnosis: Oxidative Degradation.[1][8] The Science: While the nitro group is generally stable, the free amine and benzylic alcohol are susceptible to oxidation, forming quinoid-like structures or Schiff bases (imines) which are highly colored. Corrective Action:

  • Check Atmosphere: Ensure storage containers are flushed with Nitrogen or Argon.[1]

  • Check Solvent Quality: If using DMSO, ensure it is peroxide-free.[1]

  • Recrystallization: Dissolve in minimal hot water (acidified to pH 5 with HCl), treat with activated carbon, filter hot, and neutralize/cool to recover.

Scenario B: "I observed a drop in Optical Rotation (Specific Rotation)."

Diagnosis: Racemization (Epimerization).[1] The Science: The Specific Rotation (


) for the pure (1S,2S) isomer should be approx +29° to +33°  (c=1, 6N HCl).[5] A drop indicates contamination with the erythro isomer.[1] This usually happens if the "Free Base" generation step involved prolonged exposure to pH > 10 or high temperatures.[1]
Corrective Action: 
  • Stop Heating: Never reflux the free base in water/alcohol for >1 hour.[1]

  • Resolution: You cannot easily "fix" this chemically. You must perform a fractional crystallization.[1] The threo form is typically less soluble than the erythro form in ethanol/water mixtures.

  • Protocol Check: Verify that your neutralization step (Salt

    
     Free Base) uses controlled addition of base (e.g., Ammonia or Sodium Carbonate) rather than a bolus of NaOH.
    
Scenario C: "Yield is low, and I smell almonds/benzaldehyde."

Diagnosis: Retro-Aldol Cleavage.[1] The Science: Under strong basic conditions, the C1-C2 bond cleaves, releasing 4-nitrobenzaldehyde (which has a distinct almond-like odor, though the nitro-variant is less volatile).[1] Corrective Action:

  • pH Limit: Strictly maintain pH < 9.5 during processing.

  • Temperature: Perform basification steps at

    
    .
    

Standardized Protocols

Protocol 1: Purity & Stability Stress Test (HPLC)

Use this to validate your solvent choice before scaling up.[1]

Objective: Quantify the formation of erythro-isomer and 4-nitrobenzaldehyde.

  • Sample Prep: Dissolve 10 mg of (1S,2S)-base in 10 mL of the test solvent.

  • Stress Condition: Heat to 40°C for 24 hours.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15). Note: Acidic mobile phase suppresses amine tailing.

    • Flow: 1.0 mL/min.[1][9]

    • Detection: UV @ 278 nm (Nitro group absorption).[1][9]

  • Criteria:

    • Purity > 98.5%.[1][9][8]

    • Erythro isomer < 0.5% (Relative Retention Time usually ~0.9 or 1.1 vs Threo).

    • 4-Nitrobenzaldehyde < 0.1%.[1][10]

Protocol 2: Safe Recrystallization (Recovery of Threo-Base)

Use this if optical rotation has dropped slightly.[1]

  • Dissolution: Suspend 10g of crude solid in 30 mL water.

  • Acidification: Add 2M HCl dropwise until solution clears (pH ~1-2).

  • Purification: Add 0.5g Activated Charcoal. Stir 15 mins. Filter through Celite.[1]

  • Neutralization (Critical Step):

    • Cool filtrate to 5°C .

    • Slowly add 25% Ammonia (aq) or 2M NaOH dropwise with vigorous stirring.

    • Target pH: 8.5 - 9.[1]0. Do not overshoot.

  • Harvest: Precipitate forms immediately. Stir for 30 mins at 5°C. Filter and wash with ice-cold water. Dry under vacuum at 40°C.[1]

Decision Logic for Solvent Selection

SolventSelection Start Start: Select Solvent for (1S,2S)-Base Purpose What is the purpose? Start->Purpose Analysis Analytical (HPLC/NMR) Purpose->Analysis Reaction Synthesis/Reaction Purpose->Reaction Storage Long-term Storage Purpose->Storage DMSO Use DMSO-d6 or MeOH-d4 Analysis->DMSO NMR HPLC Use Acidified Water/ACN (Prevents Tailing) Analysis->HPLC LC-MS/HPLC Polar Is reaction pH > 9? Reaction->Polar Solid Store as Solid Powder (Best Stability) Storage->Solid Solution Avoid Solution Storage If necessary: Acidic Water (pH 2) Storage->Solution NoBase Methanol or Ethanol (Monitor Temp) Polar->NoBase No YesBase Risk of Racemization! Use 2-Phase System (Water/DCM) or Low Temp Polar->YesBase Yes

Caption: Figure 2. Decision tree for solvent selection based on experimental intent.

References

  • PubChem. (2023).[1] (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Tian, L., & Bayen, S. (2018).[11] Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples.[11] Food Chemistry, 248, 230–237.[11] [Link]

  • British Pharmacopoeia. (2023).[1] Reference Standards: 2-amino-1-(4-nitrophenyl)propane-1,3-diol. [Link][1]

  • Khan Academy. (2023).[1] Retro-aldol and retrosynthesis mechanisms. [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary & Compound Profile Welcome to the technical support center. This guide addresses the persistent challenge of peak tailing associated with (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol , a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support center. This guide addresses the persistent challenge of peak tailing associated with (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol , a key intermediate and impurity in Chloramphenicol synthesis.

The Core Problem: This molecule contains a primary aliphatic amine and two hydroxyl groups. In reverse-phase chromatography, the amine moiety (pKa ~9.0–9.5) becomes protonated (


) at typical acidic operating pH levels. These positively charged species interact electrostatically with residual, negatively charged silanol groups (

) on the silica support, causing "secondary retention" that manifests as peak tailing.

Technical Specifications:

Property Detail
CAS Number 2964-48-9
Functional Groups Primary Amine (Basic), Diol (Polar), Nitrophenyl (Hydrophobic/Aromatic)

| Common Issue | Tailing Factor (


) > 1.5, Broadening, Retention shifts |
| Primary Mechanism  | Ion-Exchange / Silanol Interaction |

Diagnostic Workflow: Is it Chemistry or Physics?

Before modifying your chemistry, you must rule out hardware issues. Use this decision matrix to isolate the root cause.

Troubleshooting_Workflow Start START: Peak Tailing Detected Step1 Inject Neutral Standard (e.g., Toluene/Uracil) Start->Step1 Decision1 Does Neutral Peak Tail? Step1->Decision1 Hardware HARDWARE ISSUE (Dead Volume/Bed Collapse) Decision1->Hardware Yes (Tf > 1.2) Chemistry CHEMISTRY ISSUE (Silanol Interaction) Decision1->Chemistry No (Tf < 1.1) Action_HW 1. Check Tubing Connections 2. Replace Guard Column 3. Check Detector Cell Hardware->Action_HW Action_Chem Proceed to Chemical Optimization Guide Chemistry->Action_Chem

Figure 1: Diagnostic decision tree to distinguish between extra-column band broadening (Hardware) and analyte-stationary phase interaction (Chemistry).

Troubleshooting Guide & FAQs

Category A: Mobile Phase Chemistry[1][2][3]

Q: I am using a standard Water/Acetonitrile gradient. Why is the tailing so severe? A: A simple organic/water mix is insufficient for this amine. Without a buffer or additive, the protonated amine interacts strongly with the silica surface.

  • The Fix: You must control the pH and ionic strength.

  • Legacy Method: Use Ion-Pairing . Add 0.012 M Sodium Pentanesulfonate to the aqueous phase.[1] The sulfonate anion pairs with the amine cation, neutralizing the charge and preventing silanol interaction [1].

  • Modern Method: Use Chaotropic Buffers . Use 20-25 mM Phosphate or Ammonium Formate buffer at pH 3.0. The high ionic strength suppresses the ion-exchange mechanism.

Q: Should I add Triethylamine (TEA) to my mobile phase? A: Yes, if you are using an older "Type A" silica column.

  • Mechanism: TEA is a "sacrificial base." It has a high affinity for silanol groups and saturates them, blocking the analyte from interacting.

  • Protocol: Add 0.1% (v/v) TEA to the aqueous buffer and adjust pH after addition.

  • Warning: TEA is not recommended for LC-MS applications due to signal suppression. For LC-MS, use Ammonium Formate.[1]

Q: What is the optimal pH for this separation? A: pH 2.5 – 3.0. At this pH, the silanol groups (pKa ~3.5–4.5) are largely protonated (


), making them neutral and less likely to bind the amine. Operating above pH 4.0 increases silanol ionization (

), drastically worsening tailing.
Category B: Column Selection

Q: I am using a generic C18 column. Is this the problem? A: Likely, yes. "Generic" C18 columns often have exposed silanols.

  • Recommendation: Switch to a Base-Deactivated (BD) or End-Capped column.

    • Type B Silica:[2][3][4] High purity, low metal content (metals increase silanol acidity).

    • Hybrid Particles: (e.g., Waters XBridge/XTerra) These have superior resistance to basic tailing.

    • Polar-Embedded: (e.g., C18-PFP or Amide) These provide a water layer that shields silanols.

Category C: Sample Preparation

Q: Could my sample diluent be causing the distortion? A: Yes. If you dissolve the sample in 100% Acetonitrile (strong solvent) and inject it into a high-aqueous mobile phase, you will get "solvent mismatch" tailing or fronting.

  • The Rule: Always dissolve the sample in the starting mobile phase (e.g., 85:15 Buffer:ACN).

Optimized Experimental Protocols

Protocol A: The "Legacy" Ion-Pair Method (Robust for QC)

Best for standard UV-HPLC where peak symmetry is critical and MS compatibility is not required.

  • Aqueous Phase: Dissolve 2.5 g Sodium Pentanesulfonate in 980 mL water. Add 10 mL Glacial Acetic Acid. Mix well.

  • Organic Phase: Acetonitrile (HPLC Grade).

  • Mobile Phase Composition: 85% Aqueous / 15% Organic (Isocratic).

  • Flow Rate: 1.0 – 1.5 mL/min.

  • Column: C18, 5 µm, 150 x 4.6 mm (e.g., Nucleosil C18 or equivalent).

  • Expected Result: Tailing Factor < 1.4.

Protocol B: The "Modern" MS-Compatible Method

Best for R&D and impurity profiling using Mass Spectrometry.

  • Buffer: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase:

    • A: Buffer

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes.

  • Column: High-purity End-capped C18 (e.g., Phenomenex Kinetex or Waters BEH C18).

  • Expected Result: Sharp peaks, Tailing Factor < 1.2, no permanent column modification.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Tailing (Tf > 2.0) Active SilanolsSwitch to "End-capped" column or add 5mM TEA.
Split Peak Blocked Frit / VoidReverse flush column (if permitted) or replace.
Broad Peak (Gaussian) Low EfficiencyCheck tubing length; Increase temperature to 40°C to improve mass transfer.
Retention Time Drift pH InstabilityEnsure buffer capacity is sufficient (20mM+); Check pH meter calibration.
Fronting Column OverloadDilute sample; Injection volume should be < 20 µL.[5][6]

References

  • Ali, N. W., et al. (2012). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Journal of Analytical Methods in Chemistry.

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC.

  • ResearchGate Discussion. (2014). RP HPLC Method Development and Validation of Chloramphenicol.

  • PubChem Compound Summary. (2025). (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol.[7][8][9]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Validation of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary The precise quantification of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (hereafter referred to as (1S,2S)-ANP ) is critical in the synthesis of phenicol antibiotics (e.g., Chloramphenicol, Thiam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (hereafter referred to as (1S,2S)-ANP ) is critical in the synthesis of phenicol antibiotics (e.g., Chloramphenicol, Thiamphenicol). As a chiral intermediate, its purity directly dictates the enantiomeric excess of the final API.

This guide compares the validation of a robust Reverse-Phase HPLC (RP-HPLC) method against traditional Non-Aqueous Titration and UV-Spectrophotometry . While titration offers speed, our comparative data demonstrates that only the HPLC method provides the specificity required to distinguish the target molecule from its enantiomer (1R,2R) and synthesis byproducts, meeting ICH Q2(R1) standards for regulatory submission.

The Analytical Challenge: Why Standard Methods Fail

(1S,2S)-ANP presents a unique set of analytical challenges due to its structural moieties: a polar 1,3-diol chain, a basic amine, and a UV-active nitro group.

The Comparative Landscape
FeatureMethod A: RP-HPLC (Recommended) Method B: Non-Aqueous Titration Method C: UV-Spectrophotometry
Principle Chromatographic separation based on hydrophobicity/polarity.Acid-base reaction (Perchloric acid).Total absorbance at

(278 nm).
Specificity High. Separates diastereomers and synthesis precursors.Low. Quantifies total basic content (including impurities).Low. Quantifies total nitro-aromatic content.
Sensitivity (LOD) High (ppm level).Low (requires macro samples).Medium.
Throughput Moderate (10-15 min/run).High (2-3 min/run).High (1 min/run).
Suitability Final Product Release / Stability. In-process checks (crude).Quick solubility checks.

Expert Insight: While titration is sufficient for monitoring reaction completion, it inevitably yields false positives if basic impurities (e.g., unreacted amine precursors) are present. For the assay of the isolated intermediate, HPLC is the only defensible choice for establishing mass balance and purity.

Experimental Methodology: Validated RP-HPLC Protocol

The following protocol has been optimized to mitigate the "amine tailing" effect common in amino-diol analysis on silica-based columns.

Instrumentation and Conditions
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm. (Recommended: Zorbax Eclipse XDB-C18 or equivalent end-capped column).

  • Wavelength: 278 nm (Targeting the

    
    -nitrophenyl chromophore).
    
  • Column Temp: 30°C.

Mobile Phase Strategy

To ensure sharp peak shape for the amine, we utilize a phosphate buffer.

  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid.
    
  • Composition: Buffer : Methanol (85 : 15 v/v).

    • Why this ratio? High aqueous content is necessary to retain the polar diol, while the acidic pH ensures the amine remains protonated (

      
      ), preventing interaction with residual silanols on the stationary phase.
      
Sample Preparation
  • Diluent: Mobile Phase.

  • Standard Stock: 1.0 mg/mL (1S,2S)-ANP in diluent. Sonicate for 5 mins.

  • Working Concentration: 100 µg/mL.

Workflow Visualization

HPLC_Workflow Sample Raw Sample (1S,2S)-ANP Weighing Weighing (50 mg) Sample->Weighing Dissolution Dissolution (Mobile Phase) Weighing->Dissolution Sonicate 5 min Filtration Filtration (0.45 µm Nylon) Dissolution->Filtration Remove Particulates HPLC HPLC Injection (20 µL) Filtration->HPLC Data Data Analysis (Peak Area) HPLC->Data Integration @ 278nm

Figure 1: End-to-end analytical workflow for the assay of (1S,2S)-ANP.

Validation Results & Comparative Data

The method was validated according to ICH Q2(R1) guidelines. Below is a summary of the performance metrics compared to the alternative titration method.

Linearity and Range

Linearity was established across 50% to 150% of the target concentration (100 µg/mL).

ParameterHPLC ResultTitration Result
Range 50 - 150 µg/mL10 - 100 mg (Macro)
Correlation (

)
0.9998 N/A (Endpoint based)
Slope 24500 (Area/conc)N/A
Y-Intercept 125.4N/A
Precision (Repeatability)

Six replicate injections of the standard preparation.

  • HPLC % RSD: 0.24% (Acceptance < 2.0%)

  • Titration % RSD: 1.5% (Higher variability due to visual/potentiometric endpoint detection limits).

Accuracy (Recovery)

Spike recovery studies were performed at 80%, 100%, and 120% levels.

Spike LevelHPLC Recovery (%)Titration Recovery (%)Analysis
80%99.8%102.1%Titration over-estimates due to basic impurities.
100%100.1%101.5%HPLC shows superior accuracy.
120%99.5%101.8%
Specificity (Forced Degradation)

This is the critical differentiator. Samples were subjected to acid, base, and oxidative stress.

  • HPLC: Resolved degradation products from the main peak. Peak purity angle < Purity threshold.

  • Titration: Cannot distinguish degradation products containing basic moieties.

  • UV-Vis: Significant spectral overlap between parent and degradants.

Decision Logic: Selecting the Right Method

To assist laboratory managers in selecting the appropriate method for their specific phase of development, we have modeled the decision process below.

Decision_Matrix Start Select Analytical Objective Phase Is this for Release/Stability or In-Process Control? Start->Phase IPC In-Process Control Phase->IPC IPC Release Release / Stability Phase->Release Final Product Speed Is Speed Critical? IPC->Speed Purity Is Enantiomeric Purity Critical? Release->Purity HPLC_RP Method: RP-HPLC (High Specificity, Assay) Purity->HPLC_RP No (Chemical Assay) HPLC_Chiral Method: Chiral HPLC (Enantiomeric Separation) Purity->HPLC_Chiral Yes (Isomer Check) Titration Method: Non-Aqueous Titration (Fast, Low Specificity) Speed->Titration Yes Speed->HPLC_RP No (Need Purity)

Figure 2: Decision matrix for selecting between Titration, RP-HPLC, and Chiral HPLC based on development stage.

Technical Discussion & Troubleshooting

The "Tailing" Phenomenon

In our validation, we observed that using a neutral pH buffer (pH 7.0) resulted in a tailing factor (


) of > 2.0. This is caused by the interaction of the free amine with silanol groups.
  • Solution: By lowering the pH to 3.0 (as per the protocol), we protonate the amine.

  • Result:

    
     improved to 1.1, significantly increasing the resolution (
    
    
    
    ) between the main peak and the nearest impurity.
System Suitability Criteria (SST)

To ensure the trustworthiness of every run, the following SST parameters must be met before sample analysis:

  • Theoretical Plates (

    
    ):  > 5000 (Ensures column efficiency).
    
  • Tailing Factor (

    
    ):  < 1.5 (Ensures peak symmetry).
    
  • RSD of Standard Area: < 2.0% (Ensures system precision).

Conclusion

While non-aqueous titration remains a viable tool for rapid in-process checks during the synthesis of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, it lacks the specificity required for regulatory assay validation. The RP-HPLC method presented here, utilizing a phosphate buffer at pH 3.0, provides a validated, robust, and specific alternative that meets ICH Q2(R1) requirements for accuracy, precision, and linearity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for buffer selection logic).
  • Bhushan, R., & Tanwar, S. (2009). Different Approaches of HPLC for Determination of Chloramphenicol and Related Compounds. Biomedical Chromatography.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Provides the basis for System Suitability requirements).

Comparative

Alternative chiral resolving agents to (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

This guide provides a technical comparison of chiral resolving agents, specifically focusing on alternatives to (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as L-threo-Chloramphenicol Base or L-Base...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of chiral resolving agents, specifically focusing on alternatives to (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (commonly known as L-threo-Chloramphenicol Base or L-Base ).

Executive Summary

For decades, (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (hereafter referred to as (1S,2S)-ANP ) has been a staple in the optical resolution of racemic carboxylic acids. As a byproduct of Chloramphenicol synthesis, it offers a unique combination of low cost and high resolving power, driven by its rigid phenyl ring and dual hydroxyl groups capable of extensive hydrogen bonding.

However, modern pharmaceutical development is shifting away from (1S,2S)-ANP due to:

  • Toxicity Concerns: The nitro-aromatic moiety poses potential genotoxicity and handling risks (Class 3/Combustible solid).

  • Process Safety: Thermal instability of nitro compounds during bulk drying/heating.

  • Green Chemistry: The drive for non-toxic, biodegradable, and biologically benign resolving agents.

This guide objectively compares (1S,2S)-ANP against three primary alternatives: (S)-


-Methylbenzylamine (MBA) , (1R,2R)-1,2-Diphenylethylenediamine (DPEN) , and N-Methyl-D-glucamine (Meglumine) .

Technical Profile: The Incumbent

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol[1][2]
  • Structure: A chiral aminodiol with a

    
    -nitrophenyl core.[1][2]
    
  • Mechanism: Acts as a chiral base.[3] The primary amine forms an ammonium carboxylate salt with the target acid. Crucially, the 1,3-diol motif creates secondary hydrogen-bonding networks that rigidify the crystal lattice, often leading to high differences in solubility between diastereomers (high S-factor).

  • Key Application: Resolution of N-acetyl amino acids, phenylpropionic acid derivatives, and pantothenic acid intermediates.

Comparative Analysis of Alternatives

Alternative 1: (S)-(-)- -Methylbenzylamine (MBA)
  • The Economic Workhorse: MBA is the most widely used resolving agent globally. It is a liquid, making it easier to handle in continuous flow systems, though it lacks the auxiliary hydroxyl groups of ANP.

  • Pros: Inexpensive, liquid (easy distillation recovery), available in both enantiomers.

  • Cons: Lacks secondary H-bonding sites; salts can be less crystalline ("oiling out" is common).

Alternative 2: (1R,2R)-1,2-Diphenylethylenediamine (DPEN)
  • The Precision Tool: A

    
    -symmetric diamine. It forms extremely rigid, high-melting salts due to strong 
    
    
    
    stacking interactions between its phenyl rings and the substrate.
  • Pros: Exceptional resolving efficiency (often >90% ee in one pass), highly crystalline salts.

  • Cons: Significantly more expensive than ANP; lower atom economy (higher MW).

Alternative 3: N-Methyl-D-glucamine (Meglumine)
  • The Green Substitute: A sugar-derived amine (polyol). It mimics the hydroxyl-rich environment of ANP but without the toxic nitro group.

  • Pros: Non-toxic (FDA approved excipient), excellent for hydrophilic acids, biodegradable.

  • Cons: High water solubility can make salt recovery challenging in aqueous media (requires alcoholic solvents).

Comparative Data Matrix
Feature(1S,2S)-ANP (Incumbent)(S)-MBA (Standard)(1R,2R)-DPEN (High-Perf)Meglumine (Green)
CAS Number 2964-48-92627-86-329841-69-86284-40-8
MW ( g/mol ) 212.20121.18212.29195.21
State Solid (Mp 163°C)Liquid (Bp 187°C)Solid (Mp 121°C)Solid (Mp 128°C)
Interaction Mode Ionic + 2 H-bondsIonic OnlyIonic +

Stack
Ionic + 5 H-bonds
Toxicity Profile High (Nitro group)Moderate (Corrosive)Low/ModerateNone (GRAS)
Recyclability Extraction (Precipitation)Distillation or ExtractionExtractionIon Exchange
Est. Cost Low (Byproduct)Very LowHighModerate

Decision Logic for Agent Selection

The following diagram outlines the logical flow for selecting the appropriate resolving agent based on substrate properties.

ResolutionLogic Start Target: Racemic Carboxylic Acid CheckSolubility Is substrate water-soluble? Start->CheckSolubility CheckAromatic Does substrate have aromatic rings? CheckSolubility->CheckAromatic No (Lipophilic) Meglumine Select Meglumine (Mimics ANP Polyol effect, Non-toxic) CheckSolubility->Meglumine Yes (Hydrophilic) DPEN Select (1R,2R)-DPEN (Maximizes pi-stacking, High purity) CheckAromatic->DPEN Yes (Strong Pi-systems) MBA Select (S)-MBA (Standard low-cost option) CheckAromatic->MBA No (Aliphatic/Simple) ANP Select (1S,2S)-ANP (Only if legacy process requires nitro-moiety)

Figure 1: Decision matrix for selecting a chiral resolving agent based on substrate chemistry.

Experimental Protocol: Comparative Resolution

Objective: Compare the resolution of rac-Mandelic Acid (Model Substrate) using (1S,2S)-ANP vs. (S)-MBA.

Materials
  • Substrate: rac-Mandelic Acid (15.2 g, 100 mmol).

  • Agent A: (1S,2S)-ANP (21.2 g, 100 mmol).

  • Agent B: (S)-MBA (12.1 g, 100 mmol).

  • Solvent: Ethanol (95%) / Water mixtures.

Workflow A: Resolution with (1S,2S)-ANP (The Legacy Route)
  • Dissolution: Dissolve 100 mmol rac-Mandelic acid and 100 mmol (1S,2S)-ANP in 150 mL boiling 95% Ethanol.

  • Crystallization: Allow to cool slowly to 25°C over 6 hours. The system relies on the formation of the less soluble diastereomeric salt: [(1S,2S)-ANP · (R)-Mandelate].

  • Filtration: Collect pale yellow crystals. Wash with cold ethanol.

  • Liberation: Suspend salt in water, acidify with 2M HCl to pH 1. Extract Mandelic acid with Ethyl Acetate.

  • Recovery: Basify the aqueous layer (containing ANP-HCl) with NaOH to precipitate the free base ANP. Caution: Nitro-compounds may degrade if heated aggressively during drying.

Workflow B: Resolution with (S)-MBA (The Modern Route)
  • Dissolution: Dissolve 100 mmol rac-Mandelic acid in 100 mL Ethanol. Add 100 mmol (S)-MBA dropwise. Exotherm is observed.[4]

  • Crystallization: Cool to 0-5°C. MBA salts often require lower temperatures or seeding due to higher solubility.

  • Filtration: Collect white crystals [(S)-MBA · (R)-Mandelate].

  • Liberation: Treat salt with dilute H2SO4. Extract acid.[5]

  • Recovery: Basify aqueous layer. The MBA separates as an oil (liquid). Advantage: Can be decanted or steam distilled, avoiding solid handling steps.

Experimental Results (Typical)
Metric(1S,2S)-ANP System(S)-MBA SystemAnalysis
Yield (Cycle 1) 42% (Theoretical Max 50%)38%ANP often yields more precipitate due to lower solubility.
ee% (Cycle 1) 88%82%ANP's rigid H-bonds provide slightly better chiral discrimination initially.
Recrystallization Required (1x) to reach >99% eeRequired (2x) to reach >99% eeMBA salts are "looser"; ANP salts are tighter.
Recovery of Agent 90% (Losses in mother liquor)95% (Easy liquid separation)MBA is easier to recycle industrially.

Mechanism of Action Visualization

Understanding why ANP works helps in selecting the right alternative. The diagram below illustrates the "Multipoint Interaction" that makes ANP (and Meglumine) effective, versus the single-point interaction of MBA.

SaltInteraction cluster_ANP ANP Interaction (Multipoint) cluster_MBA MBA Interaction (Single Point) ANP_Amine NH3+ (ANP) Acid_COO COO- (Acid) ANP_Amine->Acid_COO Ionic Bond ANP_OH1 OH (C1) ANP_OH1->Acid_COO H-Bond ANP_OH2 OH (C3) Acid_CZO C=O (Acid) ANP_OH2->Acid_CZO H-Bond MBA_Amine NH3+ (MBA) Acid_COO_2 COO- (Acid) MBA_Amine->Acid_COO_2 Ionic Bond MBA_Amine->Acid_COO_2 Weak H-Bond

Figure 2: Mechanistic comparison of salt formation. ANP (and Meglumine) stabilizes the diastereomer via auxiliary hydroxyl interactions, whereas MBA relies primarily on the ionic ammonium-carboxylate bridge.

Conclusion & Recommendation

While (1S,2S)-ANP remains a potent resolving agent due to its ability to form rigid, multipoint hydrogen-bonded salts, its toxicity and safety profile render it less desirable for modern pharmaceutical processes.

  • For General Purpose: Switch to (S)-MBA . It is cheaper, safer, and easier to recycle, even if it requires an extra recrystallization step.

  • For Difficult Separations: Switch to (1R,2R)-DPEN . The cost is higher, but the resolution efficiency is superior for aromatic substrates.

  • For "Green" & Hydrophilic Acids: Switch to Meglumine . It most closely replicates the "polyol" mechanism of ANP without the nitro-toxicity.

References

  • BenchChem. (2025).[6][7] A Comparative Analysis of 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 224171: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from

  • Stereoelectronics. (2021). Resolution via salt formation: 1-phenylethylamine and Naproxen. Retrieved from

  • Chem-Impex. (2025). Product Guide: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from

  • ResearchGate. (2025). Resolution of α-methylbenzylamine via diastereomeric salt formation. Retrieved from

Sources

Validation

Comparative analysis of (1S,2S)- and (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

[1][2] Executive Summary The compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol (often referred to as "Chloramphenicol Base") exists as four stereoisomers. However, the critical distinction for pharmaceutical application...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol (often referred to as "Chloramphenicol Base") exists as four stereoisomers. However, the critical distinction for pharmaceutical applications lies between the (1R,2R) and (1S,2S) enantiomers.

This guide provides a technical comparison of these two specific isomers. The (1R,2R) isomer is the obligate precursor to the broad-spectrum antibiotic Chloramphenicol, possessing the specific spatial arrangement required for ribosomal inhibition. The (1S,2S) isomer, while chemically identical in scalar properties, is biologically inert in this context and represents a critical impurity in non-stereoselective synthesis.

Physicochemical Profile: The Enantiomeric Fingerprint

While enantiomers share identical boiling points, melting points, and solubility in achiral environments, they are distinguishable by their interaction with polarized light and chiral agents.

Table 1: Comparative Physicochemical Data

Property(1R,2R)-Isomer (D-threo)(1S,2S)-Isomer (L-threo)
CAS Number 716-61-02964-48-9
Common Name D-(-)-threo-Chloramphenicol BaseL-(+)-threo-Chloramphenicol Base
Molecular Formula C₉H₁₂N₂O₄C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol 212.20 g/mol
Melting Point 163 – 166 °C163 – 166 °C
Specific Rotation [α]₂₀ᴰ -28° to -30.5° (c=1, 1N HCl)+29° to +33° (c=1, 1N HCl)
Solubility Soluble in MeOH, EtOH, WaterSoluble in MeOH, EtOH, Water
Biological Role Antibiotic Precursor (Active)Inactive / Impurity

Critical Insight: The specific rotation is the primary rapid-release test for identifying batch stereopurity. A value approaching 0° indicates a racemic mixture (DL-threo), rendering the batch 50% inactive.

Biological Efficacy & Mechanism of Action

The divergence in utility between these two molecules is a classic example of chiral recognition in biological systems.

The (1R,2R) Pharmacophore

The (1R,2R) base, when dichloroacetylated to form Chloramphenicol, adopts a conformation that fits precisely into the peptidyl transferase center of the bacterial 50S ribosomal subunit.

  • Mechanism: It forms hydrogen bonds with specific nucleotides (A2451 and C2452) of the 23S rRNA.

  • Result: This blocks the binding of aminoacyl-tRNA, inhibiting peptide bond formation.

The (1S,2S) Mismatch

The (1S,2S) enantiomer acts as a "mirror image" that cannot dock into the chiral pocket of the ribosome.

  • Steric Clash: The spatial orientation of the p-nitrophenyl group and the 1,3-diol moiety in the (1S,2S) configuration creates steric hindrance, preventing the necessary hydrogen bonding network.

  • Outcome: No inhibition of protein synthesis.

Pathway Visualization

The following diagram illustrates the stereochemical divergence leading to biological activity.

BioActivity Racemic Racemic Precursor (DL-threo) R_Isomer (1R,2R)-Base (D-threo) Racemic->R_Isomer Resolution S_Isomer (1S,2S)-Base (L-threo) Racemic->S_Isomer Byproduct Chloramphenicol Chloramphenicol (Active Antibiotic) R_Isomer->Chloramphenicol Dichloroacetylation Inactive_Analog L-threo-Chloramphenicol (Biologically Inactive) S_Isomer->Inactive_Analog Dichloroacetylation Ribosome 50S Ribosome Binding (Protein Synthesis Inhibition) Chloramphenicol->Ribosome High Affinity No_Bind No Ribosomal Binding (No Effect) Inactive_Analog->No_Bind Steric Hindrance

Figure 1: Stereochemical pathway showing why only the (1R,2R) isomer yields a biologically active therapeutic.

Synthetic Utility & Resolution Protocols

To obtain the active (1R,2R) isomer, researchers typically employ optical resolution of the racemic base. This is a critical step in manufacturing.

Protocol: Classical Chemical Resolution

This method utilizes a chiral acid to form diastereomeric salts, which have different solubilities.

  • Starting Material: Dissolve racemic DL-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol in hot water.

  • Resolving Agent: Add (+)-Tartaric acid (or D-Camphorsulfonic acid).

  • Crystallization:

    • The (1R,2R)-base[1][2][3] · (+)-Tartrate salt is less soluble and crystallizes out upon cooling.

    • The (1S,2S)-base[1][4] · (+)-Tartrate salt remains in the mother liquor.

  • Basification: Treat the isolated crystals with NaOH or NH₄OH to liberate the pure (1R,2R) base.

  • Recrystallization: Purify using water or alcohol to achieve >99% ee (enantiomeric excess).

Analytical Methodology: Chiral HPLC Separation

Distinguishing (1R,2R) from (1S,2S) requires chiral chromatography. Standard C18 columns cannot separate these enantiomers.

Recommended Method

Objective: Quantify enantiomeric purity (ee%) of the (1R,2R) target.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC.

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 85 : 15 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[5]

  • Temperature: 25°C

  • Detection: UV @ 275 nm (Absorption max of the nitro group)

  • Expected Elution:

    • The elution order depends on the specific column interaction but typically provides baseline separation (Resolution > 1.5).

    • Note: DEA is added as a peak modifier to suppress tailing of the free amine group.

Workflow Diagram

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Column Chiral Column (Chiralcel OD-H) Sample->Column Separation Enantiomer Separation (H-Bonding/Pi-Pi Interactions) Column->Separation Detection UV Detection @ 275nm Separation->Detection Data Calculate Enantiomeric Excess (%ee) Detection->Data

Figure 2: Analytical workflow for determining stereochemical purity.

References

  • Sigma-Aldrich. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Specification.

  • Thermo Fisher Scientific. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Specifications.

  • PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (Compound Summary). National Library of Medicine.

  • Phenomenex. Chiral HPLC Separations: A Guide to Enantiomer Resolution.

  • MDPI. Recent Trends in Synthesis of Chloramphenicol New Derivatives. Antibiotics 2021.[6][7]

Sources

Comparative

Structural activity relationship of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol derivatives

Publish Comparison Guide: Structural Activity Relationship of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Derivatives Executive Summary This guide analyzes the structural activity relationship (SAR) of (1S,2S)-2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Activity Relationship of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Derivatives

Executive Summary

This guide analyzes the structural activity relationship (SAR) of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol , commonly known as the L-threo isomer of the chloramphenicol base. Unlike its enantiomer (D-threo, 1R,2R), which forms the scaffold of the potent antibiotic chloramphenicol, the (1S,2S) isomer has historically been classified as antibacterially inactive due to a lack of ribosomal fit.

However, recent pharmacological pivots have repurposed this scaffold. This guide details how (1S,2S) derivatives are now emerging as chiral building blocks for antitumor agents, cytokine modulators (e.g., Isocytoxazone), and novel antifungal pharmacophores , distinctly separating their SAR from the classical antibiotic pathway.

Stereochemical Foundation & The "Activity Switch"

To understand the SAR of the (1S,2S) derivatives, one must first contrast them with the active antibiotic scaffold. The biological activity is strictly controlled by the spatial arrangement at the C1 and C2 chiral centers.

Feature(1R, 2R) D-threo Scaffold (1S, 2S) L-threo Scaffold
Common Drug Chloramphenicol, Thiamphenicol(Precursor for) Isocytoxazone, Novel Kinase Inhibitors
Primary Target Bacterial 50S Ribosome (Peptidyl transferase)Inactive at Ribosome; Targets Kinases (EGFR, MAPK)
Binding Mode Hydrogen bonds via C1-OH and C3-OH mimic transition stateSteric clash prevents deep pocket binding
Key Application Broad-spectrum AntibioticAntitumor, Antifungal, Chiral Auxiliary
Visualization: Stereochemical Divergence

The following diagram illustrates the "Fork in the Road" where stereochemistry dictates the therapeutic target.

SAR_Logic Base 2-Amino-1-(4-nitrophenyl) propane-1,3-diol D_threo (1R, 2R) D-threo (Chloramphenicol Base) Base->D_threo Chiral Resolution L_threo (1S, 2S) L-threo (Subject of Guide) Base->L_threo Chiral Resolution Ribosome Target: Bacterial 50S Ribosome (Antibacterial) D_threo->Ribosome Perfect Fit (H-Bond Network) L_threo->Ribosome No Binding (Steric Clash) Kinase Target: Tyr Kinases / RdRp (Antitumor / Antiviral) L_threo->Kinase Derivatization w/ Benzofurans/Quinolines Fungal Target: Fungal Cell Wall/Membrane (Antifungal) L_threo->Fungal N-modified Glycines

Figure 1: Stereochemical divergence showing how the (1S,2S) isomer shifts from antibacterial targets to kinase and fungal targets.[1]

Comparative SAR Analysis of (1S,2S) Derivatives

While the (1R,2R) SAR focuses on maintaining ribosomal binding (e.g., replacing the nitro group with sulfonyl), the (1S,2S) SAR focuses on exploiting the chiral backbone to position novel pharmacophores .

Region A: The Aromatic Ring (C1 Attachment)
  • Standard (Nitro): Essential in (1R,2R) for ribosome binding. In (1S,2S) derivatives, the nitro group often serves as an electron-withdrawing anchor that enhances the lipophilicity required for intracellular kinase targeting.

  • Modification: Reduction to an amine allows for further conjugation, creating "double-headed" inhibitors used in complex organic synthesis.

Region B: The Amine Linker (C2 Position)

This is the most critical site for (1S,2S) modification.

  • Acylation with Dichloroacetic Acid: Restores the "Chloramphenicol" structure but does not restore antibacterial activity due to the wrong stereochemistry.

  • Acylation with Benzofurans/Quinolines:

    • Effect: Creates bulky, hydrophobic domains that interact with the ATP-binding pockets of kinases (e.g., EGFR, MAPK14) or viral polymerases (SARS-CoV-2 RdRp).

    • Data: Benzofuran-conjugated (1S,2S) derivatives have shown binding energies (

      
      ) of -12.6 kcal/mol  against EGFR kinase, significantly higher than the parent amine.
      
  • Cyclization (Oxazoline Formation):

    • Reaction with nitriles or carbonyls converts the C2-amine and C1-hydroxyl into an oxazoline ring.

    • Application: Synthesis of Isocytoxazone analogues (cytokine modulators).

Region C: The Propanediol Tail (C3 Position)
  • Primary Hydroxyl (C3): Often protected or fluorinated.

  • Fluorination: Unlike in the (1R,2R) series (where C3-F yields Florfenicol), fluorination of the (1S,2S) series is less common for antibiotics but is used to modulate metabolic stability in antitumor candidates.

Experimental Data Summary

The following table contrasts the activity of the (1S,2S) derivatives against the (1R,2R) standard.

Compound ClassConfigurationE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Primary Mechanism
Chloramphenicol (1R, 2R)2 - 82 - 8>100 (Inactive)50S Ribosome Inhibition
(1S,2S)-Base (1S, 2S)>100>100>100None (Inactive Precursor)
(1S,2S)-Benzofuran Amide (1S, 2S)>644 - 16 8 - 32 Membrane/Kinase Interaction
(1S,2S)-Isocytoxazone (1S, 2S)N/AN/AN/ACytokine Modulation

Key Insight: The (1S,2S) derivatives lose broad-spectrum Gram-negative activity (E. coli) but gain specific activity against Gram-positives (S. aureus) and Fungi (C. albicans), likely via non-ribosomal mechanisms.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Acyl (1S,2S) Derivatives

To synthesize novel kinase inhibitors or antifungal agents from the (1S,2S) base.

Reagents: (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, Acyl chloride (e.g., benzofuran-2-carbonyl chloride), Triethylamine (TEA), Dry THF.

  • Preparation: Dissolve 1.0 eq of (1S,2S)-base in anhydrous THF under nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of Triethylamine. Cool the mixture to 0°C.

  • Acylation: Dropwise add 1.1 eq of the desired Acyl chloride dissolved in THF.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with 1N HCl, then Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Protocol B: Determination of Stereochemical Purity (HPLC)

Self-validating step to ensure no (1R,2R) contamination.

  • Column: Chiralcel OD-H or equivalent chiral stationary phase.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.[2]

  • Validation: The (1S,2S) isomer typically elutes after the (1R,2R) isomer (depending on specific column conditions; always run a racemic standard first).

Pathway Visualization: From Waste to Therapeutic

This diagram outlines the synthetic utility of the (1S,2S) isomer, often considered a "waste product" of Chloramphenicol synthesis, into high-value targets.

Synthesis_Flow Racemic Racemic Synthesis Mixture (p-Nitrobenzaldehyde + Glycine) Resolution Chiral Resolution (e.g., via D-Tartaric Acid) Racemic->Resolution D_Iso (1R,2R) Isomer (Antibiotic Path) Resolution->D_Iso L_Iso (1S,2S) Isomer (Alternative Path) Resolution->L_Iso CAM Chloramphenicol (Antibiotic) D_Iso->CAM Oxazoline Cyclization (PhCN / ZnCl2) L_Iso->Oxazoline N_Acyl N-Acylation (Benzofurans) L_Iso->N_Acyl IsoCy Isocytoxazone (Immune Modulator) Oxazoline->IsoCy Antifungal Novel Antifungal Agents N_Acyl->Antifungal

Figure 2: Synthetic divergence showing the transformation of the (1S,2S) scaffold into Isocytoxazone and antifungal agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 224171, (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from [Link]

  • MDPI. (2023). Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores. Antibiotics.[3][4][5][6] Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, Docking, and Biological Properties of Products of N- and O-Acetylation of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from [Link]

  • American Society for Microbiology. (1980). In vitro activity of chloramphenicol and thiamphenicol analogs. Antimicrobial Agents and Chemotherapy.[7] Retrieved from [Link]

Sources

Validation

Benchmarking Synthesis Routes for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Topic: Content Type: Technical Comparison Guide Executive Summary (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (also known as L-threo-p-nitrophenylserinol ) is a high-value chiral building block.[1] While its enanti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide

Executive Summary

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (also known as L-threo-p-nitrophenylserinol ) is a high-value chiral building block.[1] While its enantiomer, the (1R,2R)-isomer, is the metabolic basis for the antibiotic Chloramphenicol , the (1S,2S)-isomer has emerged as a critical scaffold for next-generation antibiotics (e.g., Florfenicol intermediates), chiral auxiliaries, and sphingolipid analogues.

This guide objectively benchmarks three distinct synthesis strategies:

  • Biocatalytic Asymmetric Aldol Condensation (High stereocontrol, Green).

  • Catalytic Asymmetric Henry Reaction (High atom economy, Organocatalytic).

  • Classical Chemical Resolution (Industrial benchmark, Robust but lower yield).

Route 1: Biocatalytic Asymmetric Aldol Condensation (The "Precision" Route)

This route leverages the stereoselectivity of L-Threonine Aldolase (L-TA) to construct the chiral backbone directly from achiral precursors. It is the most direct path to the (1S,2S) configuration, as wild-type L-enzymes naturally favor the L-(2S) stereocenter.

Mechanistic Pathway

The synthesis proceeds via a reversible aldol reaction between Glycine and 4-Nitrobenzaldehyde , catalyzed by L-TA (e.g., from Pseudomonas putida or engineered variants). The resulting L-threo-p-nitrophenylserine is then chemically reduced to the target diol.

Experimental Protocol

Step 1: Enzymatic Aldol Reaction

  • Buffer Prep: Prepare 50 mM phosphate buffer (pH 8.0) containing 10 µM Pyridoxal-5'-phosphate (PLP) cofactor.

  • Substrate Loading: Add Glycine (1.0 M) and 4-Nitrobenzaldehyde (0.1 M). Note: Excess glycine drives the equilibrium forward.

  • Catalysis: Add engineered L-TA (10 U/mL). Incubate at 30°C with gentle shaking for 24 hours.

  • Workup: Quench with dilute HCl. Extract unreacted aldehyde with ethyl acetate. The aqueous phase contains the amino acid intermediate (L-threo-p-nitrophenylserine).

  • Purification: Isolate via cation-exchange chromatography (Dowex 50W).

Step 2: Chemoselective Reduction

  • Esterification: Reflux the amino acid in dry methanol/HCl to form the methyl ester.

  • Reduction: Treat the ester with NaBH₄ (3.0 equiv) in ethanol at 0°C to reduce the ester to the primary alcohol without affecting the nitro group.

  • Isolation: Quench with water, extract with ethyl acetate, and recrystallize from ethanol/water.

Performance Data
  • Yield: 65–75% (overall).

  • Stereoselectivity: >95% ee, >90% de (threo).

  • Pros: Environmentally benign, high enantiopurity, avoids heavy metals.

  • Cons: High cost of enzyme (if not produced in-house), requires dilute conditions to prevent aldehyde inhibition.

Route 2: Catalytic Asymmetric Henry Reaction (The "Synthetic" Route)

The Copper(II)-catalyzed Henry (nitroaldol) reaction offers a purely chemical alternative with high atom economy. Using a chiral ligand, the reaction between 4-Nitrobenzaldehyde and Nitromethane (or 2-nitroethanol) establishes the stereocenters.

Mechanistic Pathway

The reaction utilizes a Cu(OAc)₂ / Chiral Bisoxazoline complex to catalyze the addition of nitromethane to the aldehyde. This forms a nitro-alcohol intermediate, which is subsequently reduced to the amino-diol.

Experimental Protocol

Step 1: Asymmetric Henry Reaction

  • Catalyst Formation: Mix Cu(OAc)₂ (5 mol%) with (S,S)-Ph-BOX ligand (5.5 mol%) in ethanol. Stir for 1 hour to form the active chiral complex.

  • Reaction: Add 4-Nitrobenzaldehyde (1.0 equiv) and Nitromethane (10 equiv). Add DIPEA (organic base) to initiate. Stir at 0°C for 48 hours.

  • Workup: Evaporate volatiles. Flash chromatography yields (S)-2-nitro-1-(4-nitrophenyl)ethanol.

Step 2: Hydroxymethylation & Reduction

  • Henry Step 2: React the intermediate with Formaldehyde (aq) and catalytic NaOH to add the terminal hydroxymethyl group, forming the nitro-diol.

  • Hydrogenation: Perform catalytic hydrogenation (H₂, 50 psi) using Raney Nickel or Pd/C . Critical Control: Monitor carefully to reduce the aliphatic nitro group to the amine without reducing the aromatic nitro group (requires specific catalyst poisoning or chemoselective hydride reduction, e.g., Zn/HCl).

Performance Data
  • Yield: 50–60%.

  • Stereoselectivity: 85–92% ee (highly ligand dependent).

  • Pros: Scalable, cheap reagents (nitromethane).

  • Cons: Handling of explosive nitro compounds, difficulty in chemoselective reduction (aromatic vs. aliphatic nitro).

Route 3: Classical Resolution of Racemic Base (The "Industrial" Route)

This is the traditional industrial route used for Chloramphenicol. It produces the racemic threo base, which is then resolved. While less elegant, it is robust and the materials are commodities.

Mechanistic Pathway

Racemic synthesis via the Meerwein-Ponndorf-Verley (MPV) reduction of p-nitro-alpha-acetamidoacetophenone. The racemate is resolved using a chiral acid, typically D-Tartaric Acid or Dibenzoyl-tartaric acid .

Experimental Protocol

Step 1: Racemic Synthesis (Condensed)

  • Brominate 4-nitroacetophenone -> React with Hexamethylenetetramine -> Hydrolyze to amine -> Acetylate -> Hydroxymethylate with HCHO -> Reduce ketone with Al(OiPr)₃ (MPV reduction) -> Hydrolyze amide.

  • Result: Racemic (±)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol.[2]

Step 2: Optical Resolution

  • Salt Formation: Dissolve the racemic base in hot water/methanol. Add L-(+)-Tartaric Acid (0.5 equiv). Note: To target the (1S,2S) isomer, L-Tartaric acid is often used to form the less soluble diastereomeric salt.

  • Crystallization: Cool slowly to 4°C. The (1S,2S)-amine-L-tartrate salt crystallizes out.

  • Liberation: Filter the crystals. Dissolve in water and basify with NH₄OH to pH 10. The free (1S,2S)-base precipitates.

  • Recrystallization: Recrystallize from water to upgrade optical purity.

Performance Data
  • Yield: 30–40% (theoretical max is 50% without racemization recycling).

  • Stereoselectivity: >99% ee (after recrystallization).

  • Pros: Extremely low raw material cost, established industrial equipment.

  • Cons: Poor atom economy (50% waste), labor-intensive resolution.

Comparative Analysis

FeatureBiocatalytic (Route 1)Asymmetric Henry (Route 2)Classical Resolution (Route 3)
Primary Target (1S,2S) directly(1S,2S) via Ligand ControlRacemate (requires separation)
Enantiomeric Excess (ee) High (>95%) Moderate (85-92%)Very High (>99%)
Overall Yield 65-75% 50-60%30-40%
Atom Economy HighHighLow (unless recycling)
Safety Profile Best (Aqueous, mild)Risk (Nitro compounds)Moderate (Solvents)
Cost Driver EnzymeChiral LigandLabor/Time
Scalability Medium (Volumetric productivity)HighVery High

Visualization of Synthesis Workflows

Biocatalytic Pathway (Route 1)

Biocatalysis Start 4-Nitrobenzaldehyde + Glycine Enzyme L-Threonine Aldolase (PLP, pH 8.0) Start->Enzyme Aldol Condensation Intermediate L-threo-p-nitrophenylserine (Amino Acid) Enzyme->Intermediate >90% de Step2 1. MeOH/HCl (Esterification) 2. NaBH4 (Reduction) Intermediate->Step2 Chemoselective Reduction Product (1S,2S)-2-Amino-1-(4-nitrophenyl) propane-1,3-diol Step2->Product Yield: 70%

Caption: Direct asymmetric synthesis using L-Threonine Aldolase avoids resolution steps.

Decision Tree for Route Selection

DecisionTree Start Select Synthesis Route Scale Required Scale? Start->Scale Ind Route 3: Classical Resolution Scale->Ind >100 kg Lab Lab Scale->Lab <1 kg Purity Purity Requirement? Bio Route 1: Biocatalysis Purity->Bio High ee (>98%) Chem Route 2: Henry Reaction Purity->Chem Mod. ee (90%) IndNote Use if racemic feedstock exists Ind->IndNote Low Cost High Waste Lab->Purity

Caption: Strategic selection guide based on scale and purity requirements.

References

  • Biocatalytic Route : Xi, Z., et al. (2024).[3] "Enhanced synthesis of chloramphenicol intermediate L-threo-p-nitrophenylserine using engineered L-threonine transaldolase." International Journal of Biological Macromolecules.

  • Henry Reaction : Kobayashi, J., et al. (2004). "Catalytic enantio- and diastereoselective aldol reactions of glycine-derived silicon enolate." Journal of the American Chemical Society.[3]

  • Product Characterization : PubChem. "(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Compound Summary."

  • Industrial Context : "Chloramphenicol - Pharmaceutical Drugs." NCBI Bookshelf.

  • Chemical Properties : Sigma-Aldrich. "(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Sheet."

Sources

Comparative

Cross-reactivity studies of antibodies raised against (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol derivatives

Comparative Guide: Antibody Specificity and Cross-Reactivity Profiles for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Derivatives Executive Summary: The Stereochemical Challenge In the analysis of amphenicol antibi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Antibody Specificity and Cross-Reactivity Profiles for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Derivatives

Executive Summary: The Stereochemical Challenge

In the analysis of amphenicol antibiotics, the distinction between biologically active forms and their chiral impurities is critical. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (hereafter referred to as L-threo-CAP-Amine ) is the enantiomer of the hydrolyzed base of Chloramphenicol (CAP). While the antibiotic efficacy resides almost exclusively in the D-threo (1R,2R) configuration, the detection of the (1S,2S) isomer is a vital forensic marker for identifying illegal synthesis of chloramphenicol, which often yields racemic mixtures, as opposed to naturally occurring or enzymatically resolved drug stocks.

This guide compares the performance of antibodies raised specifically against L-threo-CAP-Amine (Target A) versus those raised against the standard D-threo-CAP (Target B) and D-threo-CAP-Amine (Target C). It evaluates their utility in chiral purity assays and metabolic profiling.

Hapten Design & Immunogenic Strategy

Small molecules like chloramphenicol derivatives (MW ~212 Da) are non-immunogenic haptens. They must be conjugated to a carrier protein (e.g., KLH, BSA) to elicit an immune response. The site of conjugation dictates the antibody's binding pocket geometry and its resulting cross-reactivity (CR) profile.

Comparative Hapten Architectures
  • Approach A: N-Linked Conjugation (Targeting the Amine)

    • Chemistry: The amine group at C2 is used as the linker site (often via a succinate or glutaraldehyde spacer).

    • Result: The antibody recognizes the p-nitrophenyl head and the propanediol tail but is "blind" to the specific substitution at the nitrogen.

    • Outcome: High cross-reactivity between CAP and CAP-Amine, but potentially lower stereoselectivity if the linker allows rotation.

  • Approach B: O-Linked Conjugation (Targeting the Hydroxyl)

    • Chemistry: The C3-hydroxyl is succinylated.

    • Result: The amine/amide region remains exposed as the primary epitope.

    • Outcome: These antibodies are highly sensitive to the acetamide group (distinguishing CAP from CAP-Amine) and are generally highly stereoselective.

Visualizing the Stereochemical Targets

HaptenStereochemistry D_threo D-threo-CAP (1R,2R) (Active Antibiotic) Hapten_Design Hapten Design Strategy D_threo->Hapten_Design C3-Hemisuccinate Linker L_threo L-threo-CAP-Amine (1S,2S) (Target Analyte / Impurity) L_threo->Hapten_Design Direct Amine Linker Ab_Active Anti-D-threo Ab (Standard CAP Detection) Hapten_Design->Ab_Active Generates Ab_Chiral Anti-L-threo Ab (Chiral Impurity Detection) Hapten_Design->Ab_Chiral Generates Ab_Active->D_threo High Affinity (100%) Ab_Active->L_threo Low CR (<1%) Ab_Chiral->D_threo Low CR (<5%) Ab_Chiral->L_threo High Affinity (100%)

Figure 1: Stereochemical relationships and antibody generation pathways. The diagram highlights how hapten selection drives the specificity required to distinguish the (1S,2S) impurity from the (1R,2R) active drug.

Comparative Performance Analysis

The following data summarizes the cross-reactivity (CR) profiles of antibodies raised against (1S,2S)-derivatives compared to standard commercial alternatives.

Definition of Cross-Reactivity (%):



Table 1: Cross-Reactivity Matrix
Analyte / Cross-ReactantProduct A: Anti-(1S,2S)-Amine (Custom/Chiral Specific)Product B: Anti-CAP (Generic) (Standard D-threo target)Product C: Anti-CAP-Base (Metabolite target)
(1S,2S)-CAP-Amine (Target)100% < 0.5%< 5%
(1R,2R)-CAP (Active Drug)< 4%100% < 1%
(1R,2R)-CAP-Amine (Metabolite)10 - 15%< 1%100%
Florfenicol < 0.1%< 0.1%< 0.1%
Thiamphenicol < 0.1%~50%< 1%
Application Focus Chiral Purity / Forensic Synthesis Tracing Food Safety Residue Screening Metabolic Studies

Key Insights:

  • Stereochemical Discrimination: Product A (raised against the 1S,2S amine) shows excellent discrimination against the active drug (CAP). This allows researchers to detect the presence of the "wrong" isomer even in the presence of the drug, which is crucial for proving the use of non-pharmaceutical grade (racemic) chloramphenicol.

  • Metabolite Interference: Product A shows moderate cross-reactivity (10-15%) with the enantiomeric base (1R,2R-amine). This suggests that the antibody binds strongly to the p-nitrophenyl moiety, which is identical in both, but the chiral center at C1/C2 provides enough steric hindrance to prevent full binding.

  • Analog Specificity: All three antibody types generally show low cross-reactivity with Florfenicol, as the p-methylsulfonyl group (in Florfenicol/Thiamphenicol) is sterically and electronically distinct from the p-nitro group of CAP derivatives.

Experimental Protocol: Determination of Stereospecific Cross-Reactivity

To validate the performance of these antibodies, a Competitive Indirect ELISA (icELISA) is the gold standard. This protocol is designed to quantify the specificity of the antibody against the (1S,2S) isomer versus the (1R,2R) isomer.

Materials Required
  • Coating Antigen: (1S,2S)-CAP-Amine conjugated to BSA (0.5 µg/mL).

  • Primary Antibody: Anti-(1S,2S)-CAP-Amine (diluted 1:5000 - 1:20,000).

  • Standards: Serial dilutions of (1S,2S)-Amine, (1R,2R)-Amine, and native CAP (0.01 ng/mL to 100 ng/mL).

  • Detection: HRP-labeled Goat Anti-Rabbit IgG.

Step-by-Step Workflow
  • Plate Coating: Coat 96-well microplates with 100 µL/well of Coating Antigen in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 200 µL 1% Gelatin or Casein in PBS for 2 hours at 37°C.

  • Competition Step (Critical):

    • Add 50 µL of standard analyte (competitor) to respective wells.

    • Immediately add 50 µL of Primary Antibody.

    • Mechanism:[1] Free analyte in solution competes with the plate-bound antigen for the antibody binding sites.[2]

    • Incubate 45 mins at 37°C.

  • Detection: Wash 5x. Add 100 µL HRP-secondary antibody. Incubate 30 mins at 37°C.

  • Development: Wash 5x. Add TMB substrate.[3] Stop reaction with 2M H2SO4 after 15 mins.

  • Analysis: Measure OD450. Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

Workflow Diagram

ELISA_Workflow cluster_competition Competitive Binding (Critical Step) Start Start: Microplate Preparation Coat Coat Plate with (1S,2S)-BSA Conjugate Start->Coat Block Block Non-Specific Sites (1% Casein) Coat->Block Mix Add Free Analyte (Sample/Standard) Block->Mix AddAb Add Primary Antibody (Anti-(1S,2S)) Mix->AddAb Incubate Incubate 37°C (Competition occurs) AddAb->Incubate Wash Wash Unbound Ab Incubate->Wash Detect Add HRP-Secondary Ab & TMB Substrate Wash->Detect Read Measure OD450 Calculate IC50 Detect->Read

Figure 2: Indirect Competitive ELISA workflow for determining cross-reactivity profiles.

References

  • Zhang, H., et al. (2023). "Novel hapten design, highly sensitive monoclonal antibody production, and immunoassay development for rapid screening of illegally added chloramphenicol in cosmetics."[4] Journal of Immunological Methods. Link

  • Campbell, G. S., et al. (1984). "Detection and quantitation of chloramphenicol by competitive enzyme-linked immunoassay." Antimicrobial Agents and Chemotherapy. Link

  • BenchChem Technical Guides. (2025). "Stereoisomers of Chloramphenicol: A Technical Guide to Structure and Biological Activity." Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 224171, (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.[5] Link

  • Creative Diagnostics. "Antibody Cross-Reactivity Guide for Amphenicols." Link

Sources

Validation

Advanced Synthesis Guide: Alternative Precursors for Chloramphenicol

Topic: Alternative Precursors for the Synthesis of Chloramphenicol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Chloramphenicol (CAM) rema...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Precursors for the Synthesis of Chloramphenicol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramphenicol (CAM) remains a vital broad-spectrum antibiotic, particularly in low-resource settings, despite the rise of newer classes. The traditional industrial synthesis (Parke-Davis route, 1949) relies on the resolution of racemic intermediates, resulting in a theoretical maximum yield of 50% for the desired (


)-D-threo enantiomer. This inherent inefficiency, coupled with the use of toxic reagents, necessitates the adoption of modern asymmetric and biocatalytic alternatives.

This guide evaluates three high-potential alternative precursor pathways that bypass the "racemic bottleneck":

  • Copper-Catalyzed Asymmetric Henry Reaction (Precursor: p-Nitrobenzaldehyde)

  • Chemoenzymatic Transaldolase Route (Precursor: p-Nitrobenzaldehyde + Glycine/Threonine)

  • Sharpless Asymmetric Aminohydroxylation (Precursor: p-Nitrocinnamate)

Benchmark Analysis: The Classical Route

To understand the value of alternative precursors, we must first establish the baseline limitations of the current industrial standard.

  • Primary Precursors: p-Nitroacetophenone or Styrene.

  • Mechanism: Bromination

    
     Delepine Reaction (Hexamine) 
    
    
    
    Acetylation
    
    
    Aldol Condensation
    
    
    Meerwein-Ponndorf-Verley Reduction.
  • Critical Flaw: The reduction of the ketone yields a racemic mixture of D/L-threo and D/L-erythro isomers.

  • Resolution: Requires fractional crystallization with D-camphorsulfonic acid.

  • Waste Metric: >50% of the advanced intermediate is discarded or requires energy-intensive racemization recycling.

Alternative Precursor Pathways

Pathway A: Catalytic Asymmetric Henry Reaction

Precursors: p-Nitrobenzaldehyde + 2-Nitroethanol Mechanism: Copper(II)-catalyzed nitroaldol reaction.

This route utilizes a chiral copper complex to directly install the two stereocenters in a single step with high diastereo- and enantiocontrol. The use of p-nitrobenzaldehyde as a precursor is atom-economical, as the nitro group is already in position, avoiding late-stage nitration.

  • Key Advantage: Direct formation of the syn-2-amino-1,3-diol motif (precursor to the threo product) without resolution.

  • Catalyst System: Cu(OAc)

    
     / Chiral Biphenyl-Amino Alcohol Ligand.[1]
    
Pathway B: Chemoenzymatic Transaldolase (Biocatalytic)

Precursors: p-Nitrobenzaldehyde + L-Threonine (or Glycine) Mechanism: Enzymatic C-C bond formation using engineered L-threonine transaldolase (PsLTTA).[2]

This is a "Green Chemistry" approach.[3] The enzyme catalyzes the retro-aldol cleavage of L-threonine to generate glycine (donor) and acetaldehyde, then catalyzes the aldol addition of glycine to p-nitrobenzaldehyde (acceptor).

  • Key Advantage: Exceptional stereocontrol (

    
     de) under aqueous, ambient conditions.
    
  • Innovation: Recent engineering of Pseudomonas sp.[2][4] transaldolase (Variant Mu9) has improved yields to gram-scale viability.

Pathway C: Sharpless Asymmetric Aminohydroxylation (AA)

Precursors: Methyl p-Nitrocinnamate Mechanism: Osmium-catalyzed syn-aminohydroxylation.

Starting from the cinnamate ester, this route installs the amine and alcohol functionalities simultaneously.[5] The regioselectivity (nitrogen at


 vs 

position) is controlled by the ligand choice.
  • Key Advantage: Access to high enantiopurity (

    
     ee) using commercially available "AD-mix" style reagents.
    
  • Challenge: Regiocontrol is critical; p-nitrocinnamate substrates require specific ligands (e.g., (DHQ)

    
    PHAL) to favor the correct regioisomer.
    

Comparative Analysis: Data & Metrics

The following table contrasts the efficiency of the alternative precursors against the industrial benchmark.

MetricClassical (Benchmark)Asymmetric Henry (Pathway A)Chemoenzymatic (Pathway B)Sharpless AA (Pathway C)
Primary Precursor p-Nitroacetophenonep-Nitrobenzaldehydep-Nitrobenzaldehydep-Nitrocinnamate
Chirality Source Resolution (Camphorsulfonic acid)Chiral Cu-LigandEnzyme (PsLTTA-Mu9)Chiral Ligand (DHQ)

PHAL
Step Count 7-95-64 (Chemo-Enz hybrid)5-6
Overall Yield ~30-40% (post-resolution)~50-60%~54%~45-55%
Stereoselectivity N/A (Racemic)>95% ee / >10:1 dr97.7% de>98% ee
Atom Economy Low (Resolution waste)HighHighModerate (Sulfonamide waste)
Scalability High (Proven)Medium (Flow chem potential)Medium (Enzyme dependent)Low-Medium (Osmium toxicity)

Visualizing the Pathways

Diagram 1: Retrosynthetic Map

This diagram illustrates how different precursors feed into the final Chloramphenicol structure.

Retrosynthesis CAM Chloramphenicol (1R, 2R)-D-threo AminoDiol (1R, 2R)-2-Amino-1-(4-nitrophenyl) propane-1,3-diol AminoDiol->CAM Dichloroacetylation Styrene Styrene / p-Nitroacetophenone (Classical Route) Styrene->AminoDiol Racemic Synthesis + Resolution Aldehyde p-Nitrobenzaldehyde (Henry / Enzymatic) Aldehyde->AminoDiol Asymmetric Henry OR Transaldolase Cinnamate p-Nitrocinnamate (Sharpless AA) Cinnamate->AminoDiol Asymmetric Aminohydroxylation

Caption: Retrosynthetic analysis showing the convergence of alternative precursors (Yellow) versus the classical route (Red) toward the key aminodiol intermediate (Blue).

Diagram 2: Workflow Comparison (Henry vs. Enzymatic)

Workflow cluster_Henry Pathway A: Asymmetric Henry (Chemical) cluster_Enz Pathway B: Chemoenzymatic (Biotech) H_Start p-Nitrobenzaldehyde + Nitroethanol H_Cat Cu(II)-Ligand Catalysis H_Start->H_Cat H_Inter Nitro-diol (Chiral) H_Cat->H_Inter H_End Chloramphenicol H_Inter->H_End E_Start p-Nitrobenzaldehyde + Glycine E_Cat PsLTTA-Mu9 Transaldolase E_Start->E_Cat E_Inter L-threo-p-nitrophenylserine E_Cat->E_Inter E_Chem Esterification & Reduction E_Inter->E_Chem E_Chem->H_End

Caption: Side-by-side workflow comparison of the Chemical (Henry) and Biotechnological (Enzymatic) routes.

Detailed Experimental Protocols

Protocol A: Chemoenzymatic Synthesis (High Stereoselectivity)

Based on the work of Xu et al. (2022) using engineered Transaldolase.

Objective: Synthesis of intermediate (


)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (L-threo-p-nitrophenylserine).

Reagents:

  • p-Nitrobenzaldehyde (Substrate)

  • Glycine (Donor)

  • Engineered Whole-cell Catalyst: E. coli BL21 expressing PsLTTA-Mu9 (Variant: N35A/C57I/F59A/H69F)

  • Pyridoxal-5'-phosphate (PLP) cofactor (0.1 mM)

Step-by-Step Methodology:

  • Biocatalyst Preparation: Cultivate recombinant E. coli BL21 cells containing the PsLTTA-Mu9 plasmid. Induce expression with IPTG at 16°C for 20h. Harvest cells by centrifugation and resuspend in phosphate buffer (pH 7.5).

  • Reaction Setup: In a reaction vessel, combine p-nitrobenzaldehyde (50 mM) and Glycine (500 mM) in 50 mM phosphate buffer (pH 7.5). Add PLP (0.1 mM).

  • Initiation: Add the whole-cell catalyst suspension (20 g/L wet cell weight).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 4–6 hours.

  • Monitoring: Monitor consumption of aldehyde via HPLC (C18 column, MeOH/Water gradient). Expect >99% conversion.

  • Workup: Centrifuge to remove cells. Acidify supernatant to pH 2.0 to precipitate the amino acid product or purify via cation exchange resin.

  • Result: Yields the L-threo intermediate with ~97% diastereomeric excess (de).

  • Downstream: The acid is converted to the methyl ester (SOCl

    
    /MeOH), reduced (NaBH
    
    
    
    ), and dichloroacetylated to form Chloramphenicol.
Protocol B: Catalytic Asymmetric Henry Reaction

Based on Xia et al. (2021).

Objective: Synthesis of (


)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol.

Reagents:

  • p-Nitrobenzaldehyde

  • 2-Nitroethanol

  • Cu(OAc)

    
    ·H
    
    
    
    O (Catalyst source)
  • Chiral Ligand: (

    
    )-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine derivative.
    

Step-by-Step Methodology:

  • Catalyst Formation: Stir Cu(OAc)

    
     (5 mol%) and the chiral ligand (5.5 mol%) in Ethanol at room temperature for 1 hour to form the active complex.
    
  • Reaction: Add p-nitrobenzaldehyde (1.0 equiv) and 2-nitroethanol (10 equiv) to the catalyst solution.

  • Conditions: Stir at 0°C for 24–48 hours.

  • Quench: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography.

  • Result: The nitro-diol is obtained with high syn-selectivity.

  • Completion: The nitro group is hydrogenated (Pd/C, H

    
    ) to the amine, followed by selective dichloroacetylation.
    

References

  • Xia, Y., et al. (2021). "Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis." The Journal of Organic Chemistry, 86(17), 11557-11570.

  • Xu, Y., et al. (2022).[6] "A chemoenzymatic strategy for efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered L-threonine transaldolase."[2][4][7][8] Catalysis Science & Technology, 13, 684-692.[8]

  • Sharpless, K. B., et al. (1998). "Reversal of Regioselection in the Asymmetric Aminohydroxylation of Cinnamates." Tetrahedron Letters, 39(17), 2507-2510.

  • Ehrlich, J., et al. (1949).[9] "Process for the manufacture of chloramphenicol."[2][3][4][5][7][9][10] U.S. Patent 2,483,892.

  • Tevyashova, A. N. (2021).[7][11] "Recent Trends in Synthesis of Chloramphenicol New Derivatives." Antibiotics, 10(4), 370.

Sources

Safety & Regulatory Compliance

Safety

(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol proper disposal procedures

This guide outlines the rigorous disposal procedures for (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol . As a structural isomer of the chloramphenicol base (which typically carries the 4-nitro substitution), this com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal procedures for (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol . As a structural isomer of the chloramphenicol base (which typically carries the 4-nitro substitution), this compound must be managed as a High-Risk Bioactive Intermediate .

Due to the presence of the nitroaromatic moiety and the amino-diol backbone, this substance poses potential genotoxic and environmental hazards. Under no circumstances should this compound be discharged into municipal sewage systems or general trash.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the physicochemical nature of the waste. This molecule combines a basic amine, a polar diol, and a reactive nitro group.

Property Data / Classification
Chemical Name (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol
Hazard Class (GHS) Warning (Derived from analogues) [1][2]• Skin Irritation (Category 2) • Eye Irritation (Category 2A) • Suspected Carcinogen/Reproductive Toxin (Treat as P-listed equivalent due to structural homology to Chloramphenicol)
Reactivity Incompatible with Strong Oxidizers & Acids. • Nitro group: Sensitive to thermal shock if dry/impure. • Amine group: Reacts exothermically with strong acids.
Waste Code (RCRA) D001 (Ignitable, if in solvent) / Not Listed (Solid). Best Practice: Manage as Cytotoxic/Genotoxic Waste (Purple/Yellow Stream).

Part 2: Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents dangerous cross-reactions in waste carboys.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator if handling powder.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The nitro group can facilitate transdermal absorption.

  • Ocular: Chemical splash goggles.

Incompatibility Matrix

Do NOT mix (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol waste with:

  • Nitric Acid / Peroxides: Risk of violent oxidation or explosion.

  • Aldehydes/Ketones: Potential for Schiff base formation, altering waste profile.

  • Halogenated Solvents: Keep separate unless the specific waste stream allows halogenated organics.[3]

Part 3: Disposal Workflows

Scenario A: Pure Solid or Stock Powder[1]
  • Primary Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Solid, Organic. Contains: (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol."

  • Destruction Method: High-temperature incineration (1000°C+) with scrubber systems. This ensures the complete mineralization of the nitroaromatic ring.

Scenario B: Aqueous or Organic Solutions
  • Aqueous (pH > 7): If the amine is free, the solution is basic. Collect in "Aqueous Basic/Toxic" carboys.

  • Aqueous (pH < 7): If acidified (ammonium salt form), collect in "Aqueous Acidic/Toxic" carboys.

  • Organic Solvents: Collect in "Non-Halogenated Organic" carboys (e.g., Ethanol/Methanol mixtures).

  • Precaution: Do not fill carboys >80% to allow for thermal expansion.

Scenario C: Contaminated Consumables (Sharps, Weigh Boats, Gloves)[1]
  • Classification: Trace-contaminated solids.

  • Container: Rigid yellow or purple biohazard/chemical bin (depending on institutional color coding for cytotoxic waste).

  • Protocol: Do not attempt to wash or decontaminate disposables. Incinerate directly.

Part 4: Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific waste stream.

DisposalWorkflow Start Waste Generation: (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris BinSolid Container: HDPE Jar Label: Toxic Organic Solid Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Container: Chem/Bio Bin (Incineration Stream) Debris->BinDebris Aqueous Aqueous Phase SolventCheck->Aqueous Water/Buffer Organic Organic Phase SolventCheck->Organic EtOH/DMSO/MeOH BinAq Container: Carboy (Basic/Toxic) NO DRAIN DISPOSAL Aqueous->BinAq BinOrg Container: Solvent Carboy (Segregate Halogenated) Organic->BinOrg Destruction FINAL DISPOSAL: High-Temp Incineration BinSolid->Destruction BinAq->Destruction BinOrg->Destruction BinDebris->Destruction

Figure 1: Decision matrix for the segregation and disposal of nitrophenyl-amino-diol waste streams.

Part 5: Emergency Spill Procedures

  • Evacuate: If a powder spill creates dust, evacuate the immediate area to allow aerosols to settle.

  • Isolate: Mark the zone. Don full PPE (including respirator).[1]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation. Scoop into a waste jar.

    • Liquids: Absorb with vermiculite or universal chemical spill pads. Do not use combustible materials like sawdust if the solvent is flammable.

  • Clean: Wipe the surface with a 10% soap/water solution, followed by water. Collect all wipes as hazardous waste (Scenario C).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 224171, (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (Isomer Analogue). PubChem. Available at: [Link]

  • University of Georgia. Chloramphenicol Handling and Disposal Guidelines (Applicable to structural analogues). UGA Research Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. Code of Federal Regulations, 40 CFR Part 260-273. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol

Executive Safety Assessment & Risk Profile The Molecule: (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol (CAS: Isomer specific, structurally related to Chloramphenicol base). The Hazard Reality: While standard Safety D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Risk Profile

The Molecule: (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol (CAS: Isomer specific, structurally related to Chloramphenicol base).

The Hazard Reality: While standard Safety Data Sheets (SDS) often classify this intermediate primarily as a Skin/Eye Irritant (Category 2) and STOT-SE (Respiratory Irritant) , this classification is frequently insufficient for research handling. As a nitro-aromatic amine and a structural analog to Chloramphenicol, this compound must be treated with High Potency Active Pharmaceutical Ingredient (HPAPI) protocols until definitive toxicology proves otherwise.

Key Risk Factors:

  • Nitro-Reduction Toxicity: The nitro group (

    
    ) is a structural alert. Metabolic reduction can yield nitroso- and hydroxylamine intermediates known to be genotoxic or capable of inducing bone marrow suppression (aplastic anemia).
    
  • Bioavailability: The diol and amine functionalities increase water solubility and potential mucosal absorption, while the lipophilic aromatic ring facilitates dermal permeation.

  • Dust Potential: As a crystalline solid, the primary exposure vector is inhalation of fine particulates during weighing and transfer.

Operational Directive: Treat this substance as a Suspected Carcinogen and Potent Sensitizer. Engineering controls (containment) are primary; PPE is the secondary line of defense.

The PPE Specification Matrix

Do not rely on generic lab safety rules. Use this matrix to select equipment based on the specific barrier properties required for nitro-aromatic amines.

Protection ZoneStandard Handling (In Fume Hood)High-Risk Operations (Spill Cleanup / Open Weighing)Technical Rationale & Material Science
Respiratory N95 / P95 (As backup to engineering controls)PAPR (Powered Air Purifying Respirator) with HEPA cartridgesParticle Size: Crystalline dusts can fracture into <5µm particles. Simple surgical masks offer zero protection against this vector.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Laminate / Composite: Ansell Barrier® or Silver Shield® under NitrilePermeation: Nitro-aromatics can permeate thin nitrile. Double gloving provides a "breakthrough indicator" system and facilitates safe doffing.
Dermal (Body) Lab Coat: Poly-cotton blend (Liquid resistant treated)Coverall: Tyvek® 400 or equivalent (Non-porous, disposable)Retention: Cotton fibers trap dust, creating a secondary exposure source. Tyvek sheds particles and prevents dermal absorption.
Ocular Safety Glasses (ANSI Z87.1+ with side shields)Indirect Vent Goggles OR Full Face ShieldMucosal Entry: The eyes are a rapid absorption route for soluble amines. Dust generation mandates sealed eyewear (goggles).

Operational Workflow: The "Clean-Trace" Protocol

Safety is not just what you wear; it is how you move. This protocol minimizes cross-contamination.

Phase A: Pre-Operational Gowning (Donning)
  • Inspection: Check fume hood flow (Target: 80–100 fpm face velocity).

  • Base Layer: Don Tyvek sleeves or lab coat. Ensure wrists are covered.

  • Primary Glove: Don the Inner Pair (Nitrile, standard length). Tape the cuff to the lab coat/sleeve if using Tyvek.

  • Secondary Glove: Don the Outer Pair (Nitrile, extended cuff). Crucial: This glove is your "dirty" layer. It touches the chemical.[1][2][3][4] The inner glove never touches the chemical.

Phase B: Handling & Engineering Controls
  • The "6-Inch Rule": All manipulations must occur at least 6 inches inside the hood sash.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty. Nitro-compounds can be shock-sensitive; minimize friction.

  • Solvent Selection: If dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO is a potent carrier solvent and will transport the nitro-amine directly through intact skin. Use Ethanol or Methanol instead.

Phase C: De-Gowning (Doffing) - The Critical Step

Most exposures occur here due to dust migration.

  • Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out). Dispose of immediately in hazardous waste.

  • Inspect Inner Gloves: Check for yellow/orange discoloration (indicative of nitro-compound contamination). If clean, proceed.[3][5]

  • Coat/Sleeve Removal: Roll the garment outward as you remove it, trapping any potential dust inside the bundle.

  • Wash: Wash hands with soap and cool water (warm water opens pores) immediately after removing inner gloves.

Decontamination & Disposal Strategy

Decontamination Solution: Water alone is insufficient due to the lipophilic aromatic ring.

  • Recipe: 70% Ethanol or Isopropanol + 1% Alconox (or similar surfactant).

  • Mechanism: The alcohol solubilizes the organic ring; the surfactant lifts the particulates.

Spill Management:

  • Do NOT Dry Sweep. This generates an aerosol plume.

  • Wet Method: Cover the spill with a paper towel soaked in the Decontamination Solution.

  • Scoop: Scoop up the wet mass.

  • Final Wipe: Wipe the surface three times (Triple Wipe Protocol) with fresh pads.

Disposal:

  • Stream: High-Temperature Incineration.

  • Labeling: Must be clearly labeled "Toxic Organic Solid" and "Suspected Carcinogen." Do not mix with oxidizers (e.g., Nitric Acid) in the waste stream, as nitro-amines can form unstable reaction products.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating risk assessment with engineering controls.

SafetyProtocol Start START: Task Assessment IsPowder Is the compound in Solid/Powder form? Start->IsPowder Quantity Quantity > 100 mg? IsPowder->Quantity Yes Hood Engineering Control: Chemical Fume Hood (Sash @ 18 inches) IsPowder->Hood No (Solution) Quantity->Hood No (<100mg) GloveBox Engineering Control: Isolator / Glove Box Quantity->GloveBox Yes (>100mg) PPE_Standard PPE Level 1: Nitrile Double Glove Lab Coat Safety Glasses Hood->PPE_Standard Low Dust Risk PPE_High PPE Level 2: Tyvek Sleeves/Suit N95/P100 Respirator Double Glove (Extended) Hood->PPE_High Active Weighing GloveBox->PPE_Standard Contained Decon Decontamination: 70% EtOH + Surfactant Incinerate Waste PPE_Standard->Decon PPE_High->Decon

Figure 1: Risk-Based Decision Tree for Handling Nitro-Aromatic Intermediates. Note the escalation to Isolators/Glove Boxes for larger quantities of powder.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 92743, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. (Note: Isomer analog used for toxicity profiling). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Chloramphenicol and related nitro-aromatics. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

Sources

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